5-Chloro-6-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMATBULYGQEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717127 | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896161-13-0 | |
| Record name | 5-Chloro-6-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=896161-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Chloro-6-methylpyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyridin-3-amine
This guide provides a comprehensive technical overview of the , a substituted aminopyridine of significant interest to researchers in medicinal chemistry and materials science. As a key building block, a thorough understanding of its properties is paramount for its effective application in synthesis, process development, and biological screening. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and providing actionable experimental protocols for its characterization.
Core Molecular Identity and Structure
This compound (CAS RN: 896161-13-0) is a heterocyclic aromatic amine. The pyridine core, a six-membered heteroaromatic ring containing one nitrogen atom, is functionalized with three distinct substituents: a chloro group, a methyl group, and an amine group. The relative positions of these groups (3-amino, 5-chloro, 6-methyl) are critical determinants of the molecule's electronic properties, reactivity, and steric profile.
The structural and electronic nature of these substituents dictates the molecule's behavior. The amino group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group via induction but can donate electron density through resonance. The methyl group is a weak electron-donating group. This electronic interplay governs the molecule's reactivity, basicity, and spectroscopic signatures.
Summary of Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These values are essential for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Source(s) |
| CAS Registry Number | 896161-13-0 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ | [1][2] |
| Molecular Weight | 142.59 g/mol | [1][2] |
| Monoisotopic Mass | 142.02977 Da | [3] |
| Appearance | Yellow to off-white crystalline powder | [4][5] |
| Melting Point | 73-82 °C | [4] |
| Solubility | Limited solubility in water; Soluble in solvents like ethanol and dichloromethane.[5] | |
| Calculated LogP | 1.62562 | [2] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Spectroscopic and Analytical Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Below is a discussion of the expected spectroscopic features of this compound, grounded in the principles of each technique.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight.
-
Expected Molecular Ion (M⁺): For the primary isotopologues (¹²C, ¹H, ³⁵Cl, ¹⁴N), the expected m/z will be approximately 142.[3]
-
Isotopic Pattern: A characteristic M+2 peak at approximately m/z 144 will be observed with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).
-
High-Resolution MS (HRMS): This technique would yield a highly accurate mass measurement, confirming the elemental composition. The calculated monoisotopic mass is 142.02977 Da.[3]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a fingerprint of the functional groups present.
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region.[6] These bands are typically sharper than the O-H stretch of an alcohol.
-
N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected between 1650-1580 cm⁻¹.[6]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The aromatic amine C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[6]
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
-
Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (~6.0-8.5 ppm).
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region (~2.0-2.5 ppm).
-
-
¹³C NMR:
-
Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached substituents. Carbons bonded to nitrogen and chlorine will be significantly shifted.
-
Chemical Properties and Handling
Solubility and Acidity (pKa)
The compound exhibits limited solubility in water, a common trait for small organic molecules with significant hydrocarbon character relative to their polar functional groups.[5] Its solubility in organic solvents like ethanol and dichloromethane makes these suitable for reaction media or analytical sample preparation.[5]
Stability, Storage, and Safety
Stability: The compound is reported to be stable under normal ambient conditions.[5][8] However, it is incompatible with strong oxidizing agents, which can react with the electron-rich amine group and aromatic ring.[5]
Storage: For long-term integrity, storage at 4°C, protected from light, is recommended.[2] Containers should be kept tightly closed in a dry and well-ventilated area to prevent degradation.[9]
Safety: this compound is associated with several hazard classifications. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this chemical.
Experimental Methodologies and Workflows
The following protocols are provided as standardized starting points for the in-house characterization of this compound.
Physicochemical Characterization Workflow
The logical flow for characterizing a new batch of a research chemical is essential for ensuring quality and consistency.
Caption: Workflow for Physicochemical Characterization.
Protocol: Melting Point Determination
-
Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample at a ramp rate of 10-20 °C/min for a coarse measurement. To obtain a precise range, repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
MS (LC-MS): Prepare a stock solution of 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with an appropriate mobile phase.[11]
-
IR (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and other relevant spectra (e.g., COSY, HSQC) on a calibrated spectrometer (e.g., 400 MHz).
-
MS: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source and acquire data in both positive and negative ion modes.
-
IR: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
-
Data Processing: Process the raw data using appropriate software to identify peaks, assign structures, and determine purity.
Structure-to-Spectrum Correlation
This diagram illustrates the direct relationship between the molecule's structural features and their expected spectroscopic signals.
Caption: Correlation of Molecular Structure to Expected Spectra.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its identity can be unequivocally confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The presence of the primary amine confers basicity and provides a reactive handle for further synthetic transformations. Proper handling and storage are crucial to maintain its integrity and ensure laboratory safety. The provided protocols and workflows offer a robust framework for researchers to validate and utilize this compound effectively in their development programs.
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BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2. [Link]
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Introduction: The Unassuming Power of a Substituted Pyridine
An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-amine (CAS No. 896161-13-0): A Core Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic value of a molecular building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. This compound, identified by its CAS number 896161-13-0, represents a quintessential example of such a crucial intermediate. While seemingly a simple heterocyclic amine, its true potential is unlocked by the precise arrangement of its chloro, methyl, and amino substituents on the pyridine core. This arrangement provides a unique electronic and steric profile, making it an invaluable starting material for the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor development.[1][2][3][4]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing high-value pharmaceutical compounds. Every protocol and claim is grounded in established chemical principles to ensure both accuracy and practical utility in the laboratory.
Core Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective use. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 896161-13-0 | [5][6][7] |
| Molecular Formula | C₆H₇ClN₂ | [5][8] |
| Molecular Weight | 142.59 g/mol | [5] |
| Synonyms | 5-Chloro-6-methyl-3-pyridinamine | [5] |
| Canonical SMILES | CC1=C(C=C(C=N1)N)Cl | [5][8] |
| Typical Purity | ≥97% | [5] |
| Appearance | Typically a white to light yellow crystalline solid | [9] |
| Storage Conditions | 4°C, protect from light | [5] |
| Hazard Statements | H302, H315, H319, H335 | [10] |
| Precautionary Statements | P280, P305+P351+P338 | [10] |
Note: Hazard information indicates the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.[10][11]
The Aminopyridine Motif: A Privileged Scaffold in Medicinal Chemistry
The utility of this compound stems directly from the broader significance of the aminopyridine scaffold. This structural motif is considered "privileged" in drug design because it consistently appears in molecules with potent biological activity across diverse targets.[12] Its value lies in a combination of factors:
-
Hydrogen Bonding Capability: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group provides two hydrogen bond donors. This dual functionality allows for robust and specific interactions with protein targets, such as the hinge region of kinase enzymes, a critical interaction for potent inhibition.[1]
-
Bioisosteric Replacement: Aminopyridines can serve as bioisosteres for other aromatic systems, offering a way to modulate physicochemical properties like solubility and metabolic stability while maintaining key binding interactions.
-
Synthetic Tractability: The pyridine ring can be readily functionalized through a variety of established chemical reactions, allowing for the systematic exploration of chemical space around the core.[13][14]
Compounds containing the aminopyridine moiety are prevalent in pipelines targeting everything from cancer to neurodegenerative diseases and neglected tropical diseases, underscoring the foundational importance of this core structure.[1][3][12]
Proposed Synthesis and Mechanistic Considerations
The proposed workflow involves two key steps:
-
Regioselective Nitration: Introduction of a nitro group at the 3-position.
-
Reduction: Conversion of the nitro group to the target primary amine.
Caption: A plausible synthetic route to a related aminopyridine via nitration and reduction.
Protocol 1: Hypothetical Synthesis via Nitration and Reduction
This protocol is illustrative and based on standard procedures for analogous transformations. It must be optimized and validated.
Step A: Nitration of 3-Chloro-2-methylpyridine
-
Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (H₂SO₄, 5 volumes), slowly add 3-chloro-2-methylpyridine (1.0 eq) while maintaining the internal temperature below 10 °C.
-
Addition of Nitrating Agent: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Causality: The strongly acidic conditions are required to protonate the pyridine nitrogen, which deactivates the ring. However, nitration is still possible, and the directing effects of the chloro and methyl groups will favor substitution at the 5-position.
-
-
Work-up: Carefully pour the reaction mixture over crushed ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) to pH 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2-methyl-5-nitropyridine.
Step B: Reduction to 5-Amino-3-chloro-2-methylpyridine
-
Reaction Setup: To a flask containing the crude nitro-intermediate from Step A dissolved in ethanol or acetic acid, add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) in water.[2]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-6 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid reduces the nitro group to an amine without affecting the chloro-substituent or the pyridine ring.
-
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Purification: Concentrate the filtrate, and purify the residue by column chromatography on silica gel to afford the target aminopyridine.
Reactivity and Strategic Use in Cross-Coupling Reactions
The true power of this compound in drug development is realized in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and modular construction of complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.
The electronic nature of the scaffold is key:
-
The Chlorine Atom (C5): Serves as the leaving group for cross-coupling. Its position, meta to the ring nitrogen, makes it less reactive in nucleophilic aromatic substitution (SNAr) compared to a chlorine at the 2- or 4-position.[15] However, it is an excellent handle for palladium-catalyzed reactions.
-
The Amino Group (C3): This strong electron-donating group can modulate the reactivity of the ring. It can also be used as a point of diversification itself, for example, through acylation or Buchwald-Hartwig amination.
Protocol 2: Illustrative Suzuki-Miyaura Coupling
This protocol demonstrates how to append a new aryl or heteroaryl group at the 5-position, a common strategy for exploring the solvent-exposed regions of a protein binding pocket.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-16 hours).
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The palladium catalyst undergoes a catalytic cycle (oxidative addition, transmetalation, reductive elimination) to couple the two partners. The choice of ligand (e.g., PPh₃ or dppf) is critical for stabilizing the palladium catalyst and promoting the rate-limiting steps.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Focus: Scaffolding for Potent Kinase Inhibitors
The primary application driving interest in this compound and its analogs is the development of protein kinase inhibitors.[1][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
The aminopyridine core of this molecule is perfectly suited to interact with the highly conserved ATP-binding site of kinases. Specifically, the amino group and the pyridine ring nitrogen can form two crucial hydrogen bonds with the "hinge" region of the kinase, which anchors the inhibitor in place. This binding mode is a validated strategy for achieving high potency.[1]
Derivatives of this scaffold have been successfully used to develop inhibitors for a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs)[1]
-
Glycogen Synthase Kinase 3 (GSK-3)[1]
-
Tropomyosin Receptor Kinases (TRKs)[3]
-
PIM-1 Kinase[4]
Caption: Hypothetical binding mode showing key hydrogen bonds with the kinase hinge region.
Analytical Characterization Profile
For any researcher synthesizing or using this compound, confirming its identity and purity is paramount. While specific spectra are not publicly available, the expected analytical signals can be predicted based on its structure.
-
¹H NMR: One would expect to see distinct signals in the aromatic region for the two pyridine protons, which would appear as doublets due to mutual coupling. A singlet for the methyl (CH₃) group would be observed, typically in the 2.0-2.5 ppm range. A broad singlet corresponding to the amino (NH₂) protons would also be present.
-
¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons of the substituted pyridine ring. Chemical shift prediction software can provide estimated values.[16]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and, more commonly, a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight. A characteristic isotopic pattern for one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak) would be a definitive feature. Predicted m/z for [M+H]⁺ is 143.03705.[8]
Conclusion
This compound (CAS 896161-13-0) is far more than a simple chemical reagent. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point into the synthesis of potent and selective drug candidates. Its value is derived from the privileged nature of the aminopyridine scaffold, its suitability for powerful cross-coupling reactions, and its proven utility in generating high-affinity kinase inhibitors. By understanding the principles behind its synthesis, reactivity, and application, researchers can fully leverage this compound to accelerate the discovery of next-generation therapeutics.
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An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-6-methylpyridin-3-amine
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An error in structural assignment can invalidate extensive biological screening, compromise intellectual property, and derail a research program. This guide provides a comprehensive, logic-driven workflow for the complete structure elucidation of the heterocyclic compound 5-Chloro-6-methylpyridin-3-amine, CAS No. 896161-13-0.[1][2]
Our approach moves beyond a simple checklist of techniques. Instead, it follows a systematic, self-validating process that begins with foundational data to generate a working hypothesis, followed by advanced spectroscopic methods to rigorously test and confirm that hypothesis, culminating in a definitive structural proof.
Foundational Analysis: Establishing the Molecular Framework
The first phase of any structure elucidation is to confirm the elemental composition and key functional groups. This initial data provides the fundamental constraints for any proposed structure.
Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence
Causality of Choice: High-Resolution Mass Spectrometry (HRMS) is the initial method of choice because it provides the most direct and precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For halogenated compounds, MS offers a critical secondary confirmation through isotopic patterns.
Experimental Protocol (ESI-HRMS):
-
Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Analyze the data for the exact mass of the most abundant isotopologue and the characteristic isotopic pattern.
Interpreting the Data: The molecular formula for this compound is C₆H₇ClN₂.[1] The expected monoisotopic mass is 142.0298 Da.[3] A crucial diagnostic feature is the presence of chlorine. Due to the natural abundance of ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%), the mass spectrum will exhibit two major peaks for the molecular ion: an M⁺ peak and an [M+2]⁺ peak, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[4][5][6] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₆H₇ClN₂ | Defines the elemental building blocks. |
| Monoisotopic Mass | 142.0298 Da | High-precision mass confirms the formula. |
| [M+H]⁺ (³⁵Cl) | 143.0371 m/z | Corresponds to the most abundant isotope. |
| [M+H]⁺ (³⁷Cl) | 145.0341 m/z | Corresponds to the heavier chlorine isotope. |
| Isotopic Ratio | ~3:1 | Confirms the presence of one chlorine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Causality of Choice: FTIR is a rapid, non-destructive technique that provides immediate information about the covalent bonds and functional groups present. For this molecule, it is essential to confirm the presence of the amine (-NH₂) group and the aromatic pyridine ring.
Experimental Protocol (ATR-FTIR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal for subtraction.
Interpreting the Data: The FTIR spectrum provides a characteristic fingerprint of the molecule. For a primary aromatic amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region due to symmetric and asymmetric vibrations.[7][8] The presence of an aromatic ring is indicated by C=C and C=N stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Confirms Primary Amine (-NH₂) |
| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2900 | Confirms Ar-H and CH₃ groups. |
| N-H Bend (Scissoring) | 1650 - 1580 | Further evidence of a primary amine.[7] |
| C=C / C=N Stretch (Aromatic Ring) | 1600 - 1450 | Confirms the pyridine ring structure. |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Confirms the bond between the amine and the ring.[7][8] |
| C-Cl Stretch | 800 - 600 | Suggests the presence of a C-Cl bond. |
High-Resolution NMR Spectroscopy: Assembling the Molecular Puzzle
With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the atoms. This is the core of the structure elucidation process.
Causality of Choice: NMR is the most powerful tool for determining the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon environments and their through-bond correlations.
Experimental Protocol (General NMR):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is important as it can influence chemical shifts.[9]
-
Acquire a ¹H NMR spectrum to assess proton environments.
-
Acquire a ¹³C{¹H} NMR spectrum to assess carbon environments.
-
Acquire a COSY spectrum to identify proton-proton (H-H) couplings.
-
Acquire an HSQC spectrum to correlate protons directly to the carbons they are attached to (¹JCH).
-
Acquire an HMBC spectrum to identify long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for connecting molecular fragments.
¹H and ¹³C NMR: Defining the Pieces
-
¹H NMR Analysis: Based on the proposed structure, we expect four distinct proton signals:
-
-NH₂: A broad singlet, its chemical shift is concentration and solvent-dependent.
-
-CH₃: A sharp singlet, integrating to 3 protons.
-
Two Aromatic Protons (Ar-H): Two distinct signals in the aromatic region, each integrating to 1 proton. Their splitting pattern (or lack thereof) will be key. Given their meta-relationship, they are expected to appear as singlets or narrow doublets.
-
-
¹³C NMR Analysis: We expect six distinct carbon signals:
2D NMR: Connecting the Pieces
The true power of NMR is realized through 2D correlation experiments, which act as a self-validating system to assemble the structure.
Workflow for NMR-Based Structure Assembly
Caption: Workflow of NMR data integration for structure elucidation.
Predicted 2D NMR Correlations for Validation:
| Proton Signal | Expected HSQC Correlation (Carbon) | Key Expected HMBC Correlations (Carbons) | Significance of HMBC |
| -CH₃ (H at C6) | C6-Methyl | C6, C5 | Connects the methyl group to the pyridine ring at positions C6 and C5. |
| Ar-H (H at C2) | C2 | C3, C4, C6 | Places this proton adjacent to the ring nitrogen and confirms its position relative to C3, C4, and C6. |
| Ar-H (H at C4) | C4 | C2, C3, C5, C6 | Orients this proton relative to all other ring carbons, locking in the substituent pattern. |
| -NH₂ (H at C3) | (None) | C2, C3, C4 | Confirms the position of the amine group at C3 through its correlation to neighboring carbons. |
By systematically analyzing these through-bond correlations, every atom can be placed in its correct position, leading to the unambiguous confirmation of the this compound structure.
Definitive Confirmation: X-ray Crystallography
Causality of Choice: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for structure determination.[12] It provides a direct, three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and the absolute configuration of the molecule.
Experimental Protocol (SCXRD):
-
Crystal Growth: This is often the most challenging step.[13] A common method is slow evaporation.[14]
-
Create a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Filter the solution to remove any particulate matter.
-
Cover the vessel loosely (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days.[15]
-
-
Crystal Selection & Mounting: Select a single, well-formed crystal (typically >0.1 mm in all dimensions) with no visible cracks or defects.[13]
-
Data Collection: Mount the crystal on a goniometer in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, yielding the final crystal structure.
Structure Elucidation Decision Logic
Caption: A logical workflow for multi-technique structure elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic and orthogonal application of multiple analytical techniques. Mass spectrometry and FTIR provide the foundational data on molecular formula and functional groups, allowing for the generation of a structural hypothesis. High-resolution 1D and 2D NMR spectroscopy serves as the primary tool to rigorously test this hypothesis, mapping the atomic connectivity through a self-validating network of correlations. Finally, for applications demanding absolute certainty, X-ray crystallography offers the ultimate, definitive proof. By following this logical, evidence-based workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
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Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
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GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. (n.d.). Whitman College. Retrieved from [Link]
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An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved from [Link]
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-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved from [Link]
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X-Ray Crystallography. (n.d.). Creative BioMart. Retrieved from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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X-Ray Crystallography Laboratory. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
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This compound (C6H7ClN2). (n.d.). PubChemLite. Retrieved from [Link]
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- 15. How To [chem.rochester.edu]
The Multifaceted Biological Activities of 5-Chloro-6-methylpyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 5-chloro-6-methylpyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this core, with a particular focus on their anticancer, kinase inhibitory, antibacterial, and anti-inflammatory potential. Drawing upon a comprehensive review of the scientific literature, this document details the synthesis, mechanisms of action, and structure-activity relationships of these compounds. Experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic promise held by this chemical class.
Introduction: The this compound Core
The substituted aminopyridine motif is a cornerstone in the design of novel therapeutic agents, valued for its ability to engage in various biological interactions. The this compound scaffold, in particular, offers a unique combination of electronic and steric properties that make it an attractive starting point for library synthesis and lead optimization. The presence of a chlorine atom, a methyl group, and an amino group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will delve into the documented biological activities of derivatives synthesized from this promising core.
Anticancer Activity: A Prominent Therapeutic Avenue
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are multifaceted and appear to be dependent on the specific structural modifications of the core scaffold.
Induction of Apoptosis
A key mechanism by which many anticancer drugs exert their effect is through the induction of programmed cell death, or apoptosis. A series of novel 5-chloro-6-methylaurone derivatives were synthesized and evaluated for their anticancer activity. Among these, compound 6i was found to be particularly potent, exhibiting growth inhibition and cytotoxicity against 55 out of 60 human cancer cell lines.[1] Further investigation revealed that compound 6i induced early apoptosis in the MDA-MB-468 breast cancer cell line, suggesting this as a primary mode of its anticancer action.[1]
Cell Cycle Arrest and DNA Damage
In addition to apoptosis, interference with the cell cycle and the induction of DNA damage are established strategies in cancer therapy. Metal complexes incorporating ligands derived from a related 5-chloro-2-aminophenol scaffold have been shown to exert their anticancer effects through multiple mechanisms. One such copper(II) complex demonstrated the ability to block the cell cycle of A549 lung cancer cells in the G1/G0 phase.[2] Furthermore, this complex was found to induce DNA damage, as evidenced by a comet assay.[2] While not direct derivatives of this compound, these findings suggest that derivatives of this core could be designed to function through similar mechanisms.
Quantitative Anticancer Data
The anticancer potential of these derivatives is underscored by their potent activity in cellular assays.
| Derivative Class | Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 5-Chloro-6-methylaurones | 6i | Melanoma | GI50 = 1.90 µM | [1] |
| Breast (MDA-MB-468) | GI50 = 2.70 µM | [1] | ||
| Imamine-1,3,5-triazines | 4f | Breast (MDA-MB-231) | IC50 = 6.25 µM | [3] |
| 4k | Breast (MDA-MB-231) | IC50 = 8.18 µM | [3] |
Table 1: Anticancer Activity of Selected this compound Derivatives
Experimental Protocol: MTT Assay for Cytotoxicity
The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for a further 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully employed in the development of potent and selective kinase inhibitors.
Targeting PIM Kinases
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[4] Derivatives of cyanopyridines and pyrazolo[1,5-a]pyrimidines have been identified as potent PIM kinase inhibitors.[4] The structural features of this compound make it a suitable starting point for the design of inhibitors targeting the ATP-binding pocket of these kinases.
Inhibition of Protein Kinase CK2
Protein kinase CK2 is another important target in cancer therapy due to its role in promoting cell survival and proliferation. The discovery of CX-4945, a potent and selective ATP-competitive inhibitor of CK2, highlights the potential of related scaffolds in this area.[5] Structure-activity relationship (SAR) studies of CX-4945 and related compounds have provided valuable insights into the key interactions required for potent inhibition.
Diagram: Generalized Kinase Inhibition Workflow
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Antibacterial and Antifungal Potential
While specific studies on the antibacterial and antifungal activities of this compound derivatives are limited, research on structurally related compounds suggests that this scaffold holds promise in the development of novel antimicrobial agents.
Activity Against Gram-Positive and Gram-Negative Bacteria
Studies on various pyridine derivatives have demonstrated their efficacy against a range of bacterial pathogens. For instance, certain pyridine derivatives have shown good antimicrobial activity, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides.[6] Transition metal complexes bearing a pyridine moiety have also exhibited broad-spectrum antimicrobial activity, with some complexes showing MIC values as low as 4 µg/mL against Streptococcus pyogenes.[7]
Antifungal Activity
The aforementioned pyridine derivatives and their metal complexes have also demonstrated activity against fungal pathogens. One derivative was active against Candida albicans with an MIC of 0.0048 mg/mL.[6] Certain metal complexes with pyridine ligands showed high activity against Candida albicans, with MIC values of 8 µg/mL, which is equivalent to the standard antifungal drug fluconazole.[7]
Table 2: Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Organism | Activity (MIC) | Reference |
| Pyridine Derivative | E. coli | 0.0195 mg/mL | [6] |
| B. mycoides | 0.0048 mg/mL | [6] | |
| C. albicans | 0.0048 mg/mL | [6] | |
| Metal-Pyridine Complex | S. pyogenes | 4 µg/mL | [7] |
| C. albicans | 8 µg/mL | [7] |
Experimental Protocol: Micro-broth Dilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacterium or fungus).
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Anti-inflammatory Properties
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of substituted pyridines have shown promise in modulating inflammatory pathways.
Inhibition of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory response. Novel dihydrobenzo[h]quinazolin-2-amine derivatives have been synthesized and shown to possess anti-neuroinflammatory activity by inhibiting the secretion of TNF-α and IL-6 in lipopolysaccharide-stimulated microglial cells.[8]
Targeting the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The aforementioned dihydrobenzo[h]quinazolin-2-amine derivatives were found to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[8]
Inhibition of COX and 5-LOX Enzymes
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. A study of thiourea derivatives of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), identified compounds with potent 5-LOX inhibitory activity, with one derivative showing an IC50 value of 0.30 μM.[9] This suggests that appropriately designed this compound derivatives could also target these enzymes.
Diagram: Key Inflammatory Signaling Pathways
Caption: Potential anti-inflammatory mechanisms of action for this compound derivatives.
Synthesis Strategies
The synthesis of derivatives based on the this compound core typically involves standard organic chemistry transformations. A general and versatile approach is outlined below.
General Synthetic Scheme
A common strategy involves the derivatization of the amino group at the 3-position. This can be achieved through various reactions such as acylation, alkylation, or condensation with aldehydes or ketones to form Schiff bases. The chlorine atom at the 5-position can also be a handle for further modifications, for example, through nucleophilic aromatic substitution or cross-coupling reactions, although these are generally less facile on a pyridine ring unless activated.
Diagram: General Synthetic Routes
Caption: Common synthetic modifications of the this compound core.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of a wide range of biologically active molecules. The derivatives have shown particularly strong promise in the field of oncology, with demonstrated activity as kinase inhibitors and inducers of apoptosis. While the antibacterial and anti-inflammatory potential of this specific scaffold requires further dedicated investigation, the promising results from structurally related compounds suggest that these are fruitful areas for future research.
For drug development professionals, the versatility of the this compound core, coupled with its amenability to a variety of synthetic modifications, makes it an attractive platform for the generation of novel therapeutic candidates. Future work should focus on expanding the chemical space around this scaffold, conducting comprehensive structure-activity relationship studies for each of the identified biological activities, and elucidating the precise molecular mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
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-
Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
-
Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules. [Link]
-
Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Antibiotics. [Link]
-
Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. [Link]
- (Reference for MTT assay protocol - to be added from a standard cell biology methods source)
- (Reference for kinase inhibitor drug discovery - to be added
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Current Medicinal Chemistry. [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]
-
Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Molecules. [Link]
- (Reference for micro-broth dilution protocol - to be added from a standard microbiology methods source)
- (Reference for inflammation and drug discovery - to be added
-
Anti-neuroinflammatory effects of novel 5,6-dihydrobenzo[h]quinazolin-2-amine derivatives in lipopolysaccharide-stimulated BV2 microglial cells. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. [Link]
- (Reference for general synthesis of aminopyridine derivatives - to be added from a standard organic chemistry source)
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An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Chloro-6-methylpyridin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes with detailed experimental insights, and its applications as a strategic building block in the synthesis of complex molecular architectures for drug discovery.
Chemical Identity and Nomenclature
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
-
IUPAC Name: this compound[1]
-
Synonym: 5-Chloro-6-methyl-3-pyridinamine[1]
-
Molecular Formula: C₆H₇ClN₂[1]
-
Molecular Weight: 142.59 g/mol [1]
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical environments and for designing synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Solid (usually powder or crystal) | [3] |
| Color | Off-white to light yellow | [3] |
| Solubility in Water | Limited solubility | [3] |
| Solubility in Organic Solvents | Soluble in some organic solvents like ethanol, dichloromethane | [3] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |
| LogP (predicted) | 1.62562 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthetic pathway is illustrated below. This multi-step approach allows for the regioselective introduction of the required functional groups onto the pyridine ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical and Self-Validating)
This protocol is a hypothetical sequence based on established chemical principles for similar transformations. Each step includes justifications for the choice of reagents and conditions, aiming for a self-validating and reproducible workflow.
Step 1: Nitration of 2-Amino-6-methylpyridine
-
Reaction: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Protocol:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine (1.0 eq).
-
Maintain the temperature while adding a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.
-
-
Causality: The amino group is a strong activating group, directing the electrophilic nitration to the ortho and para positions. The 3- and 5-positions are activated. The use of strong acid protonates the pyridine nitrogen, further influencing the regioselectivity.
Step 2: Diazotization and Hydroxylation
-
Reaction: Conversion of the amino group to a hydroxyl group.
-
Protocol:
-
Dissolve the 2-amino-6-methyl-3-nitropyridine from the previous step in an aqueous acidic solution (e.g., H₂SO₄).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise.
-
After the addition, warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and formation of the hydroxyl group.
-
Cool the mixture and collect the precipitated 2-hydroxy-6-methyl-3-nitropyridine by filtration.
-
-
Causality: The diazotization reaction is a classic method for converting an aromatic amine to other functional groups. The resulting diazonium salt is unstable and readily undergoes nucleophilic substitution with water to yield the corresponding phenol (or in this case, pyridinol).
Step 3: Chlorination of the Hydroxyl and Pyridine Ring
-
Reaction: Replacement of the hydroxyl group with a chlorine atom and potential chlorination of the pyridine ring.
-
Protocol:
-
Treat 2-hydroxy-6-methyl-3-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, carefully quench the excess chlorinating agent with ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer and concentrate to yield the chlorinated product. It's possible to get a mixture of chlorinated products, including the desired 2,5-dichloro-6-methyl-3-nitropyridine.
-
-
Causality: POCl₃ and SOCl₂ are standard reagents for converting hydroxyl groups on aromatic rings to chlorine atoms. The reaction conditions can be harsh and may lead to chlorination at other activated positions on the pyridine ring.
Step 4: Selective Dechlorination (if necessary)
-
Reaction: If over-chlorination occurs, a selective dechlorination step may be required.
-
Protocol:
-
The chlorinated nitro-pyridine can be subjected to catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) under controlled conditions.
-
Careful monitoring of the reaction is crucial to achieve selective removal of one chlorine atom without reducing the nitro group.
-
-
Causality: The C-Cl bond at the 2-position of a pyridine ring is often more labile towards hydrogenolysis than a C-Cl bond at the 5-position.
Step 5: Reduction of the Nitro Group
-
Reaction: Conversion of the nitro group to the target amine.
-
Protocol:
-
Dissolve the 5-chloro-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or perform catalytic hydrogenation (H₂/Pd-C).
-
After the reaction is complete (monitored by TLC), filter off the catalyst or inorganic salts.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
-
Causality: The reduction of an aromatic nitro group to an amine is a well-established and high-yielding reaction. Fe/HCl is a classic and cost-effective method, while catalytic hydrogenation is often cleaner and proceeds under milder conditions.
Spectroscopic Data
Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the public domain literature searched for this guide. For researchers synthesizing this compound, standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are recommended for unambiguous structure elucidation and purity assessment.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Heterocyclic compounds, such as substituted pyridines, are common scaffolds in many approved drugs.
The presence of three distinct functional handles on the pyridine ring—the chloro, methyl, and amino groups—allows for diverse and regioselective chemical modifications.
Caption: Reactivity and applications of this compound.
-
Cross-Coupling Reactions: The chloro substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of various aryl, heteroaryl, or alkyl groups.
-
Modification of the Amino Group: The amino group is nucleophilic and can be easily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also be diazotized and converted to other functionalities.
-
Scaffold for Bioactive Molecules: The substituted pyridine core is a common feature in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The development of novel therapeutics often relies on the availability of such versatile building blocks.[][5][6]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and its key applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
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BuyersGuideChem. 5-Chloro-6-methylpyridin-2-amine. [Link]
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A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 5-Chloro-6-methylpyridin-3-amine
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide addresses the solubility of 5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0), a key building block in the synthesis of various bioactive molecules.[1][2] Due to a notable absence of comprehensive quantitative solubility data in public literature, this document provides a foundational theoretical framework and a detailed, field-proven experimental protocol for its determination. We present a standardized methodology, centered on the gold-standard shake-flask equilibrium method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended for researchers, process chemists, and formulation scientists engaged in drug discovery and development, enabling them to generate reliable and reproducible solubility profiles for this important intermediate.
Part 1: Theoretical Framework of Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] The guiding principle, "like dissolves like," serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]
1.1. Intermolecular Forces and Polarity
The structure of this compound features a polar pyridine ring containing nitrogen, an amine group (-NH2) capable of acting as a hydrogen bond donor, and a chlorine atom which adds to the molecule's overall polarity. Its predicted LogP (a measure of lipophilicity) is approximately 1.62, suggesting a moderate degree of lipophilicity.[6] Therefore, its solubility is expected to be significant in polar organic solvents, particularly those that can engage in hydrogen bonding (polar protic solvents like alcohols) or have strong dipole moments (polar aprotic solvents like acetone or DMSO). Conversely, its solubility in nonpolar solvents like hexane is anticipated to be limited.
1.2. Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[7] It represents the true, stable solubility value and is determined by allowing the system to reach equilibrium over an extended period, typically 24-72 hours.[8] The protocols described in this guide are designed to measure thermodynamic solubility.
-
Kinetic Solubility: This is often measured in high-throughput screening settings where a compound, typically dissolved in a strong solvent like DMSO, is added to an aqueous buffer.[9][10] The concentration at which precipitation first occurs is the kinetic solubility. While faster to measure, this value can be influenced by experimental conditions and may represent a supersaturated, metastable state.[7][10]
The choice of measurement depends on the application; thermodynamic solubility is essential for process chemistry, formulation, and regulatory filings, while kinetic solubility is useful for early-stage discovery.[10]
1.3. Effect of Temperature
The dissolution process can be either endothermic (absorbs heat) or exothermic (releases heat). According to Le Chatelier's Principle, for most solid solutes whose dissolution is an endothermic process, solubility increases with temperature.[3][11][12] Conversely, if the process is exothermic, solubility will decrease as temperature rises.[3][11] When reporting solubility data, specifying the temperature is therefore non-negotiable.
Part 2: Physicochemical Profile of this compound
A summary of the known physicochemical properties is essential for designing and interpreting solubility experiments.
| Property | Value / Description | Source(s) |
| CAS Number | 896161-13-0 | [6][13][14] |
| Molecular Formula | C₆H₇ClN₂ | [6][13][15] |
| Molecular Weight | 142.59 g/mol | [6][13] |
| Appearance | Off-white to light yellow crystalline solid/powder | [1] |
| Melting Point | 73-82 °C | [16] |
| Predicted XlogP | 1.62 | [6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |
| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | [6] |
| SMILES | NC1=CC(Cl)=C(C)N=C1 | [6][13] |
Part 3: Standardized Protocol for Thermodynamic Solubility Determination
This section details the recommended experimental procedure for accurately determining the thermodynamic solubility of this compound in various organic solvents. The shake-flask method is the most reliable approach for this purpose.[10][17][18]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Materials & Equipment
-
This compound (purity >97%)
-
Analytical-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated pipettes
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and appropriate glassware
Step-by-Step Protocol
Phase 1: Preparation of Saturated Solutions
-
Weigh Solute: Accurately weigh an excess amount of this compound (e.g., ~50-100 mg) and transfer it into a glass vial. The key is to ensure undissolved solid remains at equilibrium.[8]
-
Add Solvent: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Seal: Securely cap the vial to prevent any solvent evaporation during equilibration.
-
Replicates: Prepare each solvent system in triplicate to ensure reproducibility.
Phase 2: Equilibration
-
Incubation: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitation: Agitate the samples at a consistent speed (e.g., 250 RPM) for at least 24 hours. For compounds that are slow to dissolve, an equilibration time of 48 or even 72 hours may be necessary.[8] It is advisable to sample at 24h and 48h; if the concentration values are consistent, equilibrium has been reached.[17]
Phase 3: Phase Separation
-
Stop Agitation: Remove vials from the shaker and allow them to stand at the equilibration temperature for 30 minutes to let larger particles settle.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the remaining undissolved solid.
-
Filtration: Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean vial.[9] This step is critical to remove all particulate matter, which would otherwise dissolve upon dilution and lead to erroneously high solubility values.[19]
Phase 4: Quantification by HPLC
-
Method Development: Develop a simple, robust reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or other modifier) is a common starting point.[20][21] Detection should be set at a UV wavelength where the compound exhibits strong absorbance.
-
Calibration Curve Preparation:
-
Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., the mobile phase or acetonitrile).[22]
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the saturated solutions.[21][22]
-
-
Sample Preparation: Accurately dilute a small aliquot of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.[19] A significant dilution factor (e.g., 1:100 or 1:1000) is often required.
-
Analysis: Inject the calibration standards followed by the diluted samples onto the HPLC system.
-
Calculation:
-
Plot the peak area of the standards versus their known concentrations to generate a linear calibration curve.
-
Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the diluted sample.[22]
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the organic solvent. Report the result in both mg/mL and mol/L.
-
Part 4: Data Presentation
All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison. The temperature at which the measurements were conducted must always be stated.
Table 1: Example Solubility Data Table for this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Dichloromethane | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| n-Hexane | Nonpolar | Experimental Value | Calculated Value |
Part 5: Safety Precautions
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][23] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Consult the Safety Data Sheet (SDS) for the compound and for all solvents used before beginning any experimental work.[16]
Conclusion
References
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Bebawy, L. I. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 74(20), 5262-5267. Available at: [Link]
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Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Protocols.io. Available at: [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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Wikipedia. (2024). Solubility. Wikipedia. Available at: [Link]
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Hacettepe University Journal of the Faculty of Pharmacy. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility? Quora. Available at: [Link]
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NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information. Available at: [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available upon request.
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Chemistry LibreTexts. (2023). Solubility. Available at: [Link]
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JoVE. (2020). Solubility - Concept. Journal of Visualized Experiments. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ? Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET for 2-Chloro-3-pyridylamine. Available at: [Link]
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Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2). Available at: [Link]
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The Strategic Utility of 5-Chloro-6-methylpyridin-3-amine in Modern Drug Discovery and Agrochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the landscape of medicinal and agricultural chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel, effective, and safe chemical entities. Among the myriad of heterocyclic building blocks, 5-Chloro-6-methylpyridin-3-amine has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern—featuring a nucleophilic amino group, a reactive chloro substituent, and a methyl group—offers a trifecta of chemical handles for molecular elaboration. This guide, intended for researchers and professionals in drug discovery and agrochemical development, will provide a comprehensive overview of the potential applications of this compound, delving into its role in the synthesis of kinase inhibitors and other therapeutic agents, as well as its utility in the creation of next-generation crop protection agents. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and present data-driven insights into the biological activities of its derivatives.
Chemical Properties and Reactivity Profile
This compound (CAS No. 896161-13-0) is a substituted aminopyridine with a molecular weight of 142.59 g/mol .[1] Its structure presents distinct sites for chemical modification, making it a favored building block in combinatorial chemistry and targeted synthesis campaigns.
| Property | Value | Reference |
| Molecular Formula | C6H7ClN2 | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Brown to black solid | [2] |
| Storage | 2-8°C, protect from light | [2] |
The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a potent nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, and condensation. The chloro substituent, positioned at the 5-position of the pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a key handle for introducing diversity through cross-coupling reactions. The methyl group at the 6-position can influence the steric and electronic properties of the molecule and its derivatives.
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This compound serves as an invaluable starting material for the synthesis of a new generation of potent and selective kinase inhibitors, particularly in the oncology space.
Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Case Study
A significant application of this compound is in the synthesis of inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer (NSCLC). The development of potent ALK inhibitors has been a major focus in cancer research, with several drugs approved for clinical use.
A key synthetic strategy involves the coupling of this compound with a suitable pyrimidine derivative, followed by further functionalization. This approach leverages the nucleophilicity of the amino group to displace a leaving group on the pyrimidine ring, forming a crucial aminopyrimidine intermediate.
Workflow for the Synthesis of ALK Inhibitors
Caption: Generalized workflow for the synthesis of ALK inhibitors.
This synthetic route has been successfully employed to generate a series of potent ALK inhibitors. For instance, a patent by Array BioPharma Inc. describes the synthesis of a range of substituted aminopyrimidine compounds with demonstrated ALK inhibitory activity, starting from this compound.
Table of ALK Inhibitory Activity of Exemplary Compounds
| Compound ID | ALK IC50 (nM) | Cellular ALK Inhibition (IC50, nM) | Reference |
| Example 1 | < 50 | < 100 | [3] |
| Example 2 | < 50 | < 100 | [3] |
| Example 3 | < 100 | < 200 | [3] |
These data underscore the potential of this compound as a starting point for the development of clinically relevant ALK inhibitors. The ability to readily modify the scaffold through established synthetic methodologies allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The versatility of this compound in organic synthesis is best illustrated through its participation in a range of powerful C-C and C-N bond-forming reactions. Below are detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, enabling the formation of a carbon-carbon bond.[4] This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in attaching various amino-containing moieties to the 5-position of the pyridine ring, further expanding the chemical space for drug discovery.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80 and 120 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Workup and Purification: After the reaction is complete, cool the mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
The choice of ligand is crucial in the Buchwald-Hartwig amination, as it influences the catalyst's activity and stability. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.
Applications in Agrochemical Research
Beyond its role in medicinal chemistry, this compound is also a valuable building block for the synthesis of novel agrochemicals. The aminopyridine moiety is present in a number of commercially successful insecticides and fungicides. The reactivity of the chloro and amino groups allows for the introduction of various toxophores and pharmacokinetically important groups to optimize the biological activity and environmental profile of the resulting compounds. While specific examples of commercial agrochemicals derived directly from this compound are not as readily available in the public domain as pharmaceutical applications, its structural similarity to known agrochemical precursors suggests its high potential in this field. It is anticipated that this scaffold will be increasingly utilized in the development of next-generation crop protection agents with improved efficacy and reduced environmental impact.
Conclusion and Future Outlook
This compound is a strategically important building block with broad applications in both medicinal and agricultural research. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of complex and biologically active molecules. The demonstrated success in its application for the synthesis of potent kinase inhibitors, such as those targeting ALK, highlights its immense value in the development of new cancer therapies. As our understanding of disease biology and crop protection continues to evolve, the demand for novel and diverse chemical matter will only increase. The unique structural features and synthetic accessibility of this compound position it as a key player in the ongoing quest for innovative solutions to global health and food security challenges. Future research will undoubtedly uncover new and exciting applications for this versatile scaffold, further solidifying its importance in the chemical sciences.
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available from: [Link]
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MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available from: [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available from: [Link]
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MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available from: [Link]
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PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
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PubMed. Design, Synthesis, and Bioactivity of 5-Chloro-Indane Derivatives Containing Guanidine. Available from: [Link]
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MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available from: [Link]
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ACS Publications. Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Available from: [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
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PubMed Central. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC. Available from: [Link]
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Navigating the Safety Profile of 5-Chloro-6-methylpyridin-3-amine: A Technical Guide for Researchers
For Immediate Release
This document serves as an in-depth technical guide on the safety and handling of 5-Chloro-6-methylpyridin-3-amine (CAS No. 896161-13-0), a substituted pyridine derivative increasingly utilized in pharmaceutical research and development. Designed for laboratory scientists, chemists, and drug development professionals, this guide synthesizes available safety data to foster a culture of informed caution and responsible handling in the laboratory setting.
Chemical Identification and Physical Properties
A precise understanding of a compound's identity is the foundation of its safe use. This compound is a distinct chemical entity with the following identifiers:
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 896161-13-0 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Synonyms | 5-Chloro-6-methyl-3-pyridinamine, 5-Amino-3-chloropicoline | [1] |
Understanding these fundamental properties is critical for experimental design, ensuring accurate stoichiometry, and anticipating the compound's physical behavior during handling and storage.
Hazard Identification and GHS Classification
Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
Signal Word: Warning [2]
GHS Pictograms:
Hazard Statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
The causality behind these classifications lies in the chemical reactivity of the aminopyridine scaffold, compounded by the presence of a chloro-substituent. The amine group can impart basicity and nucleophilicity, while the aromatic ring system can interact with biological macromolecules. The halogen can influence metabolic pathways and reactivity. These structural features are known to potentially lead to irritation of mucosal tissues, dermal sensitization, and systemic toxicity upon ingestion.
First-Aid Measures: A Self-Validating Response System
In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are designed to mitigate harm and should be followed diligently while seeking professional medical attention.
Exposure Response Workflow
Caption: First-Aid Response Workflow for Chemical Exposure.
-
In Case of Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical advice.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation or a rash occurs, it is imperative to get medical advice.[3]
-
In Case of Eye Contact: Rinse the eyes cautiously and immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][5] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical attention.
-
In Case of Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or a doctor immediately for treatment advice.[6]
Safe Handling and Engineering Controls
Proactive measures are the most effective strategy for preventing laboratory exposures. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.
Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area.[3] A certified chemical fume hood is mandatory to control the generation of dust or aerosols and prevent inhalation exposure. Safety showers and eyewash stations must be readily accessible and tested regularly.[5]
Handling Procedures:
-
Avoid all personal contact with the substance. Do not get it in the eyes, on skin, or on clothing.[5]
-
Avoid the formation of dust and aerosols.
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.
-
Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated place.[3] Recommended storage is at 4°C, protected from light.[1]
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are not sufficient to eliminate exposure risk, PPE is the final barrier. The selection of PPE must be based on a thorough risk assessment of the specific laboratory procedure being performed.
PPE Selection Logic
Caption: Logic for Selecting Appropriate Personal Protective Equipment.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for operations with a high splash potential.
-
Skin Protection:
-
Hand Protection: Wear impervious, chemical-resistant gloves such as nitrile rubber.[3] Gloves must be inspected before use and disposed of properly after use.
-
Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron or suit may be required.
-
-
Respiratory Protection: All handling of the solid or solutions should occur within a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used as part of a comprehensive respiratory protection program.[5]
Fire-Fighting and Accidental Release Measures
Fire-Fighting: In case of fire, use extinguishing media appropriate for the surrounding environment. Suitable media include dry chemical powder, foam, water spray, and carbon dioxide (CO₂).[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products, which may include nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[5]
Accidental Release:
-
Personal Precautions: Evacuate non-essential personnel. Wear the appropriate level of PPE as described in Section 5 to prevent skin, eye, and respiratory exposure.[7]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.
-
Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. For larger spills, control the source of the leak if it is safe to do so and contain the spill using an inert absorbent material.
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for this compound are not widely available in the public domain. The provided hazard classifications are based on the structural alerts and data from similar chemical compounds. The primary hazards are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[2] Chronic exposure effects have not been thoroughly investigated. Users must handle this compound with the assumption that it may have uncharacterized toxicological properties.
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. Adherence to the safety protocols outlined in this guide—grounded in a combination of engineering controls, diligent laboratory practices, and the consistent use of appropriate personal protective equipment—is paramount for ensuring the safety of researchers and the integrity of the laboratory environment. All users are strongly encouraged to review the full Safety Data Sheet (SDS) from their supplier before commencing any work with this compound.
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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LookChem. (n.d.). 3-AMINO-5-CHLORO-6-METHYLPYRIDINE. Retrieved from [Link]
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Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Fisher Scientific. (2021, May 26). Safety Data Sheet for 3-Aminopyridine. Retrieved from a representative SDS for a similar compound. (Note: This is a proxy reference for general handling of aminopyridines).
- TCI Chemicals. (2022, January 5). SAFETY DATA SHEET for 2-Amino-5-chloro-6-methylpyridine. Retrieved from a representative SDS for a similar compound.
- Sigma-Aldrich. (2021, September 7). SAFETY DATA SHEET. Retrieved from a representative SDS for a hazardous chemical. (Note: This is a proxy reference for general safety procedures).
- National Toxicology Program. (2007). Toxicology and carcinogenesis studies of diisopropylcarbodiimide (Cas No. 693-13-0) in F344/N rats and B6C3F1 mice (dermal studies). National Toxicology Program technical report series, (523), 1–286.
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spectroscopic data of 5-Chloro-6-methylpyridin-3-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-6-methylpyridin-3-amine
Authored by a Senior Application Scientist
Introduction
This compound, with the molecular formula C₆H₇ClN₂, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] As an intermediate, its structural integrity and purity are paramount for the successful synthesis of downstream target molecules. Spectroscopic analysis provides the definitive fingerprint for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. We will delve into the theoretical underpinnings and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The narrative is structured to not only present the data but to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers and drug development professionals.
Molecular Structure and Isotopic Considerations
A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic output. The pyridine ring is substituted with three distinct functional groups: an amino (-NH₂), a chloro (-Cl), and a methyl (-CH₃) group. The relative positions of these substituents dictate the electronic environment of each atom, which is the primary determinant of the spectral data.
A key feature is the presence of chlorine, which has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This natural isotopic distribution will manifest most clearly in the mass spectrum, providing a characteristic M/M+2 pattern that is a hallmark of a monochlorinated compound.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for determining the molecular weight of a compound and can provide valuable information about its elemental composition.
Expertise & Causality: Ionization Choices
For a molecule like this compound, which possesses a basic amino group, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The amino group is readily protonated to form a stable cation, [M+H]⁺. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the most abundant species observed, which simplifies data interpretation. While Electron Ionization (EI) could be used, it is a "harder" technique that would likely cause significant fragmentation, complicating the spectrum.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule.[2] This data is invaluable for identifying the compound in complex mixtures or confirming its presence in a reaction.
| Adduct Form | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Notes |
| [M]⁺ | 142.02922 | 144.02627 | Molecular ion |
| [M+H]⁺ | 143.03705 | 145.03410 | Protonated molecule, dominant in ESI(+) |
| [M+Na]⁺ | 165.01899 | 167.01604 | Sodium adduct |
| [M+K]⁺ | 180.99293 | 182.98998 | Potassium adduct |
Data sourced from computational predictions.[2]
Experimental Protocol: LC-MS Analysis
This protocol is designed as a robust starting point and may be optimized for specific instrumentation.[3]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock to a working concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Instrumentation (LC-MS/Q-TOF):
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 LC/Q-TOF or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions (ESI Positive Mode):
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psig.
-
Sheath Gas Temp: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage (Vcap): 3500 V.
-
Fragmentor: 120 V.
-
Logical Workflow for MS Data Analysis
Caption: Workflow for verifying compound identity using LC-MS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups.
Expertise & Causality: Interpreting Key Vibrations
The IR spectrum of this compound will be dominated by vibrations from the amino (-NH₂) group and the substituted aromatic ring. As a primary amine, the N-H stretching region is particularly diagnostic. It is expected to show two distinct bands: one for the asymmetric stretch and one for the symmetric stretch.[4][5] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol, which appears in a similar region.[4][6]
Expected Characteristic IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, two bands[4] |
| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong[4] | |
| N-H Wag | 910 - 665 | Broad, Strong[4] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| C=C & C=N Ring Stretch | 1600 - 1450 | Medium, multiple bands | |
| C-H Out-of-plane Bend | 900 - 675 | Strong | |
| Alkyl Group | C-H Stretch (methyl) | 2975 - 2850 | Medium |
| Other Bonds | C-N Stretch (aromatic amine) | 1335 - 1250 | Strong[4] |
| C-Cl Stretch | 850 - 550 | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR has largely replaced KBr pellets as the standard method for solid samples due to its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous structural confirmation.
¹H NMR Spectroscopy: A Predicted Analysis
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.
Caption: Structure of this compound.
Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~7.8 - 8.0 | Doublet (d) | 1H | Deshielded by the adjacent ring nitrogen and the meta-chloro group. |
| H-4 | ~7.0 - 7.2 | Doublet (d) | 1H | Shielded by the ortho-amino group (-NH₂), which is strongly electron-donating. |
| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. Broadening is due to quadrupole effects of the nitrogen and chemical exchange.[5] |
| -CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Located in the typical range for a methyl group attached to an aromatic ring. |
Causality of Splitting: The two aromatic protons, H-2 and H-4, are four bonds apart. They will exhibit a small long-range coupling, known as meta-coupling (⁴JHH), typically in the range of 2-3 Hz, resulting in both signals appearing as narrow doublets.
¹³C NMR Spectroscopy: A Predicted Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, as there are no elements of symmetry in the molecule, making all six carbon atoms chemically non-equivalent.
Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | ~150 - 155 | Attached to nitrogen and bearing the methyl group. |
| C-3 | ~140 - 145 | Attached to the electron-donating amino group. |
| C-2 | ~135 - 140 | Adjacent to the ring nitrogen. |
| C-4 | ~120 - 125 | Influenced by the ortho-amino and para-chloro groups. |
| C-5 | ~115 - 120 | Attached to the electronegative chlorine atom. |
| -CH₃ | ~20 - 25 | Typical range for an sp³ hybridized methyl carbon attached to an sp² carbon.[7] |
Note: These are estimated chemical shifts based on established substituent effects on pyridine rings. Actual values may vary slightly.[7][8]
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-1024 scans (or more, as ¹³C has low natural abundance).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and purity assessment of this compound. By combining high-resolution mass spectrometry to confirm molecular weight and elemental composition, infrared spectroscopy to verify functional groups, and ¹H and ¹³C NMR to establish the precise atomic connectivity, researchers can proceed with confidence in their synthetic endeavors. The correlation between the predicted data and experimentally acquired spectra serves as a definitive validation of the molecular structure, upholding the rigorous standards required in scientific research and drug development.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2). Available at: [Link]
- While specific data for the target compound was not found in this source, it provides examples of NMR data for similar aromatic amines. Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes.
-
PubChem. (n.d.). 5-Chloro-6-methoxypyridin-3-amine. Available at: [Link]
-
BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. Available at: [Link]
-
PubChem. (n.d.). (5-Chloro-6-((6-methylpyridin-3-yl)amino)pyridin-3-yl)-((2R)-2-ethylpiperidin-1-yl)methanone. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Available at: [Link]
-
Zhu, H., et al. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o124. Available at: [Link]
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
-
Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Available at: [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2845. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
Application Note & Protocol: A Validated Synthetic Route to 5-Chloro-6-methylpyridin-3-amine from 2-Picoline
Abstract
5-Chloro-6-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents.[1][2] This document provides a comprehensive and detailed guide for the synthesis of this compound, commencing from the readily available starting material, 2-picoline (2-methylpyridine). The described three-step synthetic pathway involves nitration, regioselective chlorination, and subsequent reduction. This application note furnishes researchers and drug development professionals with detailed, step-by-step protocols, expert insights into the experimental rationale, and quantitative data to ensure reproducibility and scalability.
Introduction: Strategic Importance and Synthetic Rationale
Substituted 3-aminopyridines are privileged scaffolds in the synthesis of pharmacologically active molecules.[1] The title compound, this compound, features a trifunctionalized pyridine ring that offers multiple vectors for chemical diversification. The strategic challenge in its synthesis lies in achieving the precise regiochemical control of three different substituents on the pyridine core.
Direct functionalization of the 2-picoline ring is complicated by the electronic properties of the pyridine nucleus, which deactivates it towards electrophilic aromatic substitution (EAS) and often leads to mixtures of regioisomers under harsh conditions.[3][4] The presented synthetic route circumvents these challenges by employing a robust nitration-chlorination-reduction sequence. This strategy leverages the directing effects of the substituents at each stage to ensure high regioselectivity.
The core logic of the pathway is as follows:
-
Nitration: Introduction of a nitro group at the 3-position of 2-picoline. The nitro group serves as a precursor to the target amine and as a deactivating, meta-directing group to guide the subsequent chlorination.
-
Chlorination: Regioselective installation of a chlorine atom at the 5-position, which is para to the activating methyl group and meta to the deactivating nitro group.
-
Reduction: Conversion of the 3-nitro group to the final 3-amino functionality, yielding the target compound.
Overall Synthetic Pathway
The synthesis is accomplished in three distinct steps, starting from 2-picoline.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-3-nitropyridine
Scientific Rationale: The nitration of 2-picoline is a classic electrophilic aromatic substitution. Pyridine itself undergoes nitration under harsh conditions, typically yielding the 3-nitro derivative. The presence of the electron-donating methyl group at the 2-position facilitates the reaction but can lead to a mixture of 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine.[5] The use of a fuming sulfuric acid (oleum) medium can enhance the yield of the desired 3-nitro isomer by ensuring an anhydrous environment.[6] Careful control of temperature is critical to minimize side reactions and ensure safety.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Picoline | C₆H₇N | 93.13 | 46.6 g (50 mL) | 0.50 |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 35 mL | ~0.75 |
| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·SO₃ | - | 200 mL | - |
| Ice | H₂O | 18.02 | 1 kg | - |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | As required | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 150 mL | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 200 mL of fuming sulfuric acid (oleum). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Picoline: Slowly add 46.6 g (50 mL) of 2-picoline to the stirred oleum via the dropping funnel. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Nitration: Once the addition is complete, begin the dropwise addition of 35 mL of fuming nitric acid. Maintain the temperature strictly between 0-5 °C. After the addition, allow the mixture to stir at this temperature for 1 hour.
-
Reaction Progression: Slowly warm the reaction mixture to 90 °C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. This is a highly exothermic process; maintain the temperature below 20 °C by adding more ice as needed. Adjust the pH to ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of isomers. Purify by fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 2-methyl-3-nitropyridine isomer.
Step 2: Synthesis of 5-Chloro-2-methyl-3-nitropyridine
Scientific Rationale: The chlorination of the 2-methyl-3-nitropyridine intermediate is a critical regioselective step. The 5-position is electronically favored for electrophilic attack due to the combined directing effects of the substituents: it is para to the activating methyl group and meta to the deactivating nitro group. Gas-phase chlorination at high temperatures is an effective method for halogenating pyridine rings.[7]
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 | 27.6 g | 0.20 |
| Chlorine Gas | Cl₂ | 70.90 | ~15.6 g | 0.22 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As required | - |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As required | - |
| Chloroform | CHCl₃ | 119.38 | 200 mL | - |
Protocol:
-
Reaction Setup: This reaction should be performed in a specialized high-temperature flow reactor or a robust, sealed pressure vessel within a fume hood.
-
Chlorination: Volatilize the 2-methyl-3-nitropyridine (27.6 g) and pass it through a heated tube (350-400 °C) along with a controlled stream of chlorine gas (0.22 mol).
-
Work-up: The exiting gas stream is condensed in a cold trap. Dissolve the collected crude product in chloroform (200 mL).
-
Neutralization: Wash the chloroform solution sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude product, 5-chloro-2-methyl-3-nitropyridine, can be further purified by recrystallization from ethanol or by column chromatography to yield a pale yellow solid.
Step 3: Synthesis of this compound
Scientific Rationale: The final step is the reduction of the nitro group to an amine. This is a standard and high-yielding transformation. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for reducing aromatic nitro groups, especially in the presence of other reducible functionalities or halogens, as it operates under conditions that typically do not affect the chloro-substituent.
Table 3: Reagents and Materials for Step 3
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloro-2-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 17.3 g | 0.10 |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 56.4 g | 0.25 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 100 mL | - |
| Sodium Hydroxide (50% w/v) | NaOH | 40.00 | As required | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 100 mL | - |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 5-chloro-2-methyl-3-nitropyridine (17.3 g) in 100 mL of concentrated hydrochloric acid.
-
Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (56.4 g) in 50 mL of concentrated HCl in portions. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.
-
Reaction Progression: After the addition is complete, heat the mixture to 80-90 °C for 2 hours. A clear solution should form. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully basify the mixture by the slow addition of a 50% (w/v) NaOH solution until the pH is >10. A dense white precipitate of tin hydroxides will form.
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.[8]
Overall Process Workflow
Caption: High-level experimental workflow from starting material to final product.
Data Summary
| Step | Starting Material | Product | Typical Yield | Key Analytical Checkpoints |
| 1 | 2-Picoline | 2-Methyl-3-nitropyridine | 40-50%* | TLC, GC-MS for isomer ratio, ¹H NMR |
| 2 | 2-Methyl-3-nitropyridine | 5-Chloro-2-methyl-3-nitropyridine | 60-70% | TLC, GC-MS, ¹H NMR to confirm regiochemistry, Melting Point |
| 3 | 5-Chloro-2-methyl-3-nitropyridine | This compound | 85-95% | TLC, LC-MS, ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry |
*Yield after purification of the desired isomer.
References
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- Autech. (n.d.). Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applications.
- Acta Crystallographica Section E. (2011). 2-Chloro-5-methyl-3-nitropyridine. National Institutes of Health.
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Google Patents. (n.d.). CA1126276A - Halogenation of pyridine compounds.
- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine.
- Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- ResearchGate. (n.d.). Nitration of 6‐amino‐2‐picoline 9.
- ChemScene. (n.d.). This compound.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Journal of the American Chemical Society. (n.d.). Synthesis of 3- and 5-Nitro-2-picoline and Derivatives.
- Sdfine. (n.d.). 2-amino-5-methyl pyridine (for synthesis).
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Chloro-5-methyl-3-nitropyridine.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- ChemicalBook. (n.d.). 3-AMINO-5-CHLORO-6-METHYLPYRIDINE.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 3-Amino-2-chloro-6-picoline.
- Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
- Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- BenchChem. (n.d.). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
- ChemicalBook. (n.d.). 2-Chloro-3-methyl-5-nitropyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methyl-3-nitropyridine 97%.
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Application Notes and Protocols for 5-Chloro-6-methylpyridin-3-amine as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel therapeutics. 5-Chloro-6-methylpyridin-3-amine, a specifically functionalized aminopyridine, has emerged as a critical building block in the synthesis of targeted therapies, most notably in the realm of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a known driver of diseases such as cancer and autoimmune disorders. The strategic placement of the amino, chloro, and methyl groups on the pyridine ring of this intermediate provides medicinal chemists with versatile handles for constructing complex molecules with high affinity and selectivity for their biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pharmaceutical intermediate. It provides detailed protocols for its synthesis, its application in the construction of a representative kinase inhibitor via Suzuki coupling, and robust analytical methods for its characterization and quality control.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 896161-13-0 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | Brown to black solid | ChemicalBook |
| Boiling Point | 268.9±35.0 °C (Predicted) | [2] |
| Density | 1.260±0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.60±0.20 (Predicted) | [2] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H314 | Causes severe skin burns and eye damage. |
| Precautionary Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method adapted from procedures for analogous aminopyridine syntheses.[3][4][5]
Synthetic Workflow Diagram
Sources
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
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- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 4. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 5-Chloro-6-methylpyridin-3-amine in the Synthesis of Advanced Sulfoximine Insecticides
Introduction: A Versatile Pyridine Building Block
5-Chloro-6-methylpyridin-3-amine is a pivotal intermediate in the landscape of modern agrochemical synthesis. Its unique substitution pattern, featuring a reactive amine group and strategically placed chloro and methyl functionalities, makes it a highly valuable scaffold for the construction of complex, biologically active molecules.[1][2] This application note provides an in-depth technical guide for researchers and synthetic chemists, detailing the synthetic pathways and experimental protocols for leveraging this key intermediate in the production of next-generation sulfoximine insecticides, a class of compounds renowned for their efficacy against sap-feeding insect pests.[3]
The sulfoximine functional group has gained significant traction in agrochemical design, and its incorporation into molecules derived from this compound leads to potent insecticidal agents. The general synthetic strategy involves a multi-step sequence, beginning with the transformation of the amine, followed by the construction and functionalization of the sulfoximine core. This guide will provide a comprehensive overview and detailed step-by-step protocols for this synthetic journey.
Overall Synthetic Landscape
The transformation of this compound into a potent N-functionalized sulfoximine insecticide is a multi-stage process. The key stages involve the conversion of the amine to a suitable handle for carbon-carbon bond formation, introduction of a thioether, and subsequent elaboration of the sulfur center to the desired sulfoximine.
Caption: High-level overview of the synthetic pathway from this compound to a target sulfoximine insecticide.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of a representative sulfoximine insecticide. Each protocol is accompanied by a rationale to explain the underlying chemical principles and experimental choices.
Stage 1: Synthesis of the Key Sulfide Intermediate
The initial challenge lies in converting the amine functionality into a precursor suitable for building the sulfoximine sidechain. A plausible and robust method involves a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.[1][4][5]
Protocol 1: Diazotization and Chloroethylation of this compound
-
Reaction: this compound → 3-(1-Chloroethyl)-5-chloro-6-methylpyridine
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Styrene
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of styrene (1.5 eq) and copper(I) chloride (0.1 eq) in dichloromethane.
-
Slowly add the cold diazonium salt solution to the styrene-CuCl mixture, maintaining vigorous stirring. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring for the cessation of nitrogen gas evolution.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(1-chloroethyl)-5-chloro-6-methylpyridine.
-
-
Rationale: The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with a variety of substituents.[4][6] The diazotization step, performed in cold acidic conditions, converts the amine into an excellent leaving group (N₂). The subsequent reaction with styrene in the presence of a copper(I) catalyst facilitates the introduction of the chloroethyl group.
Protocol 2: Synthesis of the Sulfide Intermediate
-
Reaction: 3-(1-Chloroethyl)-5-chloro-6-methylpyridine + Sodium thiomethoxide → [1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfide
-
Materials:
-
3-(1-Chloroethyl)-5-chloro-6-methylpyridine
-
Sodium thiomethoxide (NaSMe)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-(1-chloroethyl)-5-chloro-6-methylpyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfide intermediate, which can be used in the next step without further purification or purified by column chromatography.
-
-
Rationale: This step involves a nucleophilic substitution reaction where the thiomethoxide anion displaces the chloride from the chloroethyl side chain to form the desired thioether (sulfide). DMF is a suitable polar aprotic solvent for this type of reaction.
Stage 2: Construction of the Sulfoximine Core
With the sulfide intermediate in hand, the next stages focus on the sequential oxidation and imination to construct the sulfoximine moiety.
Protocol 3: Oxidation of the Sulfide to the Sulfoxide
-
Reaction: [1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfide → [1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfoxide
-
Materials:
-
[1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the sulfide intermediate (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting sulfide is consumed.
-
Quench the reaction by washing with a saturated sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the sulfoxide, which is typically a mixture of diastereomers.
-
-
Rationale: m-CPBA is a widely used and selective oxidizing agent for the conversion of sulfides to sulfoxides.[7] Performing the reaction at low temperatures helps to prevent over-oxidation to the corresponding sulfone. The basic wash is crucial to remove acidic components from the reaction mixture.
Protocol 4: Imination of the Sulfoxide to the NH-Sulfoximine
-
Reaction: [1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfoxide → N-{oxido-λ⁶-sulfanylidene}amine
-
Materials:
-
[1-(5-chloro-6-methylpyridin-3-yl)ethyl] methyl sulfoxide
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, carefully add concentrated sulfuric acid to chloroform at 0 °C.
-
Add the sulfoxide (1.0 eq) to this acidic solution.
-
Slowly add sodium azide (1.5 eq) in small portions, controlling the rate of addition to manage gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with chloroform, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography to yield the NH-sulfoximine.
-
-
Rationale: This reaction proceeds via the formation of hydrazoic acid (HN₃) in situ from sodium azide and sulfuric acid. The sulfoxide is activated by the strong acid, making it susceptible to nucleophilic attack by hydrazoic acid, leading to the formation of the NH-sulfoximine with the extrusion of nitrogen gas. This is a key step in forming the core structure of sulfoximine insecticides.
Caption: A simplified mechanism for the acid-catalyzed imination of a sulfoxide.
Stage 3: N-Functionalization to the Active Insecticide
The final step involves the derivatization of the nitrogen atom of the sulfoximine to install the desired functional group, which is often a cyano group in many commercial insecticides.
Protocol 5: N-Cyanation of the NH-Sulfoximine
-
Reaction: NH-Sulfoximine + Cyanogen bromide → N-Cyanated Sulfoximine
-
Materials:
-
NH-Sulfoximine from Protocol 4
-
Cyanogen bromide (CNBr)
-
A suitable base (e.g., potassium carbonate)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the NH-sulfoximine (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add a solution of cyanogen bromide (1.2 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the completion of the reaction.
-
Filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the N-cyanated sulfoximine insecticide.
-
-
Rationale: The N-cyanation is achieved by reacting the NH-sulfoximine with cyanogen bromide in the presence of a base. The base deprotonates the nitrogen of the sulfoximine, forming a nucleophilic anion that attacks the electrophilic carbon of cyanogen bromide, leading to the formation of the N-cyano bond and displacement of the bromide ion.
Summary of Synthetic Stages and Data
| Stage | Key Transformation | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1a | Diazotization & Chloroethylation | This compound | NaNO₂, HCl, Styrene, CuCl | 3-(1-Chloroethyl)-5-chloro-6-methylpyridine | 50-60 |
| 1b | Thioetherification | 3-(1-Chloroethyl)-5-chloro-6-methylpyridine | NaSMe | Sulfide Intermediate | 80-90 |
| 2a | Oxidation | Sulfide Intermediate | m-CPBA | Sulfoxide Intermediate | 90-95 |
| 2b | Imination | Sulfoxide Intermediate | NaN₃, H₂SO₄ | NH-Sulfoximine | 60-70 |
| 3 | N-Cyanation | NH-Sulfoximine | CNBr, K₂CO₃ | N-Cyanated Sulfoximine | 75-85 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of highly active sulfoximine insecticides. The synthetic route, while multi-stepped, employs a series of robust and well-understood chemical transformations. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively utilize this versatile building block to develop novel and effective agrochemical solutions. This guide provides a solid foundation for further exploration and optimization of these synthetic pathways in the pursuit of innovative crop protection agents.
References
- Google Patents. (2010). Insecticidal N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines. (U.S. Patent No. 7,687,634 B2).
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Google Patents. (2018). The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. (Chinese Patent No. CN109053553A).
-
European Patent Office. (2009). STABLE SULFOXIMINE-INSECTICIDE COMPOSITIONS. (European Patent No. EP 2369921 B1). Retrieved from [Link]
-
RWTH Publications. (n.d.). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
PubMed. (2014). Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. byjus.com [byjus.com]
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- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Application Notes and Protocols: Electrophilic Reactions of 5-Chloro-6-methylpyridin-3-amine
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Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of 5-Chloro-6-methylpyridin-3-amine with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science.[1][2] This guide elucidates the underlying principles governing its reactivity, offering field-proven insights into experimental design and execution. We will explore key electrophilic substitution reactions including acylation, sulfonation, and alkylation, providing robust, step-by-step protocols for each. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.
Introduction and Core Concepts
This compound is a substituted aminopyridine, a class of heterocyclic compounds extensively studied for their biological activities.[3] The reactivity of this molecule is governed by the interplay of its structural features: the pyridine ring, the amino group, the chloro group, and the methyl group. The lone pair of electrons on the exocyclic amino group makes it a nucleophilic center, readily reacting with electrophiles.[4]
The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the amino group is a powerful activating, ortho-, para-director, significantly influencing the regioselectivity of electrophilic attack on the ring.[4] Conversely, the chloro and methyl substituents also exert electronic and steric effects that modulate the overall reactivity and regioselectivity. Understanding these competing influences is paramount for predicting and controlling reaction outcomes.
Part 1: Acylation of the Amino Group
Acylation of the exocyclic amino group is a fundamental transformation, often employed to protect the amine, modify its electronic properties, or to introduce a functional handle for further elaboration. The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent.
Mechanistic Considerations
The lone pair of electrons on the nitrogen atom of the 3-amino group initiates the reaction by attacking the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of the leaving group to yield the corresponding amide. The presence of a base is often required to neutralize the acid byproduct and drive the reaction to completion.
Caption: General workflow for the acylation of this compound.
Experimental Protocol: Synthesis of N-(5-chloro-6-methylpyridin-3-yl)acetamide
This protocol details the acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir.
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-(5-chloro-6-methylpyridin-3-yl)acetamide.
Part 2: Sulfonylation of the Amino Group
Sulfonylation is analogous to acylation and results in the formation of a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[5][6] The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base.
Mechanistic Insights
Similar to acylation, the reaction is initiated by the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is subsequently displaced, and the protonated sulfonamide is deprotonated by a base to yield the final product.
Caption: General workflow for the sulfonylation of this compound.
Experimental Protocol: Synthesis of 5-Chloro-N-(6-methylpyridin-3-yl)benzenesulfonamide
This protocol describes the reaction of this compound with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the cooled reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired sulfonamide.
Part 3: Alkylation of the Amino and Pyridine Nitrogen
Alkylation of aminopyridines can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen, presenting a challenge in regioselectivity.[3] The outcome is highly dependent on the reaction conditions, the nature of the alkylating agent, and the presence or absence of a base.
Regioselectivity Considerations
Direct alkylation with alkyl halides often leads to a mixture of N-alkylated and N,N-dialkylated products at the amino group, and potentially quaternization of the pyridine nitrogen.[7][8] The use of a strong, non-nucleophilic base can deprotonate the amino group, increasing its nucleophilicity and favoring alkylation at the exocyclic nitrogen.[3] Conversely, in the absence of a base, the pyridine nitrogen may be preferentially alkylated.
Caption: Regioselectivity in the alkylation of this compound.
Experimental Protocol: Selective N-Alkylation of the Amino Group
This protocol aims for selective mono-alkylation at the 3-amino position using a strong base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to a flame-dried, three-necked flask equipped with a stir bar, thermometer, and dropping funnel.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) to the DMF. Cool the suspension to 0 °C.
-
Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the residue by column chromatography to isolate the N-alkylated product.
Summary of Reaction Conditions and Expected Yields
| Reaction Type | Electrophile | Base | Solvent | Typical Yield (%) |
| Acylation | Acetic Anhydride | Pyridine | Dichloromethane | 85-95% |
| Sulfonylation | Benzenesulfonyl Chloride | Pyridine | Dichloromethane | 70-85% |
| Alkylation | Methyl Iodide | Sodium Hydride | DMF | 60-75% |
Note: Yields are approximate and can vary based on the specific substrate, purity of reagents, and reaction scale.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity with electrophiles can be effectively controlled. By carefully selecting the reaction conditions, particularly the choice of solvent and base, researchers can achieve high yields and regioselectivity for acylation, sulfonation, and alkylation reactions. The protocols provided herein serve as a robust starting point for the synthesis of a diverse array of derivatives for applications in drug discovery and materials science.
References
-
N-Amino Pyridinium Salts in Organic Synthesis - PMC - PubMed Central. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. Available at: [Link]
-
(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium - ResearchGate. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. Available at: [Link]
-
3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China - Pipzine Chemicals. Available at: [Link]
-
Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]
-
Chemical Reactions of Amines – Electrophilic Substitution - BYJU'S. Available at: [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. Available at: [Link]
-
Ch22: Alkylation of Amines. Available at: [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]
-
23.9: Amines as Nucleophiles - Chemistry LibreTexts. Available at: [Link]
-
Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - ResearchGate. Available at: [Link]
-
Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine - ResearchGate. Available at: [Link]
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- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
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Application Notes and Protocols for N-Alkylation of 5-Chloro-6-methylpyridin-3-amine
Introduction: The Strategic Importance of N-Alkylated 5-Chloro-6-methylpyridin-3-amine in Medicinal Chemistry
This compound is a valuable heterocyclic building block in contemporary drug discovery. Its substituted pyridine core is a common motif in a multitude of biologically active agents. The N-alkylation of the primary amino group at the 3-position represents a critical synthetic transformation, enabling the systematic modulation of a compound's physicochemical and pharmacokinetic properties. The introduction of diverse alkyl substituents allows for the fine-tuning of parameters such as lipophilicity, metabolic stability, and target engagement, which are pivotal in the optimization of lead compounds.
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of this compound. We will explore several key synthetic strategies, including direct N-alkylation, reductive amination, and the robust, yet multi-step, protection-alkylation-deprotection sequence. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical parameters that ensure successful and reproducible outcomes.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for the formation of carbon-nitrogen bonds.[1] This method involves the reaction of this compound with an alkyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.[2]
However, a significant challenge in the direct alkylation of aminopyridines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[3] Furthermore, the basicity of the pyridine ring nitrogen can compete with the exocyclic amine, leading to undesired side reactions. Careful control of stoichiometry and reaction conditions is therefore paramount.
Protocol 1: General Procedure for Direct N-Alkylation
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or CH₃CN).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to the stirred suspension.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Conditions for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Methyl Iodide | K₂CO₃ | DMF | 60 | 12-24 |
| Ethyl Bromide | Cs₂CO₃ | CH₃CN | 70 | 8-16 |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 6-12 |
Method 2: Reductive Amination
Reductive amination is a powerful and often preferred method for the synthesis of secondary and tertiary amines due to its high selectivity and milder reaction conditions, which helps to avoid the over-alkylation issues common in direct alkylation.[4][5] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate from the reaction of the amine with a ketone or aldehyde, followed by in-situ reduction of this intermediate to the corresponding alkylated amine.[6]
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their chemoselectivity in reducing the iminium ion in the presence of the carbonyl starting material.[4]
Protocol 2: General Procedure for Reductive Amination
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen anhydrous solvent (DCE for NaBH(OAc)₃, MeOH for NaBH₃CN).
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, does not reduce aldehydes or ketones. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH, toxic cyanide byproduct. |
Method 3: Buchwald-Hartwig Amination
For the synthesis of N-aryl or certain N-heteroaryl derivatives, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction.[7][8] This powerful transformation allows for the formation of C-N bonds under relatively mild conditions and with excellent functional group tolerance.[9] The reaction couples an amine with an aryl halide or triflate. In the context of this topic, this method would be employed if one were to synthesize this compound derivatives where the newly introduced group is an aryl or heteroaryl moiety.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials and Reagents:
-
This compound
-
Aryl halide or triflate (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5 - 2.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq) and the aryl halide or triflate (1.0-1.2 eq).
-
Add the anhydrous solvent (Toluene or Dioxane) via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the discussed synthetic strategies, the following diagrams illustrate the core concepts and workflows.
Caption: Workflow for Direct N-Alkylation.
Caption: Mechanism of Reductive Amination.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Expert Insights and Troubleshooting
The N-alkylation of electron-deficient aminopyridines, such as this compound, can present challenges. The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen deactivates the amino group, potentially leading to sluggish reactions.
For direct alkylation, the use of a stronger base like cesium carbonate can be beneficial. Additionally, microwave irradiation can sometimes accelerate the reaction and improve yields. If over-alkylation remains a persistent issue, employing a larger excess of the starting amine can favor mono-alkylation.
In reductive amination, the formation of the imine can be slow. The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the imine intermediate. For less reactive ketones, a Lewis acid catalyst like Ti(OiPr)₄ may be required.[5]
A recent study on the N-alkylation of 3-amino-4-halopyridines highlighted that direct alkylation and reductive amination can be problematic, often resulting in low yields or no reaction.[10] This is attributed to the basicity of the pyridine nitrogen, which can interfere with the reaction. In such cases, a more reliable, albeit longer, three-step sequence of Boc-protection of the amino group, followed by alkylation and subsequent deprotection, is recommended.
Conclusion
The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of chemical diversity in drug discovery programs. The choice of the synthetic method—be it direct alkylation, reductive amination, or a palladium-catalyzed cross-coupling—should be guided by the nature of the desired alkyl or aryl substituent, the scale of the reaction, and the potential for side reactions. By understanding the underlying principles and carefully optimizing the reaction conditions as detailed in these protocols, researchers can confidently and efficiently synthesize novel N-alkylated this compound derivatives for their research endeavors.
References
- CN113214146A - Process for the N-alkylation of aminopyridines - Google P
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts - ChemRxiv. (URL: [Link])
-
N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])
-
Amine alkylation - Wikipedia. (URL: [Link])
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])
-
Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides - ResearchGate. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PubMed Central. (URL: [Link])
-
22.4e Synthesis of Amines Reductive Amination - YouTube. (URL: [Link])
-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - MDPI. (URL: [Link])
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
-
Reductive Amination - Wordpress. (URL: [Link])
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). (URL: [Link])
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Chloro-6-methylpyridin-3-amine
Introduction: The Strategic Value of Pyridine Scaffolds
Pyridopyrimidines, carbolines, and other fused pyridine heterocycles are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their rigid, planar structures and diverse electronic properties allow for precise interactions with biological targets, making them central to the development of novel therapeutics.[1][2] 5-Chloro-6-methylpyridin-3-amine is a versatile building block, possessing multiple reactive sites that can be strategically employed to construct a variety of complex heterocyclic systems. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this unique precursor.
The reactivity of this compound is governed by three key features: the nucleophilic amino group at the 3-position, the chloro substituent at the 5-position which is amenable to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the pyridine ring itself which can participate in electrophilic cyclization reactions.[3][4] This document will detail methodologies that exploit these features to forge new heterocyclic rings.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, offering a versatile approach to functionalizing the 5-chloro position of the pyridine ring.[5][6][7] These methods are generally characterized by their mild reaction conditions and broad substrate scope.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between the pyridine core and a variety of aryl or vinyl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the chloropyridine with a boronic acid or ester.[3]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a sterically hindered phosphine ligand such as SPhos is often chosen to facilitate the oxidative addition of the palladium to the C-Cl bond, which is the rate-determining step.[3]
-
Base: Potassium phosphate (K₃PO₄) is a commonly used base that is strong enough to activate the boronic acid without promoting side reactions.[3]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is used to dissolve both the organic and inorganic reagents.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Arylboronic acid | 1.5 mmol |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) |
| SPhos | 0.04 mmol (4 mol%) |
| K₃PO₄ | 3.0 mmol |
| Degassed 1,4-dioxane/water (4:1) | 5 mL |
| Temperature | 80-100 °C |
| Time | 12-24 h |
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[7][8] This reaction is invaluable for synthesizing more complex aminopyridine derivatives, which can serve as precursors for further cyclization reactions.
Causality of Experimental Choices:
-
Catalyst System: A common catalyst system is Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a bulky electron-rich phosphine ligand like XPhos. This combination is effective for coupling a wide range of amines.[3]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[3]
-
Solvent: Anhydrous toluene is a standard solvent for this reaction.[3]
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Amine to be coupled | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 mmol (2 mol%) |
| XPhos | 0.04 mmol (4 mol%) |
| NaOtBu | 1.4 mmol |
| Anhydrous toluene | 5 mL |
| Temperature | 100-110 °C |
| Time | 12-24 h |
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene, followed by the amine and this compound.
-
Heat the mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
PART 2: Classical Cyclization Strategies for Fused Heterocycles
Named reactions in organic chemistry provide reliable and well-understood pathways to complex heterocyclic structures. The aminopyridine moiety of the starting material is an excellent handle for several of these classical transformations.
Skraup-Doebner-von Miller Reaction for Pyridoquinoline Synthesis
The Skraup-Doebner-von Miller reaction and its variations are powerful methods for the synthesis of quinolines and related fused systems.[9][10][11] In the context of this compound, this reaction can be used to construct a new pyridine ring fused to the starting pyridine, leading to a pyridopyridine (naphthyridine) derivative. The reaction involves the condensation of the aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions.[10][11]
Causality of Experimental Choices:
-
Reagents: An α,β-unsaturated aldehyde or ketone serves as the three-carbon unit required to build the new pyridine ring.
-
Catalyst: A strong acid, such as sulfuric acid or polyphosphoric acid, is used to catalyze the cyclization and dehydration steps.
-
Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often required for the final aromatization step.[11]
Experimental Protocol: Skraup-Doebner-von Miller Reaction
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| α,β-Unsaturated aldehyde/ketone | 1.2 mmol |
| Concentrated Sulfuric Acid | 5 mL |
| Oxidizing Agent (e.g., As₂O₅) | 1.1 mmol |
| Temperature | 130-150 °C |
| Time | 4-8 h |
Procedure:
-
Carefully add this compound to concentrated sulfuric acid in a round-bottom flask, with cooling.
-
Add the oxidizing agent, followed by the slow addition of the α,β-unsaturated carbonyl compound.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by quenching a small aliquot and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated base (e.g., NaOH or NH₄OH) with cooling.
-
Extract the product with an organic solvent such as chloroform or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Friedländer Annulation for Substituted Pyridoquinolines
The Friedländer annulation is another classic method for quinoline synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[12][13][14] While the starting material is not an ortho-aminoaryl ketone, it can be functionalized to incorporate a carbonyl group ortho to the amine, or a related strategy can be employed. This method offers a convergent approach to highly substituted fused systems.[15][16]
Causality of Experimental Choices:
-
Catalyst: The reaction can be catalyzed by either acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or base (e.g., piperidine, potassium hydroxide).[13][14] The choice of catalyst depends on the specific substrates.
-
Temperature: The reaction often requires elevated temperatures to drive the condensation and cyclization.[12]
Experimental Protocol: Friedländer Annulation (Conceptual)
| Reagent/Parameter | Quantity/Value |
| 2-Acyl-5-chloro-6-methylpyridin-3-amine | 1.0 mmol |
| Ketone with α-methylene group | 1.1 mmol |
| Catalyst (e.g., p-TsOH or KOH) | 0.1-0.2 mmol |
| Solvent (e.g., toluene or ethanol) | 5 mL |
| Temperature | 80-120 °C |
| Time | 6-18 h |
Procedure:
-
Combine the 2-acyl-3-aminopyridine derivative, the ketone, and the catalyst in a suitable solvent.
-
Heat the reaction mixture to the specified temperature. A Dean-Stark trap can be used to remove water if the reaction is acid-catalyzed.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with an appropriate aqueous solution to remove the catalyst.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures.[17][18][19] While the classic Pictet-Spengler reaction involves a β-arylethylamine, the principle can be adapted to 3-aminopyridines to synthesize aza-analogs of β-carbolines, which are of significant interest in medicinal chemistry.[20][21] The reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution.[17][18]
Causality of Experimental Choices:
-
Catalyst: The reaction is typically catalyzed by a protic or Lewis acid to facilitate the formation of the electrophilic iminium ion.[22]
-
Reaction Conditions: The reaction conditions can range from mild (room temperature in aprotic solvents) to harsh (refluxing in strong acid), depending on the nucleophilicity of the pyridine ring.[17]
Experimental Protocol: Pictet-Spengler Reaction
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mmol |
| Aldehyde or ketone | 1.1 mmol |
| Acid Catalyst (e.g., TFA or HCl) | 1.0-2.0 equiv |
| Solvent (e.g., CH₂Cl₂ or toluene) | 10 mL |
| Temperature | 25-80 °C |
| Time | 12-48 h |
Procedure:
-
Dissolve this compound and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst and stir the mixture at the appropriate temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by flash column chromatography.
PART 3: Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, alongside classical cyclization reactions, provides a rich toolbox for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for the exploration of new chemical space and the development of next-generation functional molecules.
References
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El-Essawy, F. A., Hawatta, M. A., Abdel-Megied, A. E.-S., & El-Sherbeny, D. A. (2010). SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds, 46(3), 325–334. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Shaker, R. M., Ibrahim, Y. R., Abdel-Latif, F. F., & Hamoda, A. (2018). Synthesis of pyrido[3,2-d:6,5-d']dipyrimidines 12. ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Modern Synthetic Methods in Heterocyclic Chemistry. IntechOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
-
Wang, L., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one. Molecules, 19(12), 20996-21008. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]
-
Molecules. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]
-
Penenory, A. B., & Rossi, R. A. (1999). Synthesis of carbolines by photostimulated cyclization of anilinohalopyridines. The Journal of organic chemistry, 64(14), 5142–5147. [Link]
-
Guchhait, G., & Shah, P. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(38), 26653-26671. [Link]
-
Lister, J. H., & Timmis, G. M. (1969). Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidines. Journal of the Chemical Society C: Organic, 1242-1245. [Link]
-
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchGate. (2022). Friedländer Quinoline Synthesis. [Link]
-
ResearchGate. (2021). Photocyclization of anilinopyridines to synthesis of γ‐carboline. [Link]
-
Zhang, Y., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research, 84(8), 1709-1723. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of combinatorial chemistry, 12(1), 100–110. [Link]
-
NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
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- 4. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
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- 21. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]
- 22. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Chloro-6-methylpyridin-3-amine
Introduction: Strategic Importance of Substituted Aminopyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Specifically, 5-aryl-6-methylpyridin-3-amine and its derivatives represent a class of compounds with significant potential, appearing as core fragments in a multitude of biologically active agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of these valuable biaryl and heteroaryl structures.[1]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-Chloro-6-methylpyridin-3-amine. We will delve into the mechanistic intricacies of this transformation, address the specific challenges posed by this substrate, and present a well-validated starting protocol for researchers, scientists, and drug development professionals. The methodologies described herein are designed to serve as a strong foundation for reaction optimization and the successful synthesis of target molecules.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide. The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride (this compound) to a Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The stability and electron-donating properties of the ancillary ligands on the palladium catalyst are crucial for facilitating this step.
-
Transmetalation: Following oxidative addition, the organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron is transferred to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination from the diaryl-Pd(II) complex, which forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The successful coupling of this compound presents two primary challenges that must be addressed through careful selection of reaction conditions:
-
Inertness of the C-Cl Bond: Carbon-chlorine bonds are significantly less reactive than their bromide or iodide counterparts in oxidative addition. Overcoming this requires the use of highly active catalyst systems. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition.
-
Presence of the Amino Group: The basic amino group on the pyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. The choice of a suitable base is critical to ensure the reaction proceeds efficiently without deactivating the catalyst. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.
Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is based on established methodologies for structurally similar and challenging chloro-heterocyclic substrates. Optimization for specific arylboronic acids may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Reagent Addition: Add the catalyst solution to the Schlenk flask containing the reagents. Subsequently, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-methylpyridin-3-amine.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloro-aminopyridine analogs. These serve as a valuable reference for optimizing the reaction of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85 |
| 2 | 3-Amino-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | ~92 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good |
Yields are approximate and based on literature for analogous substrates. They should be considered as a guide for expected outcomes.
Experimental Workflow Visualization
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and/or ligand loading. A higher reaction temperature or a switch to a more active ligand (e.g., from SPhos to a more specialized Buchwald ligand) may also be beneficial. Ensure that the solvents are anhydrous and thoroughly degassed, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid is a common side reaction. This can often be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It is often promoted by excess water or base. While water is necessary for the activity of some catalyst systems, using a strictly controlled amount of degassed water is advisable.
By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound to achieve high yields of the desired products.
References
-
ResearchGate (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
HETEROCYCLES (2020). LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. Available at: [Link]
-
ResearchGate (2021). Suzuki–Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Available at: [Link]
-
National Center for Biotechnology Information (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Available at: [Link]
-
ChemRxiv (2024). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. Available at: [Link]
-
Royal Society of Chemistry (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
Sources
Buchwald-Hartwig amination of 5-Chloro-6-methylpyridin-3-amine
Application Notes and Protocols
Topic: Buchwald-Hartwig Amination of 5-Chloro-6-methylpyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to the C-N Cross-Coupling of this compound
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide offers a detailed exploration of the application of this reaction to a specific and challenging substrate: this compound.
The coupling of this substrate is of significant interest as the resulting N-aryl-6-methylpyridin-3-amine core is a valuable scaffold in medicinal chemistry. However, the inherent electronic properties and structural features of substituted chloropyridines present unique challenges. This document provides a deep dive into the reaction mechanism, optimization of critical parameters, a detailed experimental protocol, and troubleshooting strategies to enable researchers to successfully navigate this transformation.
Reaction Principle and Mechanistic Considerations
The Buchwald-Hartwig amination is a palladium-catalyzed process that couples an amine with an aryl halide or pseudohalide.[3][4] The catalytic cycle, illustrated below, is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex. This step is often the rate-determining step, particularly for less reactive aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[7][8]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5][8]
Substrate-Specific Challenges: The amination of this compound requires careful consideration due to:
-
Aryl Chloride Inertness: Carbon-chlorine bonds are stronger and less reactive than C-Br or C-I bonds, often necessitating more active catalyst systems.[4][9]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine ring nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a known challenge for coupling reactions involving 3-halopyridines.[10]
-
Substrate Complexity: The presence of both an amino group and a methyl group on the pyridine ring can influence the electronic properties and steric environment of the reaction center.
Optimizing Key Experimental Parameters
Success in this transformation hinges on the judicious selection of the catalyst system, base, and solvent. The interplay between these components is critical for achieving high yields and overcoming the inherent challenges of the substrate.
| Parameter | Recommended Choice & Rationale |
| Palladium Precursor | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.[11] Pre-formed palladium precatalysts (e.g., G3 or G4 Palladacycles) offer convenience and high activity. |
| Ligand | Bulky, electron-rich biaryl monophosphine ligands are essential. [1] Ligands such as XPhos , RuPhos , or BrettPhos are highly effective for coupling challenging aryl chlorides.[12] They promote the crucial oxidative addition and reductive elimination steps while their steric bulk can mitigate catalyst inhibition by the pyridine nitrogen.[9][10] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[5][9] |
| Solvent | Anhydrous, high-boiling point, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices.[2][11][12] The solvent must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[10] |
| Temperature | Reactions are typically heated to between 80-110 °C to drive the reaction to completion, especially when using less reactive aryl chlorides.[9][10][11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the with a generic secondary amine (e.g., morpholine). Molar ratios and conditions should be optimized for each specific coupling partner.
Materials and Reagents
-
This compound
-
Amine coupling partner (e.g., Morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating block/oil bath
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Drying agent (e.g., Na₂SO₄)
Step-by-Step Procedure
1. Reaction Setup (under Inert Atmosphere):
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Seal the tube, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
2. Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Using a syringe, add anhydrous, degassed toluene. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
3. Reaction Conditions:
-
Ensure the vessel is securely sealed.
-
Place the reaction tube into a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
4. Reaction Monitoring and Workup:
-
Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification and Characterization:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination or impure reagents may have poisoned the catalyst. | Ensure all reagents are pure and dry. Use freshly opened anhydrous solvents and rigorously maintain an inert atmosphere throughout the setup and reaction.[10] |
| Incorrect Ligand/Base: The chosen catalyst system may not be active enough for the chloropyridine substrate. | Switch to a more electron-rich and bulky ligand from the Buchwald portfolio (e.g., BrettPhos, tBuXPhos).[12] Ensure a sufficiently strong base like NaOtBu is used. | |
| Side Product Formation | Hydrodehalogenation: A common side reaction where the chlorine is replaced by hydrogen. | This can result from β-hydride elimination, especially with primary amines.[14] Using a bulkier ligand can sometimes suppress this pathway. Lowering the reaction temperature might also be beneficial.[10] |
| Polymerization/Decomposition: The starting material or product may be unstable at high temperatures. | Consider using a weaker base (e.g., K₃PO₄) and a lower reaction temperature, though this may require a longer reaction time. | |
| Difficulty in Purification | Ligand-Related Impurities: The phosphine ligand and its oxide can be difficult to separate from the product. | Choose a purification solvent system that provides good separation on silica gel. In some cases, an acidic wash during workup can help remove basic impurities. |
Conclusion
The is a highly valuable yet challenging transformation. Success relies on a rational approach to experimental design, particularly in the selection of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand. By carefully controlling the reaction parameters under a strictly inert atmosphere, researchers can effectively synthesize a wide range of N-aryl-6-methylpyridin-3-amine derivatives, opening avenues for the development of novel compounds in drug discovery and materials science.[13]
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry.
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Catalysis.
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions - ResearchGate.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - National Institutes of Health (NIH).
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
-
Buchwald-Hartwig Cross Coupling Reaction - Chem-Station.
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Buchwald-Hartwig Coupling - Alfa Chemistry.
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - National Institutes of Health (NIH).
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - National Institutes of Health (NIH).
-
Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars.
-
Buchwald Catalysts & Ligands - Sigma-Aldrich.
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate.
-
Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Buchwald -Hartwig Amination - OpenOChem Learn.
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - ACS Publications.
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - ResearchGate.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? - ResearchGate.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
-
The Buchwald-Hartwig Amination Reaction - YouTube.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem.
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand - Tokyo Chemical Industry UK Ltd.
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The Art of the Locksmith: A-to-Z Guide on Synthesizing Kinase Inhibitors
Abstract
Protein kinases, the master regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in the 21st century.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer.[2] Consequently, the design and synthesis of small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies, core reaction mechanisms, and detailed experimental protocols essential for the creation of these targeted therapeutics. We will dissect the logic behind key synthetic choices, present validated step-by-step procedures for a landmark inhibitor, and outline the analytical methods required to ensure product integrity, offering a field-proven perspective on this vital area of drug discovery.
Introduction: The Kinase Target and the Synthetic Challenge
The human genome contains over 500 protein kinases, which function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This act of phosphorylation triggers a cascade of downstream events, governing everything from cell growth and proliferation to apoptosis. In many cancers, mutations render these kinases constitutively active, leading to uncontrolled cell division.
The primary goal in synthesizing a kinase inhibitor is to create a molecule that can effectively block the kinase's activity, typically by competing with ATP for its binding site in the enzyme's catalytic domain.[2][] From a synthetic chemist's perspective, this translates to building molecules, often heterocyclic in nature, that can form specific, high-affinity interactions with the target kinase.[]
The challenge lies not only in achieving the correct molecular architecture but also in embedding the necessary functionality to ensure potency, selectivity, and favorable pharmacokinetic properties.[2] Key to this endeavor are robust and versatile chemical reactions that allow for the systematic construction and diversification of molecular scaffolds.
Core Synthetic Strategies: Building the Kinase Inhibitor Scaffold
The synthesis of a kinase inhibitor is a multi-step process that relies on a toolkit of powerful organic reactions. While each target molecule presents a unique challenge, several classes of reactions have become indispensable in this field.
The Power of Palladium: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most important transformations in modern drug discovery, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with unparalleled efficiency and functional group tolerance.[4]
-
Suzuki-Miyaura Coupling: This reaction is the most frequently used method for forming C(sp²)–C(sp²) bonds, making it ideal for constructing the biaryl motifs common in kinase inhibitors.[5][6] It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.[6][7] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of building blocks, and the stability of the boronic acid reagents in air and water.[7]
-
Buchwald-Hartwig Amination: Forming the C-N bond is equally critical, as many inhibitors feature an amine linkage to a heterocyclic core. The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or triflate.[8][9] This reaction has revolutionized the synthesis of aryl amines, replacing harsher, classical methods and significantly expanding the scope of accessible molecules.[9]
Building the Core: Heterocycle Synthesis
The central scaffold of most kinase inhibitors is a heterocyclic ring system, such as a quinazoline, pyrimidine, or purine, which effectively mimics the adenine ring of ATP.[] The construction of these cores is a critical phase of the synthesis. This often involves:
-
Cyclization/Condensation Reactions: These reactions form the heterocyclic ring from acyclic precursors. For example, a quinazoline core can be constructed by cyclizing an appropriately substituted anthranilic acid derivative with formamide.[10][11]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is fundamental for modifying the heterocyclic core. It involves the displacement of a leaving group (like a halogen) on an electron-deficient aromatic ring by a nucleophile. This is a common method for introducing the aniline portion of many EGFR inhibitors like Gefitinib and Erlotinib.[12][13]
The overall workflow for kinase inhibitor synthesis can be visualized as a convergent process, where key fragments are built separately and then joined together in the final stages.
Caption: General workflow for kinase inhibitor synthesis.
Application Protocol: Synthesis of Gefitinib (Iressa)
To illustrate these principles in practice, we present a representative synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12][14] This protocol is based on established literature routes and highlights key transformations.
Overview of the Synthetic Route
The synthesis of Gefitinib involves the construction of a 4-anilinoquinazoline core. Our chosen route starts from 3-hydroxy-4-methoxybenzoic acid derivatives, involving key steps such as nitration, reduction, cyclization to form the quinazoline ring, chlorination, and a final SNAr reaction.[14]
Caption: Key reaction steps in a synthetic route to Gefitinib.
Detailed Experimental Protocol: Key Coupling Step
This protocol details the crucial SNAr reaction to couple the quinazoline core with the substituted aniline.
Reaction: Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib).
Materials:
-
4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.1 eq)
-
Isopropanol (IPA) (approx. 10-15 volumes)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
-
Solvent Addition: Add isopropanol to the flask (e.g., 100 mL for 10g of starting material).
-
Reagent Addition: Add 3-chloro-4-fluoroaniline to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) under an inert atmosphere.[13]
-
Rationale: Heating is necessary to overcome the activation energy for the SNAr reaction. Isopropanol is a common solvent choice as it effectively dissolves the reactants at elevated temperatures while allowing the product to precipitate upon cooling, simplifying isolation.[11][13] The reaction progress should be monitored.
-
-
Monitoring: Monitor the reaction for completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Isolation: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.
-
Rationale: Lowering the temperature significantly decreases the solubility of the product, causing it to crystallize or precipitate out of the solution, leaving most impurities behind.
-
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid cake with cold isopropanol (2-3 times) to remove residual starting materials and soluble impurities.
-
Drying: Dry the resulting solid under vacuum at 40-50°C to a constant weight. The product, Gefitinib, should be an off-white to pale yellow solid.
Quality Control and Validation
It is imperative to validate the identity and purity of the synthesized compound. This is a self-validating system where each analytical result confirms the success of the previous step.
| Analytical Test | Purpose | Expected Result for Gefitinib |
| ¹H NMR | Confirms the chemical structure by showing proton environments. | Characteristic peaks for aromatic protons, morpholine, and methoxy groups in the correct integration ratios. |
| Mass Spec (MS) | Confirms the molecular weight of the compound. | [M+H]⁺ ion at m/z corresponding to the molecular formula of Gefitinib (C₂₂H₂₄ClFN₄O₃). |
| HPLC | Determines the purity of the final compound. | A single major peak, indicating >98% purity, is typically required for biological testing.[14] |
| Melting Point | A physical constant that indicates purity. | A sharp melting point consistent with the literature value. |
Biological Context: Mechanism of Action
The synthesized inhibitor must effectively block its biological target. Gefitinib functions by binding to the ATP pocket of the EGFR kinase domain.[12] This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Conclusion and Future Perspectives
The synthesis of kinase inhibitors is a dynamic field at the intersection of organic chemistry, medicinal chemistry, and biology. Mastery of powerful synthetic transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination is essential for the efficient construction of these complex molecules.[4][5] The presented protocol for Gefitinib serves as a practical template, illustrating the critical interplay between reaction execution, purification, and rigorous analytical validation.
As the understanding of kinase biology deepens, new challenges and opportunities arise for synthetic chemists. The development of inhibitors that can overcome acquired resistance mutations, target allosteric sites, or achieve greater selectivity remains a major focus.[15][16] Innovations in synthetic methodology, such as the adoption of flow chemistry, will continue to streamline the production of these life-saving medicines, paving the way for the next generation of targeted therapies.[17][18]
References
-
Cohen, P. Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 2002, 1(4), 309-315. [Link]
-
Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 2025. [Link]
-
Jia, Y., et al. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 2020, 63(19), 10726-10741. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Xu, Z., et al. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 2020. [Link]
-
Al-Hadiya, B., et al. Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 2015. [Link]
-
Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021. [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]
-
Li, X., et al. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 2010. [Link]
-
Hopkin, M. D., et al. A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 2010. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]
- Method for synthesizing Imatinib.
-
Blakemore, D. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, 2016. [Link]
- Process for the preparation of gefitinib.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Yaseneva, P., et al. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2016. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Roughley, S. D., & Jordan, A. M. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020. [Link]
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- 18. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-6-methylpyridin-3-amine
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Chloro-6-methylpyridin-3-amine by column chromatography. This document is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and practical protocols to overcome common challenges associated with purifying basic heterocyclic amines.
Understanding the Challenge: The Chemistry of Aminopyridine Purification
This compound is a substituted aminopyridine, a class of compounds known for its utility in pharmaceutical and agrochemical synthesis.[1][2] The core challenge in its purification via silica gel chromatography stems from its chemical nature. The molecule possesses two basic nitrogen atoms: the amino group and the pyridine ring nitrogen. These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This acid-base interaction is the primary cause of common purification issues such as poor separation, severe peak tailing, and in some cases, irreversible adsorption or degradation of the compound on the column.[3][4]
This guide provides a systematic approach to mitigate these issues, ensuring a successful and efficient purification process.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound in a direct question-and-answer format.
Issue 1: Severe Peak Tailing and Poor Resolution
Question: My TLC plate shows a streaky spot for the target compound, and during the column run, the fractions are broad and contain impurities. Why is this happening and how can I fix it?
Answer: This is the most common issue when purifying basic amines on silica gel.
-
Causality: The basic amine groups on your compound are strongly interacting with the acidic silanol groups on the silica gel surface. This strong, non-specific binding slows the elution of a portion of your compound molecules, causing them to "drag" or "tail" down the column, leading to broad peaks and co-elution with impurities.[3]
-
Solution: Deactivate the Silica Gel with a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel by adding a volatile basic modifier to your mobile phase (eluent). Triethylamine (TEA) is the most common choice.
Step-by-Step Protocol for Deactivation:
-
Optimize Solvent System: First, identify a primary solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) using TLC that gives your target compound an Rf value of approximately 0.2-0.4.[5][6]
-
Add Triethylamine: Prepare your chosen mobile phase and add 0.5% to 2% (v/v) of triethylamine. For example, for 500 mL of eluent, add 2.5 to 10 mL of TEA.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-modified eluent.[6] This ensures the entire silica bed is neutralized before the sample is introduced.
-
Run the Column: Proceed with the chromatography using the TEA-modified eluent. You should observe significantly sharper peaks and improved separation.
-
Issue 2: The Compound Will Not Elute from the Column
Question: I've been running my column for a long time with the solvent system that showed a good Rf on TLC, but my compound is not coming off. What should I do?
Answer: This indicates that your compound is too strongly adsorbed to the silica gel.
-
Causality: This can be an extreme case of the acid-base interaction described in Issue 1, or the mobile phase may simply be too non-polar to effectively move the compound down the column. Basic compounds can become protonated by the acidic silica, leading to a highly polar cationic species that binds very strongly.
-
Solutions:
-
Increase Solvent Polarity (Gradient Elution): Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 20% Ethyl Acetate in Hexanes, slowly increase to 30%, 40%, and so on. This is known as a step gradient.[4]
-
Incorporate a Basic Modifier: If you haven't already, adding TEA to the mobile phase is crucial. This will disrupt the strong acid-base interaction and facilitate elution.[7]
-
Use a Stronger Polar Solvent: If an ethyl acetate/hexanes system is insufficient, switch to a more polar system like dichloromethane/methanol. A small amount of methanol (1-5%) can significantly increase the eluting power.
-
Issue 3: The Compound Appears to Decompose on the Column
Question: After running the column, my total yield is very low, and I see multiple new spots on the TLC of my fractions that were not in the crude material. What could be the cause?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4]
-
Causality: While this compound is generally stable, certain impurities or reaction conditions might render it or related byproducts susceptible to decomposition on an acidic surface.
-
Solutions:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or a significant decrease in the main spot, your compound is likely unstable on silica.[4]
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds. Use Brockmann Grade II or III for typical applications.
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, providing a less acidic environment and often excellent selectivity for basic compounds.[8]
-
-
Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the amount of time the compound spends on the column.
-
Experimental Protocols & Data
Workflow for Purification of this compound
Caption: Standard workflow for column chromatography purification.
Table 1: Recommended Solvent Systems for TLC Analysis
The selection of the mobile phase is critical for achieving good separation.[9] Use the table below as a starting point for your TLC screening.
| Solvent System (v/v) | Polarity | Target Rf | Typical Impurities Elution |
| 20-40% Ethyl Acetate in Hexanes | Low to Medium | ~0.3 | Non-polar impurities elute faster (higher Rf). |
| 50-80% Ethyl Acetate in Hexanes | Medium | ~0.3 | For separating from slightly more polar impurities. |
| 1-5% Methanol in Dichloromethane | Medium to High | ~0.3 | Effective for more polar compounds and impurities. |
| 5-10% Methanol in Dichloromethane | High | ~0.3 | Use if compound shows low Rf in other systems. |
| Always add 0.5-2% triethylamine (TEA) to the solvent mixture to prevent tailing. |
Detailed Step-by-Step Protocol: Flash Column Chromatography
This protocol assumes a crude sample of approximately 1 gram. Adjust the column size and solvent volumes accordingly for different scales.
-
TLC Analysis and Solvent Selection:
-
Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.
-
Using the solvent systems in Table 1 (with 1% TEA added), run TLC plates to find a system where the this compound spot has an Rf value of approximately 0.2-0.4.[6] This provides the best resolution for column chromatography.
-
-
Column Preparation:
-
Select a glass column with a diameter of approximately 40 mm.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
Prepare a slurry of silica gel (approx. 50 g of 40-63 µm mesh) in your chosen eluent (containing 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, avoiding air bubbles. The packed silica bed should be about 15-20 cm high.
-
Add another ~1 cm layer of sand on top of the silica to prevent disturbance during solvent addition.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude sample (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3 g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add your TEA-modified eluent to the column.
-
Apply gentle air pressure to achieve a steady flow rate (approx. 5-10 cm/min drop rate).
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size; for this scale, 20-25 mL per fraction is appropriate.
-
-
Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Once the desired compound is identified in the fractions, combine all pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent and TEA using a rotary evaporator to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of triethylamine? A: Yes, other volatile amines like pyridine (0.5-1%) or adding ammonium hydroxide (0.5-1%) to a solvent like methanol can also be effective. However, TEA is the most common choice due to its suitable volatility and basicity.
Q2: What is "dry loading" and why is it preferred? A: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before adding it to the column. This method generally results in better separation because it ensures the sample is introduced to the column as a very thin, uniform band, minimizing band broadening that can occur when loading a sample dissolved in a strong solvent.[10]
Q3: My compound is soluble in organic solvents but has limited water solubility. Does this affect the purification? A: Yes, this property is advantageous for normal-phase chromatography.[1] The limited water solubility and good organic solvent solubility are ideal for binding to the polar silica gel and being eluted by an organic mobile phase. If you were to use reversed-phase chromatography (a nonpolar stationary phase), you would need a mobile phase with a higher aqueous content.
Q4: How do I know if my column is packed correctly? A: A well-packed column will have a uniform, homogenous bed of silica with no cracks, air bubbles, or channels. The top surface should be perfectly level. An improperly packed column will lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China.
-
PubChem. (n.d.). 5-Chloro-6-methoxypyridin-3-amine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2013). The most hated method of purification: column chromatography. Retrieved from [Link]
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ResearchGate. (2000). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines. Retrieved from [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Technology Networks. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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optimizing reaction conditions for 5-Chloro-6-methylpyridin-3-amine synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during this multi-step synthesis. My aim is to combine established chemical principles with practical, field-proven insights to ensure your success.
Overview of Synthetic Strategy
The most common and reliable synthetic route to this compound involves a two-step process starting from 2-chloro-6-methylpyridine. The general workflow is as follows:
-
Nitration: Electrophilic nitration of 2-chloro-6-methylpyridine to introduce a nitro group, primarily at the 3-position, yielding 2-chloro-6-methyl-3-nitropyridine.[3]
-
Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.
This guide will focus on optimizing each of these critical steps and addressing the challenges that may arise.
Logical Workflow for Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is sluggish and gives a low yield. What are the most likely causes?
A: This is a common issue. The pyridine ring is deactivated towards electrophilic substitution, so conditions are key.
-
Insufficiently Strong Nitrating Agent: Ensure you are using a potent mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). [4]* Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to degradation and the formation of unwanted side products. [5]The initial addition of reagents should be done at a low temperature (0-5 °C) to control the exothermic reaction, followed by a controlled increase in temperature to drive the reaction to completion.
-
Reaction Time: This reaction may require several hours. Monitor the consumption of the starting material by TLC or LC-MS to determine the optimal reaction time.
Q2: I am seeing multiple spots on my TLC plate after nitration, in addition to my starting material and product. What could these be?
A: The formation of multiple products indicates a lack of selectivity.
-
Regioisomers: While the 3-nitro isomer is generally favored, other isomers can form, especially under harsh conditions. The directing effects of the chloro (ortho-, para-directing but deactivating) and methyl (ortho-, para-directing and activating) groups compete. Careful temperature control is the best way to maximize the yield of the desired 3-nitro isomer.
-
Dinitration or Oxidation: Using a large excess of nitric acid or reacting at excessively high temperatures can lead to the introduction of a second nitro group or oxidative degradation of the methyl group. [5]Use the recommended stoichiometry and adhere to the temperature profile.
Q3: During the reduction step with H₂/Pd-C, I am losing the chlorine atom and forming 6-methylpyridin-3-amine. How can I prevent this?
A: This side reaction, known as hydro-dehalogenation, is a known challenge with catalytic hydrogenation of halogenated aromatics.
-
Catalyst Choice: Palladium on carbon (Pd/C) is highly active and can promote dehalogenation. Consider using a different catalyst, such as platinum oxide (PtO₂) or a poisoned palladium catalyst, which can show higher selectivity.
-
Reaction Conditions: Reduce the hydrogen pressure (e.g., to 15-30 psi) and reaction temperature. The goal is to find conditions mild enough to reduce the nitro group without cleaving the C-Cl bond.
-
Alternative Reducing Agents: If dehalogenation remains a problem, switching to a chemical reduction method is the best solution. The use of iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) are excellent alternatives that are highly selective for nitro group reduction and will not remove the chlorine atom. [6] Q4: The iron/acid reduction is messy and difficult to work up. Are there any tips to improve this?
A: The workup of heterogeneous metal-acid reductions can indeed be challenging.
-
Filtration: Ensure you are filtering the hot reaction mixture through a thick pad of Celite. This helps to remove the fine iron and iron oxide particles more effectively. Washing the filter cake thoroughly with the reaction solvent is crucial to recover all the product.
-
Basification: After filtration, the pH of the filtrate must be carefully raised to >8 to ensure the amine product is in its free base form and is soluble in the organic extraction solvent. Add the base slowly and with good stirring to manage any heat generation.
-
Emulsions: Emulsions can form during the extraction step. To break them, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Q5: How can I best purify the final this compound product?
A: The final product is a solid at room temperature. [1]* Crystallization: If the crude product is relatively clean (>90%), crystallization is the most efficient purification method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. Dissolve the crude material in the minimum amount of the more soluble hot solvent, and then slowly add the less soluble solvent until turbidity is observed. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If the crude product contains significant impurities (e.g., dehalogenated product or unreacted intermediate), silica gel column chromatography is necessary. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
References
- Benchchem, 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8.
- MDPI, Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Guidechem, How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- YouTube, Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- Pearson, EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons.
- ChemicalBook, 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8.
- Google Patents, CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- ChemScene, 896161-13-0 | this compound.
- Filo, Discuss the chemistry of pyridine under nitration.
- ACS Publications, meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Google Patents, US4612377A - Preparation of 2-chloro-5-methylpyridine.
- ResearchGate, Optimization of the nitroarene reduction a . | Download Scientific Diagram.
- Materials Advances (RSC Publishing), Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- MDPI, Nitropyridines in the Synthesis of Bioactive Molecules.
- Pipzine Chemicals, 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China.
- The Royal Society of Chemistry, Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] †.
- The Royal Society of Chemistry, Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Quora, Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?.
- ChemicalBook, 3-AMINO-5-CHLORO-6-METHYLPYRIDINE | 896161-13-0.
- ResearchGate, Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux.
- CymitQuimica, this compound.
- ACS Publications, Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor | Organic Process Research & Development.
- Chemistry LibreTexts, 24.6: Synthesis of Amines.
- Benchchem, 2-Chloro-6-methyl-3-nitropyridine | 56057-19-3.
- Sigma-Aldrich, 5-chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid.
- NIH, 2-Chloro-5-methyl-3-nitropyridine - PMC.
- Google Patents, CN102924370A - 2-amino-5-methylpyridine preparation method.
- Organic Letters, Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- PubChem, 5-Chloro-6-methoxypyridin-3-amine | C6H7ClN2O | CID 57370234.
- ChemicalBook, 5-Chloro-2-methyl-3-nitropyridine - Safety Data Sheet.
- Google Patents, JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
Sources
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- 2. 3-AMINO-5-CHLORO-6-METHYLPYRIDINE | 896161-13-0 [chemicalbook.com]
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Technical Support Center: Synthesis of 5-Chloro-6-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to identify, mitigate, and resolve common challenges encountered during its preparation.
I. Overview of Synthetic Strategies
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis is typically approached via two primary routes, each with its own set of advantages and potential challenges, particularly concerning impurity formation. Understanding these pathways is the first step in effective troubleshooting.
-
Route 1: Amination of a Dichlorinated Precursor. This is a common and direct approach where a di-chlorinated pyridine derivative, such as 2,5-dichloro-6-methylpyridine, is reacted with an ammonia source. The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a critical factor.
-
Route 2: Nitration and Subsequent Reduction. This multi-step process often begins with a substituted methylpyridine, which undergoes nitration, followed by chlorination and finally, reduction of the nitro group to the desired amine. The control of regioselectivity during nitration and chlorination is paramount.
Below is a logical workflow illustrating these synthetic approaches and the key stages for potential impurity generation.
Caption: General synthetic workflows and key impurity checkpoints.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Synthesis Pathway Troubleshooting
Question 1: My amination of 2,5-dichloro-6-methylpyridine is producing a significant amount of an isomeric impurity. What is it and how can I minimize it?
Answer:
The most likely isomeric impurity is 3-Amino-2-chloro-6-methylpyridine . Its formation is a result of the ammonia nucleophile attacking the C2 position instead of the desired C5 position of the pyridine ring. The regioselectivity of this reaction is highly dependent on the reaction conditions.
Causality and Mechanism:
The pyridine nitrogen atom has an electron-withdrawing effect, which activates the ortho (C2) and para (C6) positions to nucleophilic attack. The methyl group at C6 provides some steric hindrance to the C5 position, but electronic effects often dominate. The reaction proceeds via a Meisenheimer complex, and the relative stability of the intermediate for attack at C2 versus C5 will dictate the product ratio.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. A recommended starting point is to run the reaction at a lower temperature for a longer period.
-
Catalyst Choice: The use of a copper catalyst, such as copper(I) oxide or copper(I) iodide, can significantly improve the selectivity for amination at the C5 position.[1]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents like ethanol or water can stabilize the transition states differently than aprotic solvents. Experimenting with different solvents may be beneficial.
Question 2: I am observing the formation of di- and tri-chlorinated impurities during the chlorination step of my synthesis. How can I prevent this?
Answer:
The formation of polychlorinated byproducts, such as 2,3-dichloro-5-methylpyridine and other dichlorinated isomers, is a common issue arising from over-chlorination.[2]
Causality and Mechanism:
Chlorination of the pyridine ring is an electrophilic substitution reaction. Once the first chlorine atom is introduced, it can be difficult to prevent further chlorination, especially under harsh conditions. The reaction often proceeds via a free-radical mechanism, which can be less selective.[3][4]
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the pyridine substrate. Use of a slight excess of the chlorinating agent is often necessary for complete conversion, but a large excess will promote polychlorination.
-
Choice of Chlorinating Agent: Milder chlorinating agents can provide better selectivity. For example, using N-chlorosuccinimide (NCS) instead of chlorine gas can reduce the formation of polychlorinated impurities.
-
Temperature Management: Chlorination reactions are often exothermic. Maintaining a consistent and controlled temperature is crucial to prevent runaway reactions and over-chlorination. A two-stage temperature profile, with an initial lower temperature followed by a gradual increase, can be effective.[3]
-
Catalyst Selection: The use of a Lewis acid catalyst, such as ferric chloride, can help to control the regioselectivity of the chlorination.[2]
Question 3: My reduction of the nitro-intermediate is incomplete, leaving residual starting material. What can I do to drive the reaction to completion?
Answer:
Incomplete reduction of the nitro group is a common problem that can lead to contamination of the final product with the 5-chloro-6-methyl-3-nitropyridine intermediate.
Causality and Mechanism:
Catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction (e.g., using iron powder in acidic medium) are the most common methods. Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is fresh and active. For catalytic hydrogenation, the quality of the catalyst is critical.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help to drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Pressure (for Catalytic Hydrogenation): Increasing the hydrogen pressure can improve the rate and completeness of the reduction.
-
Stoichiometry of Reducing Agent (for Chemical Reduction): Ensure a sufficient excess of the chemical reducing agent (e.g., iron powder) is used.
Purification and Analysis
Question 4: What is a reliable method for purifying the final this compound product?
Answer:
A combination of column chromatography and recrystallization is often effective for obtaining high-purity this compound.
Detailed Protocols:
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, a gradient from 10% to 40% ethyl acetate over 20 column volumes can effectively separate the product from less polar impurities (like unreacted dichlorinated starting material) and more polar impurities.
-
-
Recrystallization:
-
Solvent System: A mixture of ethanol and water is often a suitable solvent system for recrystallizing aminopyridines.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
-
Question 5: Can you provide a starting point for an HPLC method to analyze the purity of my this compound and detect common impurities?
Answer:
A reverse-phase HPLC method is generally suitable for the analysis of aminopyridines and their related impurities.
Recommended HPLC Parameters:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This method should provide good separation of the target compound from common impurities. Method development and validation will be necessary for quantitative analysis.[5][6][7]
III. Summary of Common Impurities
The following table summarizes the common impurities discussed, their likely origin, and their chemical structures.
| Impurity Name | Structure | Likely Origin |
| 2,5-Dichloro-6-methylpyridine | Clc1nc(C)c(Cl)cc1 | Unreacted starting material (Route 1) |
| 3-Amino-2-chloro-6-methylpyridine | Nc1cc(Cl)c(C)cn1 | Isomeric byproduct (Route 1) |
| 2,3-Dichloro-5-methylpyridine | Clc1cc(C)c(Cl)cn1 | Over-chlorination byproduct (Route 2) |
| 5-Chloro-6-methyl-3-nitropyridine | O=c1cc(Cl)c(C)cn1 | Incomplete reduction (Route 2) |
IV. Conclusion
The successful synthesis of high-purity this compound is achievable with a thorough understanding of the reaction mechanisms and potential side reactions. Careful control of reaction parameters such as temperature, stoichiometry, and catalyst choice is essential for minimizing the formation of impurities. The troubleshooting strategies and analytical methods provided in this guide should serve as a valuable resource for optimizing your synthesis and achieving your desired product quality.
V. References
-
EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
-
CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents.
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Patsnap Eureka. [Link]
-
US4205175A - Chlorination process - Google Patents.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]
-
CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents.
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
stability of 5-Chloro-6-methylpyridin-3-amine under acidic conditions
Welcome to the technical support center for 5-Chloro-6-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a substituted pyridine derivative with applications in pharmaceutical and chemical synthesis. While it exhibits reasonable stability under standard storage conditions, its behavior in acidic environments can be complex and may impact experimental outcomes.[1] This guide addresses common questions and challenges related to the handling and use of this compound in acidic media, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
Under acidic conditions, the primary stability concerns for this compound revolve around two key chemical processes: protonation and potential degradation.
-
Protonation: The pyridine ring nitrogen and the exocyclic amine group are basic and will be protonated in acidic media. The extent of protonation is dependent on the pKa of the conjugate acids and the pH of the solution. This can alter the compound's solubility, reactivity, and chromatographic behavior.
-
Degradation: While generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.[1] Potential degradation pathways could include hydrolysis of the chloro group or other acid-catalyzed reactions, although specific pathways for this molecule are not extensively documented in publicly available literature.
Q2: How does protonation of this compound affect its properties?
Protonation of the nitrogen atoms in this compound significantly alters its physicochemical properties:
-
Solubility: The protonated form is a salt, which is generally more soluble in aqueous solutions than the free base.
-
Reactivity: Protonation of the pyridine ring nitrogen deactivates the ring towards electrophilic substitution. Conversely, it can influence the reactivity of the substituent groups.
-
Chromatographic Retention: In reverse-phase HPLC, protonation increases the polarity of the molecule, leading to earlier elution times. This is a critical consideration for analytical method development.
Q3: What are the typical signs of degradation when using this compound in an acidic medium?
Degradation of this compound can be identified through several observations:
-
Appearance of new peaks in chromatograms: When analyzing your reaction mixture or sample by techniques like HPLC or LC-MS, the emergence of new, unexpected peaks is a strong indicator of degradation.[2]
-
Color change in the solution: While not always indicative of degradation, a noticeable change in the color of your solution upon addition of acid or over time could suggest chemical changes.
-
Inconsistent experimental results: Poor reproducibility in your experiments, such as variable reaction yields or inconsistent analytical readings, might be due to the instability of the starting material.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound in acidic environments.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptoms:
-
Multiple peaks are observed in the chromatogram where only one is expected.
-
The area of the main peak decreases over time with corresponding increases in impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Acid-catalyzed degradation | 1. Confirm Identity: Use LC-MS to obtain the mass of the unexpected peaks and infer potential structures.[2] 2. Forced Degradation Study: Intentionally expose the compound to your acidic conditions for a longer duration or at a higher temperature to see if the impurity peaks increase. This can help confirm that the degradation is acid-induced. | 1. Minimize Exposure Time: Prepare acidic solutions of the compound immediately before use. 2. Lower Temperature: If the reaction conditions allow, perform the experiment at a lower temperature to reduce the rate of degradation. 3. Use a Milder Acid: If possible, substitute strong acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, formic acid). |
| Impurity in the starting material | 1. Check Certificate of Analysis (CoA): Verify the purity of the starting material from the supplier. 2. Analyze Starting Material: Run a chromatogram of the starting material dissolved in a neutral solvent to check for pre-existing impurities. | 1. Source High-Purity Material: Purchase from a reputable supplier with a detailed CoA.[3][4] 2. Purify if Necessary: If the starting material contains significant impurities, consider purification by recrystallization or chromatography before use. |
Issue 2: Poor Reproducibility in Reaction Yields
Symptoms:
-
Significant variation in the yield of the desired product in repeated experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inconsistent Protonation State | 1. Control pH: Precisely measure and control the pH of the reaction mixture. The reactivity of the amine can be highly dependent on its protonation state. | 1. Use a Buffered System: Employ a suitable buffer to maintain a constant pH throughout the reaction. |
| Degradation of Starting Material | 1. Monitor Starting Material: Analyze an aliquot of the reaction mixture at the beginning and end of the reaction to quantify the amount of starting material remaining and check for degradation products. | 1. Inert Atmosphere: If oxidation is a suspected side reaction, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Rapid Stability Assessment of this compound in Acid
This protocol outlines a quick method to assess the stability of your compound in a specific acidic medium using HPLC.
Materials:
-
This compound
-
Chosen acidic solution (e.g., 0.1 M HCl)
-
HPLC system with a suitable column (e.g., C18)[5]
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)[5]
Procedure:
-
Prepare a stock solution of this compound in a neutral solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
At time t=0, dilute an aliquot of the stock solution with the acidic solution to your target concentration.
-
Immediately inject a sample onto the HPLC system and record the chromatogram. This is your t=0 reference.
-
Maintain the acidic solution at the desired experimental temperature.
-
Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Compare the peak area of the parent compound and look for the appearance of new peaks over time.
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to t=0. A significant decrease in the parent peak area and a corresponding increase in other peaks indicate instability.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart for systematically troubleshooting stability issues.
Conceptual Protonation Equilibria
Caption: Protonation states of this compound in acid.
References
- Pipzine Chemicals. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China.
- Global Bioanalysis Consortium Harmonization Team. Stability: Recommendation for Best Practices and Harmonization.
- Cornish, L. Analytical Techniques In Stability Testing.
- BenchChem. Validation of Analytical Methods: A Comparative Guide to the Use of 5-Chloropyridin-3,4,6-d3-2-amine.
- Achmem. This compound.
- ChemScene. This compound.
Sources
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. achmem.com [achmem.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 5-Chloro-6-methylpyridin-3-amine
Introduction: This guide provides in-depth technical support for the purification of 5-Chloro-6-methylpyridin-3-amine via recrystallization. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical.[1] This document moves beyond generic protocols to offer troubleshooting strategies and foundational principles, empowering researchers to optimize their purification processes. The content is structured in a practical question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the ideal starting solvent for the recrystallization of this compound?
Answer:
There is no single "best" solvent for every batch, as purity profiles can vary. The ideal recrystallization solvent should dissolve the solute completely at an elevated temperature but poorly at lower temperatures. For this compound, which has both polar (amine) and non-polar (chloro-aryl) characteristics, a solvent of intermediate polarity or a binary solvent mixture is often the most effective starting point.
Based on its structure and known solubility characteristics—limited in water but soluble in solvents like ethanol and dichloromethane—a systematic screening process is the most rigorous approach.[1]
Recommended Screening Protocol:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. The goal is to find a solvent that does not dissolve the compound at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation: Allow the solution to cool slowly to room temperature, then place it in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate. If no crystals form or an oil appears, the solvent is not suitable.
Table 1: Candidate Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Ethanol | 78 | 24.5 | Known to dissolve related compounds.[1] May show high solubility even when cold; consider for a solvent pair. |
| Isopropanol | 82 | 19.9 | Slightly less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity. Often effective for compounds that are too soluble in alcohols. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Good for removing non-polar impurities. Pyridinic compounds often crystallize well from toluene.[2] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. Can be an effective alternative to alcohols. |
| Water | 100 | 80.1 | The compound has limited water solubility.[1] Best used as an anti-solvent in a binary pair (e.g., Ethanol/Water). |
Expert Insight: A promising binary system for this compound is Ethanol/Water or Isopropanol/Water . Dissolve the crude material in a minimum amount of hot alcohol. Then, add hot water dropwise until the solution becomes faintly turbid. Add a drop or two of hot alcohol to clarify, then allow it to cool slowly.
FAQ 2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration in the solvent is too high, leading to supersaturation that is relieved by forming a liquid phase (the oil) instead of a solid crystal lattice. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.
Troubleshooting Flowchart for Oiling Out:
Caption: Troubleshooting Decision Tree for Oiling Out.
Detailed Steps:
-
Re-heat and Dilute: Warm the solution until the oil completely redissolves. Add more of the hot solvent to decrease the overall concentration. This lowers the saturation point.
-
Slow Cooling: Do not place the flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, preferably insulated with glass wool or in a warm water bath that cools with the solution. This gives the molecules sufficient time to align into an ordered crystal lattice.
-
Induce Crystallization: If crystals are slow to appear, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous successful batch.
-
Change Solvent System: If oiling persists, the solvent is likely too good a solvent for your compound. Switch to a less polar solvent or a solvent pair where the compound has lower solubility.
FAQ 3: The purity (by HPLC/NMR) is not improving after recrystallization. How can I remove stubborn impurities?
Answer:
If purity is not improving, it's likely that the impurities have very similar solubility profiles to your target compound in the chosen solvent.
Strategies for Removing Difficult Impurities:
-
Switch Solvent Polarity Drastically: If you used a polar solvent like ethanol, try a non-polar aromatic solvent like toluene. This can significantly alter the relative solubilities of your product and the impurity.
-
Hot Filtration with Activated Carbon: If the impurity is a colored, non-polar substance, an activated carbon treatment can be effective.
-
Dissolve the crude compound in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Caution: Adding carbon to a near-boiling solution can cause violent bumping. Add it to a slightly cooled solution and then re-heat.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon.
-
Allow the clarified filtrate to cool and crystallize as usual.
-
-
Acid-Base Extraction (Pre-Purification): Since this compound is basic, you can perform a liquid-liquid extraction before recrystallization.
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate your free amine.
-
Extract the free amine back into an organic solvent, dry the solvent (e.g., with Na₂SO₄), and evaporate to recover the pre-purified solid for recrystallization.
-
FAQ 4: My product recovery is very low. What are the common causes and how can I improve the yield?
Answer:
Low recovery is a frequent challenge. The goal is to maximize the recovery of pure product while leaving impurities behind in the "mother liquor."
Workflow for Diagnosing and Improving Yield:
Caption: Diagnostic Workflow for Low Recrystallization Yield.
Key Optimization Points:
-
Minimize Solvent Volume: The most common error is adding too much solvent during the dissolution step. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. If you overshoot, carefully evaporate some solvent to re-establish saturation.
-
Ensure Complete Cooling: After cooling to room temperature, chill the flask in an ice-water bath for at least 20-30 minutes. The solubility of the compound decreases significantly at lower temperatures, maximizing precipitation.
-
Rinse with Ice-Cold Solvent: When collecting the crystals by filtration, wash them with a very small amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.
-
Second Crop of Crystals: Do not immediately discard the mother liquor. You can often recover a second, less pure crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 5-Chloro-6-methylpyridin-3-amine Reactions
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this critical intermediate.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields and the presence of impurities are common hurdles in the synthesis of substituted pyridines. This section provides a structured approach to identifying and resolving these issues.
Q1: My yield of this compound is consistently low. What are the primary factors to investigate?
Low yields in this synthesis can often be attributed to a few key areas: suboptimal reaction conditions, reagent quality, and inefficient purification. A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
preventing side product formation with 5-Chloro-6-methylpyridin-3-amine
Welcome to the technical support resource for 5-Chloro-6-methylpyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this versatile building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthetic routes effectively.
Guide Structure
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios organized by reaction type. We will address the most common challenges encountered in the field, focusing on the prevention of side product formation.
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Section 1: General Handling & Stability
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Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
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2.1 Buchwald-Hartwig Amination
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2.2 Suzuki-Miyaura Coupling
-
-
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
-
Section 4: Purification Strategies
Section 1: General Handling & Stability
Question: What are the optimal storage conditions for this compound, and what are the signs of degradation?
Answer: this compound is a crystalline solid that is generally stable under normal laboratory conditions.[1] However, to ensure its long-term integrity and prevent the formation of impurities that can complicate subsequent reactions, we recommend the following:
-
Storage: Store the compound at 4°C, protected from light and moisture.[2] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.
-
Signs of Degradation: The pure compound is typically an off-white to light yellow solid.[1] A significant darkening in color (to tan or brown) may indicate oxidation or polymerization. Before use, it is always best practice to verify purity by LC-MS or ¹H NMR, especially if the material has been stored for an extended period. Unwanted reactions with strong oxidizing agents should be avoided.[3]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed reactions due to the reactive C-Cl bond. However, the presence of the free amine and the specific electronic nature of the pyridine ring can lead to predictable side reactions.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming a new C-N bond at the 5-position.[4][5]
Question: I am attempting a Buchwald-Hartwig amination and observing a significant amount of a de-chlorinated side product (6-methylpyridin-3-amine). What is causing this and how can I prevent it?
Answer: The side product you are observing is a result of hydrodehalogenation , a common competing pathway in palladium-catalyzed cross-coupling reactions.[4]
Causality: This side reaction occurs within the Pd(0)/Pd(II) catalytic cycle. Instead of the desired reductive elimination of the aryl amine product, an unproductive side reaction, such as a β-hydride elimination from an amide intermediate, can occur, which ultimately leads to the formation of the hydrodehalogenated arene.[4] The choice of ligand, base, and temperature are critical factors that influence the relative rates of the desired productive pathway versus this undesired side reaction.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich "Buchwald ligands" are specifically designed to promote the desired reductive elimination step and suppress side reactions.[6]
-
Base Selection: The strength and nature of the base are critical. While a strong base is required for the reaction to proceed, very strong bases can sometimes promote side reactions.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if hydrodehalogenation is severe, consider switching to a weaker carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), though this may require higher reaction temperatures.[7]
-
-
Temperature Control: Lowering the reaction temperature can often disfavor the higher-activation energy pathway of the side reaction.
-
Recommendation: If using a highly active catalyst system (e.g., with a Buchwald ligand), attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C).
-
dot
Caption: Troubleshooting workflow for hydrodehalogenation.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for creating C-C bonds, coupling the 5-position of the pyridine ring with various boronic acids or esters.[8]
Question: My Suzuki coupling reaction is sluggish and gives low yields, with significant amounts of homocoupled starting material and protodeboronation of my boronic acid. How can I improve this?
Answer: This constellation of side products points to issues in the catalytic cycle, specifically with the rates of oxidative addition and transmetalation relative to competing decomposition pathways.
Causality:
-
Homocoupling: This occurs when two molecules of the aryl halide or two molecules of the boronic acid couple with each other. It is often promoted by high temperatures or inefficient catalysts.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), replacing it with a C-H bond. This is a major decomposition pathway for the coupling partner and is often base and solvent dependent.[8]
Troubleshooting Strategies:
-
Catalyst and Ligand System: For an electron-rich chloro-aminopyridine, a highly active catalyst is needed to ensure the oxidative addition of the C-Cl bond is efficient.
-
Base and Solvent System: The base is crucial for activating the boronic acid for transmetalation.[10] The solvent system must be appropriate to facilitate this.
-
Boronic Acid Stoichiometry: To compensate for protodeboronation, using a slight excess of the boronic acid is standard practice.
-
Recommendation: Use 1.2–1.5 equivalents of the boronic acid.[9]
-
| Parameter | Recommended Starting Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) | Provides a reliable source of active Pd(0).[9] |
| Ligand | dppf (if using Pd₂(dba)₃) or XPhos/SPhos | Balances activity and stability; bulky ligands promote C-C coupling.[11] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Effective in activating the boronic acid for transmetalation.[12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Biphasic system that facilitates both organic and inorganic reagent solubility.[12] |
| Temperature | 80-100 °C | Provides sufficient energy for activation without promoting excessive side reactions. |
Table 1: Recommended Starting Conditions for Suzuki Coupling.
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
The chlorine at the 6-position (equivalent to the 2-position relative to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr).[11]
Question: I am trying to perform an SNAr reaction with a nucleophile, but I am getting a complex mixture, possibly due to the nucleophile reacting with the amino group. How can I achieve selective substitution at the C-Cl bond?
Answer: This is a classic chemoselectivity problem. The free amine at the 3-position is also nucleophilic and can compete with your intended nucleophile, leading to undesired N-alkylation or N-acylation products. The solution is to use a protecting group strategy.
Causality: The amino group (-NH₂) is a nucleophile. If your reaction conditions involve an electrophilic reagent or if the nucleophile is also a base, it can react with the amine. Protecting the amine masks its nucleophilicity, allowing the SNAr reaction to proceed cleanly.[12]
Recommended Workflow: Protection-Substitution-Deprotection
-
Protection: Convert the amine to a less nucleophilic functional group. A common and robust choice is an amide.
-
Protocol: React this compound with acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form the corresponding acetamide. This group is stable to many SNAr conditions.[12]
-
-
SNAr Reaction: Perform the nucleophilic aromatic substitution on the N-protected substrate. The amide is electronically withdrawing, which can further activate the ring towards nucleophilic attack.[13]
-
Deprotection: After the SNAr reaction is complete, hydrolyze the amide back to the free amine.
-
Protocol: This is typically achieved under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions with heating.
-
dot
Caption: Common synthetic pathways for the title compound.
Section 4: Purification Strategies
Question: My reaction is complete, but I am struggling to separate my desired product from the unreacted starting material and a polar side product. What purification techniques are recommended?
Answer: The basicity of the pyridine nitrogen and the free amine in both the starting material and many of the potential products allows for multiple purification strategies.
-
Acid-Base Extraction: This is a powerful first-pass purification technique.
-
Workflow: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine-containing compounds will move into the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to a pH > 9 and re-extracted with an organic solvent to recover the purified basic compounds, leaving non-basic impurities behind.
-
-
Silica Gel Chromatography: This is the most common technique for achieving high purity.
-
Solvent System: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. To improve peak shape and prevent streaking of these basic compounds, it is highly recommended to add a small amount of a basic modifier to the mobile phase.
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent mixture. This will deprotonate the silanols on the silica surface and ensure sharp, well-resolved peaks for your amine-containing products.
-
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity on a large scale.[1]
-
Solvent Screening: Screen solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald-Hartwig amination. Wikipedia. [Link]
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Pipzine. [Link]
-
PubChem. (n.d.). 5-Chloro-6-methoxypyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Keeffe, J. R., Wu, W., & Gronert, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Smith, A. B., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(49), 15935–15942. [Link]
-
Smith, D. K., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(40), 14056-14076. [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
- Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
- Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (3), 337-339. [Link]
-
Kumar, A., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 4, 18. [Link]
-
International Laboratory USA. (n.d.). 6-CHLORO-5-METHYLPYRIDIN-3-AMINE. International Laboratory USA. [Link]
Sources
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Purity Assessment of 5-Chloro-6-methylpyridin-3-amine
Welcome to the dedicated technical support guide for the analytical purity assessment of 5-Chloro-6-methylpyridin-3-amine (CAS No. 896161-13-0).[1][2] This resource is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. Here, we address common challenges and provide field-proven insights to ensure the development of robust, reliable, and validated analytical methods for this critical pyridine building block.[3]
The accurate determination of purity is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[4] This guide provides a multi-faceted approach, focusing on the primary technique of High-Performance Liquid Chromatography (HPLC) and orthogonal methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
HPLC is the predominant method for assessing the purity of non-volatile and thermally stable compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.[5][6]
HPLC Method Development & Validation FAQs
Q1: What is a recommended starting point for an HPLC method for this compound?
A1: A gradient RP-HPLC method using a C18 column is the most effective starting point. Due to the basic nature of the pyridine amine (pKa ~5-6), using an acidic mobile phase modifier is crucial to ensure sharp, symmetrical peaks by suppressing the interaction of the protonated amine with residual silanols on the column packing.[7]
Here is a robust starting protocol:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acid modifier ensures the analyte is protonated, improving peak shape. TFA is a strong ion-pairing agent, which can enhance retention but may be difficult to remove from the column. Formic acid is MS-compatible. |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Program | 5% to 95% B over 20 minutes | A broad gradient is essential during initial development to elute all potential impurities, which may have a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures retention time stability and reproducibility.[8][9] |
| Detection Wavelength | 254 nm | Pyridine derivatives typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength. |
| Injection Volume | 10 µL | Should be optimized to avoid column overloading.[10] |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. |
Q2: What are the key parameters to evaluate when validating this HPLC method according to ICH guidelines?
A2: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[4][11] For an impurity method, the following parameters are critical as outlined by the International Conference on Harmonisation (ICH):
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and matrix components.[5][11] This is typically demonstrated by running forced degradation samples and ensuring peak purity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spiking known amounts of impurities into the sample.[5]
-
Precision (Repeatability & Intermediate Precision): The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[12]
Q3: What potential impurities should I be aware of during the analysis of this compound?
A3: While a specific impurity profile requires process-specific knowledge, potential impurities can be broadly categorized:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.[5]
-
By-products: Resulting from side reactions. This could include regioisomers (e.g., isomers with different substitution patterns on the pyridine ring).
-
Degradants: Formed by the degradation of the active substance over time due to factors like light, heat, or oxidation.[5]
A thorough method development process should involve analyzing samples from different batches and performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants.
HPLC Troubleshooting Guide (Q&A)
// Connections from start start -> peak_shape [label="e.g., Tailing"]; start -> retention_time [label="e.g., Drifting"]; start -> baseline [label="e.g., Ghost Peaks"];
// Peak Shape Solutions tailing -> sol_tailing1 [label="Check pH"]; sol_tailing1 [label="Adjust mobile phase pH\n2 units below pKa", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; tailing -> sol_tailing2 [label="Secondary Interactions"]; sol_tailing2 [label="Add competing base (e.g., TEA)\nor use a base-deactivated column", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
fronting -> sol_fronting [label="Overload / Solvent"]; sol_fronting [label="Decrease sample concentration\nor inject in mobile phase", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
split -> sol_split1 [label="Column Issue"]; sol_split1 [label="Column void or contamination.\nReverse flush or replace.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; split -> sol_split2 [label="Solvent Mismatch"]; sol_split2 [label="Dissolve sample in initial\nmobile phase conditions", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Retention Time Solutions drift -> sol_drift1 [label="Temperature"]; sol_drift1 [label="Use a column oven for\nstable temperature control", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; drift -> sol_drift2 [label="Mobile Phase"]; sol_drift2 [label="Prepare fresh mobile phase daily.\nEnsure proper mixing/degassing.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; drift -> sol_drift3 [label="Equilibration"]; sol_drift3 [label="Increase column equilibration time\nbetween injections", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
// Baseline Solutions ghost_peaks -> sol_ghost1 [label="Carryover"]; sol_ghost1 [label="Run blank injections.\nClean injector/autosampler.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; ghost_peaks -> sol_ghost2 [label="Contamination"]; sol_ghost2 [label="Use fresh, HPLC-grade solvents.\nFilter mobile phase.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges peak_shape -> tailing [label="Yes"]; peak_shape -> fronting [label="Yes"]; peak_shape -> split [label="Yes"]; retention_time -> drift [label="Yes"]; baseline -> ghost_peaks [label="Yes"]; } end_dot Caption: HPLC Troubleshooting Decision Flowchart.
Problem: My main analyte peak is tailing significantly.
Answer: Peak tailing for a basic compound like this compound is a classic issue. It is most often caused by secondary ionic interactions between the protonated amine and acidic residual silanol groups (-Si-OH) on the silica-based column packing.
-
Solution 1 (Adjust pH): Ensure your mobile phase pH is at least 2 pH units below the pKa of the amine group. This keeps the analyte consistently in its protonated (salt) form, minimizing secondary interactions. Using a buffer can help maintain a stable pH.
-
Solution 2 (Increase Buffer Strength/Add Competing Base): Increasing the concentration of your buffer or adding a small amount of a competing base (like triethylamine, TEA) to the mobile phase can help saturate the active silanol sites, making them unavailable for interaction with your analyte.[10]
-
Solution 3 (Use a Different Column): Modern columns are often "base-deactivated" or "end-capped" to minimize residual silanols. If tailing persists, consider switching to a column specifically designed for the analysis of basic compounds.
Problem: My retention times are drifting to shorter times with each injection.
Answer: A gradual decrease in retention time often points to issues with the column or mobile phase that are not allowing the system to fully re-equilibrate or are changing the stationary phase chemistry.
-
Solution 1 (Check Column Equilibration): This is the most common cause, especially in gradient methods. Ensure that the time you allow for the column to return to the initial mobile phase conditions after a gradient run is sufficient. Try increasing the equilibration time by 5-10 column volumes.[8]
-
Solution 2 (Mobile Phase Issues): If the mobile phase is not adequately buffered, its pH can change over time, affecting the ionization state and retention of your analyte. Also, ensure you are using freshly prepared mobile phase, as the composition can change due to evaporation of the more volatile organic component.[9]
-
Solution 3 (Column Contamination): Strongly retained impurities from previous injections can accumulate on the column head, altering the stationary phase and reducing retention. Implement a column wash step after your sequence or use a guard column to protect the analytical column.[9]
Problem: I am seeing "ghost peaks" in my blank injections.
Answer: Ghost peaks are peaks that appear in blank runs and can be traced to carryover from a previous injection or contamination within the HPLC system.
-
Solution 1 (Diagnose Carryover): Inject a blank immediately after a high-concentration standard. If the ghost peak appears, it's likely carryover. The solution is to optimize the needle wash/injector cleaning procedure of your autosampler. Ensure the wash solvent is strong enough to remove all traces of the analyte.
-
Solution 2 (Check for Contamination): If the ghost peaks appear randomly or consistently in all blanks, the source is more likely contamination. Systematically check for sources: use fresh, HPLC-grade solvents and additives, filter your mobile phases, and check for any potential leaching from tubing or vials.
Section 2: Orthogonal Techniques: GC-MS and qNMR
To ensure comprehensive purity assessment, it is best practice to employ an orthogonal method—a technique with a different separation or detection principle—to confirm the results obtained by HPLC.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) FAQs
Q1: When is GC-MS a suitable technique for this compound?
A1: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be easily detected by HPLC.[6][13] This includes residual solvents from the synthesis or volatile by-products. The mass spectrometer provides structural information, which is invaluable for identifying unknown impurities.[6]
Q2: Will this compound require derivatization for GC analysis?
A2: It is highly probable. Primary amines are polar and can exhibit poor peak shape (tailing) and low response in GC due to their interaction with the stationary phase and potential for adsorption in the inlet. Derivatization, a process that converts the polar -NH2 group into a less polar, more volatile group, can significantly improve chromatographic performance.[14] Common derivatizing agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents (e.g., ethyl chloroformate).[14][15][16]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | DB-5MS or equivalent (low-polarity phase) | A general-purpose column suitable for a wide range of compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet Temperature | 250 °C | Must be hot enough to volatilize the sample but not so hot as to cause degradation. |
| Oven Program | 60 °C (2 min hold), then ramp 10 °C/min to 280 °C (5 min hold) | A standard program to separate compounds with varying boiling points.[6] |
| Derivatization | Recommended to improve peak shape and thermal stability. | Perform a feasibility study with and without derivatization to confirm the necessity. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
Quantitative NMR (qNMR) for Absolute Purity
Q1: How can NMR be used for purity assessment?
A1: While 1H and 13C NMR are primarily used for structural elucidation, Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity (mass fraction) of a substance without needing a reference standard of the same compound.[6][13] The method relies on comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity.[6] This technique is orthogonal to chromatography and provides a highly accurate purity value that can be used to qualify the reference standards used in HPLC and GC methods.
Section 3: General FAQs
Q1: How should I handle and store this compound?
A1: Based on supplier safety data, the compound should be stored at 4°C and protected from light to minimize degradation.[1] It is a solid at room temperature.[17] Standard laboratory personal protective equipment should be worn when handling.
Q2: What are typical purity acceptance criteria?
A2: Purity specifications are product-dependent and set based on regulatory requirements and safety considerations. For an active pharmaceutical ingredient (API), purity is often expected to be >99.0%. Individual specified impurities may have limits of ≤0.10% or ≤0.15%, and any unspecified impurity should also be controlled. These limits are guided by ICH Q3A/B guidelines, which define thresholds for reporting, identification, and qualification of impurities.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Methods for analysis of Pyridine.
- This compound. ChemScene.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide. SepServ.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.
- 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- 3-AMINO-5-CHLORO-6-METHYLPYRIDINE. ChemicalBook.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- 5-Chloro-6-methylpyridin-2-amine. BuyersGuideChem.
- GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine. Benchchem.
- Product chemistry - Relevant impurities of technical active substances. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-5-CHLORO-6-METHYLPYRIDINE | 896161-13-0 [chemicalbook.com]
- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 4. particle.dk [particle.dk]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. wjarr.com [wjarr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
Technical Support Center: 5-Chloro-6-methylpyridin-3-amine
Welcome to the technical support guide for 5-Chloro-6-methylpyridin-3-amine (CAS No. 896161-13-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. By adhering to these guidelines, you can maintain the integrity of your material and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored at 4°C and protected from light .[4] It is also described as stable under normal conditions and can be stored in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[2][5]
Q3: Can I store this compound at room temperature?
A3: While refrigerated storage is recommended for long-term stability, some suppliers indicate that the compound can be shipped at room temperature.[4] For short-term storage, a cool, dry, and well-ventilated location away from direct sunlight and heat sources is acceptable.[2][5] However, for maintaining long-term purity, 4°C is the preferred condition.
Q4: What materials are compatible for storing this compound?
Q5: What are the known incompatibilities for this compound?
A5: Avoid contact with the following:
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Change in color (from off-white/yellow to brown/darker shades) | Oxidation or degradation | Action: Discontinue use of the compound. A change in color often indicates the formation of impurities due to oxidation of the amine group or other degradation pathways. This can significantly impact experimental results. Rationale: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. The colored byproducts are structurally different from the parent compound and will have different reactivity and physical properties. |
| Clumping or caking of the solid material | Moisture absorption | Action: If the material is only slightly clumpy, it may be possible to dry it in a desiccator. However, for quantitative applications, it is best to use a fresh, unopened container. Rationale: this compound is a solid, and changes in its physical state, such as clumping, suggest the absorption of atmospheric moisture. The presence of water can affect the compound's reactivity and introduce inaccuracies in weighing for solution preparation. |
| Inconsistent experimental results using the same batch | Improper storage leading to degradation | Action: Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature and protected from light. If storage conditions have been suboptimal, it is advisable to use a new vial of the compound. Rationale: The stability of halogenated aromatic amines can be compromised by fluctuations in temperature and exposure to light and air.[6] Degradation can lead to a lower effective concentration of the desired compound and the presence of interfering byproducts. |
| Difficulty in dissolving the compound | Potential degradation or use of an inappropriate solvent | Action: Verify the solubility of this compound in your chosen solvent. If solubility issues persist with a previously effective solvent, it may be another indication of compound degradation, as impurities can have different solubility profiles. Rationale: The formation of less soluble degradation products can lead to difficulties in preparing stock solutions of a specific concentration. |
Experimental Protocols
Receiving and Storing a New Shipment of this compound
-
Inspect the packaging: Upon receipt, visually inspect the outer packaging for any signs of damage.
-
Verify the documentation: Ensure the certificate of analysis (CoA) and safety data sheet (SDS) are present.
-
Wear appropriate PPE: Before handling the container, put on safety glasses, a lab coat, and nitrile gloves.
-
Work in a ventilated area: Open the package in a certified chemical fume hood.
-
Inspect the primary container: Check for any damage to the seal or container. Note the appearance of the compound (should be a yellow to off-white crystalline powder).[2]
-
Log the information: Record the date of receipt, batch number, and initial appearance in your lab inventory.
-
Store appropriately: Tightly seal the container and place it in a refrigerator at 4°C, ensuring it is protected from light.[4]
Workflow for Handling a New Shipment
Caption: Decision workflow for receiving and handling new shipments.
Summary of Key Data
| Parameter | Value | Source |
| CAS Number | 896161-13-0 | [1][4] |
| Molecular Formula | C6H7ClN2 | [4] |
| Molecular Weight | 142.59 g/mol | [4] |
| Appearance | Yellow to off-white crystalline powder | [2] |
| Melting Point | 73-82 °C | [2] |
| Storage Temperature | 4°C | [4] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, CO2 | [2][5] |
References
-
AFG Bioscience LLC. SAFETY DATA SHEET: 2-Chloro-3-pyridylamine. [Link]
-
Koukoulakis, K. C., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 320, 224-233. [Link]
-
Lutsyk, A. I., et al. (2022). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 27(18), 6124. [Link]
-
NCERT. Haloalkanes and Haloarenes. [Link]
-
Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
S. Burch, et al. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 35(12), 2455-2465. [Link]
-
Journal of the Chemical Society C: Organic. (1966). Some halogenated amines. [Link]
-
Samagra. Haloalkanes and Haloarenes. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]
-
MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
Diaconu, V., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(22), 7601. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-methylpyridin-3-amine
Welcome to the technical support center for the synthesis of 5-Chloro-6-methylpyridin-3-amine (CAS 896161-13-0). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed protocols, and troubleshooting logic to ensure a safe, efficient, and scalable process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most robust and frequently cited pathway for producing this compound on a larger scale involves a multi-step synthesis starting from commercially available 2-amino-5-methylpyridine. The general sequence is:
-
Chlorination of 2-amino-5-methylpyridine to yield 2-amino-3-chloro-5-methylpyridine.
-
Diazotization and Removal of the Amino Group (Sandmeyer-type reaction) to produce 2-chloro-5-methylpyridine.
-
Regioselective Nitration to introduce a nitro group at the 3-position, yielding 2-chloro-5-methyl-3-nitropyridine.
-
Catalytic Reduction of the nitro group to the desired amine, affording the final product, this compound.
Causality: This route is preferred for scale-up because it utilizes well-understood, classical organic reactions and avoids exotic or prohibitively expensive reagents. The starting materials are readily available, and the regioselectivity of the nitration step (Step 3) is well-controlled due to the directing effects of the existing substituents on the pyridine ring.
Q2: My nitration of 2-chloro-5-methylpyridine (Step 3) is giving low yields and multiple isomers. What's going wrong?
This is a critical and common challenge. The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution like nitration.[1] Success hinges on precise control of reaction conditions to achieve the desired regioselectivity and prevent side reactions.
Likely Causes & Solutions:
-
Insufficiently Strong Nitrating Agent: Standard nitric acid may not be sufficient. A mixed acid system (HNO₃/H₂SO₄) is required to generate the highly electrophilic nitronium ion (NO₂⁺). For deactivated rings, a higher proportion of sulfuric acid is often necessary.[2]
-
Incorrect Temperature Control: Nitration is highly exothermic.[2] Runaway temperatures will lead to the formation of dinitrated byproducts and potential safety hazards.
-
Solution: Maintain a strict temperature protocol, typically between 0°C and 10°C, during the dropwise addition of the nitrating agent.[3] A reliable cooling system is non-negotiable on a larger scale.
-
-
Poor Regioselectivity: The chloro and methyl groups direct the incoming electrophile. While the 3-position is electronically favored, improper conditions can lead to other isomers.
-
Solution: Ensure slow, controlled addition of the nitrating agent to maintain a low localized concentration, which favors the thermodynamically preferred product. Monitor the reaction closely with in-process controls (TLC, LC-MS) to stop it upon completion, preventing further isomerization or side reactions.[3]
-
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | KNO₃ in concentrated H₂SO₄ or HNO₃/H₂SO₄ | Generates sufficient concentration of NO₂⁺ for the deactivated ring. |
| Temperature | 0°C to 10°C | Minimizes exothermic runaway and formation of dinitrated byproducts.[3] |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of nitrating agent, improving selectivity.[3] |
| Reaction Time | Monitor by TLC/LC-MS | Prevents formation of side products by stopping the reaction at optimal conversion. |
Q3: The final reduction of the nitro group (Step 4) is sluggish or results in impurities. How can I optimize this step?
Catalytic hydrogenation is the most common method for this reduction. The efficiency of this step is highly dependent on the catalyst, solvent, and reaction conditions.
Common Issues & Troubleshooting:
-
Catalyst Poisoning: The chlorine substituent on the pyridine ring can, in some cases, lead to catalyst deactivation. Sulfur or other impurities from previous steps are also known catalyst poisons.
-
Solution: Use a high-quality starting material (2-chloro-5-methyl-3-nitropyridine). Consider a pre-treatment of the substrate solution with activated carbon to remove potential poisons. A robust catalyst like Palladium on Carbon (Pd/C) is often effective.
-
-
Incomplete Reaction: Insufficient hydrogen pressure or poor catalyst dispersion can lead to a stalled reaction.
-
Solution: On scale-up, ensure efficient agitation to keep the catalyst suspended. Use a suitable hydrogen pressure (typically 50-100 psi, but this must be optimized and conducted in appropriate pressure equipment). The choice of solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) is crucial for substrate solubility and catalyst performance.
-
-
Formation of Hydro-dechlorination Byproducts: A common side reaction is the reduction of the C-Cl bond, leading to the formation of 6-methylpyridin-3-amine.
-
Solution: This is often mitigated by careful selection of the catalyst and by adding a small amount of a catalyst moderator or inhibitor (like a weak base, e.g., triethylamine) to suppress the hydrogenolysis of the C-Cl bond. Temperature control is also key; lower temperatures generally favor the desired reduction over hydro-dechlorination.
-
Q4: I am struggling with the purification of the final product. What are the best practices for scale-up?
Due to the potential for isomeric and process-related impurities, a multi-step purification strategy is often required.
-
Aqueous Workup: After the reaction, a carefully controlled aqueous workup is the first line of defense. The amine product is basic and can be manipulated with pH.
-
Acidic Wash: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with a dilute acid (e.g., 1M HCl). The desired amine product will move into the aqueous phase as the ammonium salt, leaving non-basic impurities behind in the organic layer.
-
Basification and Extraction: Separate the aqueous layer and carefully basify it with a base like NaOH or Na₂CO₃ to a pH > 10. This will deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
-
Crystallization: This is the most effective and scalable method for achieving high purity.
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This indicates either the presence of impurities depressing the melting point or that the solvent system is not ideal. Try using a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like Isopropanol or Ethanol) at an elevated temperature, and then slowly add a poor solvent (like Heptane or Hexane) until turbidity is observed. Cool slowly to promote crystal growth. Seeding with a small crystal of pure product can also be highly effective.
-
-
Chromatography: While effective at the lab scale, silica gel chromatography is often costly and cumbersome for large-scale production. It should be reserved as a final polishing step if very high purity is required and crystallization is insufficient.
Section 2: Process Workflow and Protocols
Workflow Diagram: Recommended Synthesis Route
The following diagram illustrates the key transformations and transitions in the recommended synthetic pathway.
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocol: Step 3 - Regioselective Nitration (Lab Scale Example)
Safety First: This reaction is highly exothermic and uses strong acids. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood and have a quench bath (ice/water) readily available.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.
-
Charge Sulfuric Acid: To the flask, add concentrated sulfuric acid (H₂SO₄, 4.0 equivalents). Begin stirring and cool the acid to 0°C.
-
Substrate Addition: Slowly and carefully, add 2-chloro-5-methylpyridine (1.0 equivalent) to the cold sulfuric acid. The addition is exothermic; maintain the internal temperature below 15°C.
-
Cooling: Once the addition is complete, cool the mixture to 0°C.
-
Nitrating Agent Addition: Slowly, dropwise, add a solution of potassium nitrate (KNO₃, 1.1 equivalents) dissolved in concentrated sulfuric acid (2.0 equivalents) via the dropping funnel. CRITICAL: Maintain the internal temperature between 0°C and 10°C throughout the addition. The addition should take at least 1-2 hours for a moderate-scale reaction.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 5-10°C. Monitor the consumption of starting material using TLC or LC-MS (a typical mobile phase is 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Workup:
-
Allow the ice to melt. The pH will be highly acidic.
-
Carefully neutralize the aqueous solution by the slow addition of a saturated sodium carbonate solution or aqueous NaOH until the pH is ~7-8.
-
Extract the aqueous slurry with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-methyl-3-nitropyridine, typically as a yellow solid.
-
Section 3: Troubleshooting Decision Tree
When encountering a problem, a logical diagnostic approach is essential. Use the following decision tree to identify and solve common issues during the synthesis.
Caption: Troubleshooting logic for addressing purity issues in the final product.
References
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved January 21, 2026, from [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?[Link]
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-Chloro-6-methylpyridin-3-amine and Structurally Related Analogs
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Chloro-6-methylpyridin-3-amine, a key building block in medicinal chemistry and materials science. By comparing its predicted spectral features with those of structurally related, commercially available pyridine derivatives, this guide offers researchers, scientists, and drug development professionals a robust framework for structural verification and a deeper understanding of substituent effects in heteroaromatic systems.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern chemical research, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn govern its biological activity and material characteristics. This compound is a prime example of a versatile intermediate, offering multiple points for further chemical modification. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy stands as the most powerful technique for this purpose in a solution state.[2] This guide will dissect the ¹H NMR spectrum of this compound, leveraging comparative data to provide a clear and authoritative interpretation.
Analysis of the ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily found, a reliable prediction of its ¹H NMR spectrum can be made by analyzing the individual and combined effects of its substituents on the pyridine ring. The chemical shifts in a substituted pyridine are influenced by the interplay of inductive and resonance effects of the chloro, methyl, and amino groups.[3]
Predicted ¹H NMR Spectrum of this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 |
| H-4 | ~ 7.0 - 7.2 | Doublet | ~ 2.0 - 2.5 |
| NH₂ | ~ 3.5 - 5.0 | Broad Singlet | - |
| CH₃ | ~ 2.4 - 2.6 | Singlet | - |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-2 and H-4): The pyridine ring protons are generally found in the aromatic region (7-9 ppm).[4] The electron-donating amino group at the 3-position tends to shield the ortho (H-2, H-4) and para (H-6, which is substituted) positions, shifting them upfield. Conversely, the electronegative chlorine atom at the 5-position will deshield adjacent protons. The nitrogen atom in the ring strongly deshields the alpha-protons (H-2 and H-6). In this case, H-2 is expected to be the most downfield of the aromatic protons due to its proximity to the ring nitrogen. The H-4 proton will be further upfield. The two aromatic protons, H-2 and H-4, will exhibit meta-coupling, resulting in a doublet for each with a small coupling constant (J) typically in the range of 2-3 Hz.[5]
-
Amino Protons (NH₂): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature.[6] They often appear as a broad singlet due to quadrupole broadening and chemical exchange.[7]
-
Methyl Protons (CH₃): The methyl group at the 6-position is adjacent to the ring nitrogen, which will cause a downfield shift compared to a methyl group on a benzene ring. It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.
Comparative Analysis with Structurally Related Analogs
To substantiate the predicted spectrum and illustrate the influence of specific substituents, we will compare this compound with two commercially available, structurally similar compounds: 3-Amino-5-chloropyridine and 3-Amino-6-methylpyridine .
| Compound | Structure | Aromatic Proton Chemical Shifts (δ, ppm) | Key Differences from Target Molecule |
| This compound (Predicted) | ![]() | H-2: ~7.8-8.0 (d)H-4: ~7.0-7.2 (d) | - |
| 3-Amino-5-chloropyridine [8] | ![]() | H-2: ~8.0-8.2 (d)H-4: ~7.2-7.4 (dd)H-6: ~8.1-8.3 (d) | Lacks the methyl group at the 6-position. The presence of a proton at C-6 introduces additional coupling. |
| 3-Amino-6-methylpyridine | ![]() | H-2: ~7.9-8.1 (d)H-4: ~6.9-7.1 (dd)H-5: ~7.2-7.4 (d) | Lacks the chloro group at the 5-position. The absence of the electronegative chlorine results in a general upfield shift of the ring protons. |
Note: The chemical shifts for the comparative compounds are approximate and can vary based on the solvent and experimental conditions.
This comparative analysis highlights the predictable nature of substituent effects in ¹H NMR spectroscopy. The absence of the methyl group in 3-Amino-5-chloropyridine simplifies the aromatic region to a three-proton system with different coupling patterns. The removal of the electron-withdrawing chloro group in 3-Amino-6-methylpyridine leads to a noticeable upfield shift of the ring protons.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum for pyridine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
If the sample contains exchangeable protons (like NH₂ or OH) that may produce broad peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[7]
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Visualization of Molecular Structure and ¹H NMR Coupling
The following Graphviz diagram illustrates the structure of this compound and the meta-coupling interaction between the two aromatic protons.
Caption: Structure of this compound and its ¹H-¹H meta-coupling.
Conclusion
This guide has provided a detailed theoretical and comparative analysis of the ¹H NMR spectrum of this compound. By understanding the influence of the chloro, methyl, and amino substituents, researchers can confidently interpret experimental data for this and related pyridine derivatives. The provided experimental protocol and visual aids further equip scientists with the necessary tools for accurate structural characterization, a critical step in the advancement of drug discovery and materials science.
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Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the Mass Spectrometry Analysis of 5-Chloro-6-methylpyridin-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 5-Chloro-6-methylpyridin-3-amine
This compound (C₆H₇ClN₂, MW: 142.59 g/mol ) is a substituted pyridine derivative that serves as a vital structural motif and intermediate in medicinal chemistry and materials science.[1] Its precise characterization and quantification are paramount for ensuring the purity of starting materials, tracking reaction progress, identifying metabolites in drug discovery, and performing quality control on final products. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as the cornerstone for the analytical interrogation of this molecule.
This guide provides a comparative analysis of two principal mass spectrometry-based workflows for this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each technique, provide field-tested experimental protocols, and compare their performance to guide you in selecting the optimal method for your analytical objectives.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) – The Classic Approach
GC-MS is a powerful technique for volatile and thermally stable compounds. For a polar molecule like an aromatic amine, its application is not always straightforward, but it can be highly effective, particularly for purity analysis in complex organic synthesis mixtures.
Expert Rationale: To Derivatize or Not to Derivatize?
The primary amine group in this compound imparts polarity, which can lead to poor peak shape (tailing) on standard non-polar GC columns due to interactions with active sites on the column and inlet. This directly impacts resolution and quantification. To overcome this, derivatization is often the most robust solution.[2] By converting the polar N-H bond to a less polar, more volatile group (e.g., via acylation or silylation), we significantly improve chromatographic performance.[3] While direct injection is possible on specialized columns, derivatization enhances method ruggedness and sensitivity.[2]
Experimental Protocol: GC-MS with Ethyl Chloroformate (ECF) Derivatization
This protocol details a self-validating system where improved peak shape and response post-derivatization confirm successful sample preparation.
1. Sample Preparation & Derivatization:
- Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., pyridine or a mixture of water/methanol) to a concentration of ~1 mg/mL.
- To 100 µL of the sample solution in a 2 mL autosampler vial, add 100 µL of pyridine (if not already the solvent) to act as a catalyst and acid scavenger.
- Add 50 µL of Ethyl Chloroformate (ECF). Cap the vial and vortex for 1 minute. The reaction is rapid and typically complete within this time at room temperature.[3]
- Add 500 µL of chloroform (containing 1% ECF) and 500 µL of water. Vortex vigorously for 30 seconds to extract the derivatized analyte into the organic layer.
- Allow the layers to separate. Carefully transfer the bottom organic layer to a new autosampler vial with a micro-insert for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System or equivalent.
- Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
- Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This low-polarity phase is a workhorse for general-purpose analysis and is well-suited for the derivatized analyte.
- Injection: 1 µL, Splitless mode at 280°C. The high temperature ensures efficient volatilization of the derivative.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 20°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
Anticipated Results and Fragmentation Analysis
Under EI, the molecule undergoes energetic fragmentation, providing a rich, fingerprint-like spectrum.[4] The key to interpretation is recognizing characteristic losses and the isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
-
Molecular Ion (M⁺•): The derivatized molecule (N-(5-chloro-6-methylpyridin-3-yl)ethyl carbamate) has a molecular weight of 214.64 g/mol . The M⁺• peak should appear at m/z 214, accompanied by a smaller M+2 peak at m/z 216 due to the ³⁷Cl isotope.
-
Key Fragments: Fragmentation often occurs at the most stable points. We can predict major fragments based on established principles.[5]
-
Loss of ethoxy radical (-•OC₂H₅): A prominent fragment at m/z 169/171. This is a common cleavage for ethyl esters and carbamates.
-
Loss of ethyl group (-•C₂H₅): A fragment at m/z 185/187.
-
Cleavage of the pyridine ring: Fragments corresponding to the loss of HCN (m/z 27) or other ring components may also be observed.
-
GC-MS Workflow Visualization
Caption: Workflow for GC-MS analysis with derivatization.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Modern Standard
For polar, non-volatile compounds, LC-MS/MS is the undisputed method of choice. It offers high sensitivity and specificity, often with minimal sample preparation, making it ideal for bioanalysis, impurity profiling, and trace quantification.[6][7]
Expert Rationale: Ionization and Separation Strategy
The amine and pyridine nitrogen atoms in this compound are basic and readily accept a proton in an acidic environment. This makes Electrospray Ionization (ESI) in positive ion mode the ideal choice for generating a stable protonated molecule, [M+H]⁺.[8] For chromatographic separation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is perfectly suited. A C18 column provides excellent retention for the aromatic ring, while an acidic mobile phase modifier (like formic acid) ensures the analyte remains in its protonated form for optimal ionization and peak shape.[9]
Experimental Protocol: LC-MS/MS with ESI
This protocol is designed for robust quantification using the highly selective Multiple Reaction Monitoring (MRM) scan mode.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol.
- Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.
- For unknown samples, dissolve them in the same diluent to a concentration expected to fall within the calibration range. Filtration through a 0.22 µm syringe filter is recommended.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-7 min: Hold at 95% B.
- 7.1-9 min: Return to 5% B (re-equilibration).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Source: ESI, Positive Ion Mode.
- Key MS Parameters:
- IonSpray Voltage: +5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 35 psi.
- MRM Transitions:
- The precursor ion is [M+H]⁺ with m/z 143.0. The chlorine isotope pattern will show a smaller peak at m/z 145.0. We select m/z 143.0 for fragmentation.
- Quantifier Transition: 143.0 -> 128.0 (Loss of methyl radical, •CH₃).
- Qualifier Transition: 143.0 -> 101.0 (Loss of methyl and HCN).
Anticipated Results and Fragmentation Pathway
In tandem MS, the protonated molecule ([M+H]⁺, m/z 143.0) is isolated and then fragmented in a collision cell. The resulting product ions are specific to the precursor's structure.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
LC-MS/MS Workflow Visualization
Caption: Workflow for quantitative LC-MS/MS analysis in MRM mode.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between these powerful techniques depends entirely on the analytical goal. The following table provides a direct comparison of their performance characteristics for the analysis of this compound.
| Parameter | GC-MS with Derivatization | LC-MS/MS (ESI) | Justification |
| Sample Preparation | Moderate to Complex | Simple (Dilute and Shoot) | GC-MS requires a multi-step derivatization and extraction, increasing time and potential for error.[10] |
| Sensitivity | Good (ng level) | Excellent (pg to fg level) | ESI is a "soft" ionization technique that minimizes fragmentation in the source, concentrating ion current into the precursor ion, leading to superior sensitivity in MRM mode.[7] |
| Specificity | Good | Excellent | Tandem MS (MS/MS) provides two levels of mass filtering (precursor and product ions), significantly reducing chemical noise and improving specificity compared to single-quadrupole GC-MS.[11] |
| Throughput | Lower | Higher | The simple sample preparation and fast LC gradients allow for higher sample throughput compared to the more involved GC-MS workflow. |
| Matrix Effects | Lower | Higher (Ion Suppression) | The EI source in GC-MS is less prone to matrix effects. ESI in LC-MS can suffer from ion suppression or enhancement from co-eluting matrix components, which must be carefully managed. |
| Primary Application | Purity analysis, identification in simple matrices | Trace quantification, bioanalysis, metabolite ID, impurity profiling | LC-MS/MS is more versatile for applications requiring high sensitivity in complex matrices.[6][12] GC-MS excels at providing library-matchable EI spectra for unambiguous identification of major components. |
Conclusion and Recommendations
For the analysis of this compound, both GC-MS and LC-MS/MS are viable and powerful techniques. However, their domains of application are distinct.
-
Choose GC-MS when your primary goal is the structural confirmation of the bulk material or major components in a relatively clean synthesis mixture. The requirement for derivatization adds steps but yields robust and library-searchable EI spectra.
-
Choose LC-MS/MS for nearly all other applications, especially those requiring high sensitivity. For quantifying trace-level impurities, performing pharmacokinetic studies in biological fluids, or monitoring low-level analytes in environmental samples, the "dilute-and-shoot" simplicity and exceptional sensitivity of LC-MS/MS make it the superior methodology.
As a senior scientist, my recommendation for developing a new quantitative assay for this compound would be to start with LC-MS/MS. Its versatility, speed, and sensitivity represent the current industry standard for the rapid and reliable analysis of pharmaceutical intermediates and related compounds.
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Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News No. AD-0053. [Link]
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Asnake, S., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B. [Link]
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Jayaraman, S., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
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LibreTexts Chemistry. 16.10: Fragmentation Patterns in Mass Spectra. LibreTexts Chemistry. [Link]
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Goodpaster, J. V., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. [Link]
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Jo, H., et al. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
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A Researcher's Guide to the Vibrational Landscape of 5-Chloro-6-methylpyridin-3-amine: A Predictive and Comparative FTIR Analysis
This guide is structured to empower researchers, scientists, and drug development professionals to not only understand the theoretical underpinnings of the FTIR spectrum of 5-Chloro-6-methylpyridin-3-amine but also to provide a practical, step-by-step methodology for acquiring and interpreting their own experimental data.
The Predicted Vibrational Signature: An Educated Hypothesis
The molecular structure of this compound is a composite of several key functional groups, each with its characteristic vibrational modes. Our predictive analysis is grounded in the well-established correlation between molecular structure and infrared absorption.
The primary amine (-NH2) group is expected to exhibit strong, sharp absorption bands in the high-frequency region of the spectrum. Typically, primary amines show two bands corresponding to asymmetric and symmetric N-H stretching vibrations, generally found between 3500 and 3300 cm⁻¹[1][2]. Additionally, an N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ region[1].
The aromatic pyridine ring will present a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹[3][4]. The in-ring C=C and C=N stretching vibrations will produce a set of medium to strong bands in the 1600-1400 cm⁻¹ region[3][4].
The methyl (-CH3) group will contribute its own set of vibrational signatures. The asymmetric and symmetric C-H stretching modes are expected in the 2960-2850 cm⁻¹ range[3][5]. C-H bending vibrations (asymmetric and symmetric) should be observable around 1450 cm⁻¹ and 1375 cm⁻¹, respectively[3][5].
Finally, the carbon-chlorine (C-Cl) bond will give rise to a stretching vibration in the fingerprint region of the spectrum. This absorption is typically found in the 850-550 cm⁻¹ range, though its exact position can be influenced by the surrounding molecular structure[3].
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium - Strong, Sharp (two bands) |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium | |
| Aromatic Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=C and C=N Stretch | 1600 - 1400 | Medium - Strong (multiple bands) | |
| Methyl Group | C-H Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium |
| C-H Asymmetric & Symmetric Bend | 1470 - 1350 | Medium | |
| Chloro Group | C-Cl Stretch | 850 - 550 | Medium - Strong |
A Comparative Analysis: Learning from Molecular Relatives
To refine our predictions, we can compare the expected spectrum of this compound with the known FTIR spectra of structurally similar molecules. This comparative approach allows us to understand the influence of each substituent on the overall vibrational profile.
1. 3-Aminopyridine: This molecule provides a baseline for the influence of the amine group on the pyridine ring. The NIST Chemistry WebBook provides a reference spectrum for 3-aminopyridine, showing characteristic N-H stretching and bending modes, as well as the pyridine ring vibrations.[6][7]
2. 2-Chloro-6-methylpyridine: While data for 2-chloro-3-methylpyridine is limited, studies on similar compounds like 2-chloro-6-methylpyridine offer insights into the vibrational modes of a chloro- and methyl-substituted pyridine ring.[8][9] The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group will subtly shift the positions of the ring's absorption bands.
3. Toluene: The spectrum of toluene serves as a good reference for the characteristic C-H stretching and bending vibrations of a methyl group attached to an aromatic ring.[3]
By mentally superimposing the key features from these and other related molecules, we can construct a more detailed and accurate prediction of the FTIR spectrum for this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of a solid sample like this compound. Two common methods are presented: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a popular technique for solid samples due to its minimal sample preparation.[10][11][12][13][14]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the instrument has been purged with dry air or nitrogen to minimize atmospheric water and CO2 interference.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Method 2: Potassium Bromide (KBr) Pellet
The KBr pellet method involves dispersing the sample in a dry KBr matrix, which is transparent to infrared radiation.[15][16]
Step-by-Step Protocol:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die.
-
Pressing the Pellet: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and ready for measurement.
-
Background Spectrum: Record a background spectrum with an empty sample holder.
-
Sample Measurement: Place the KBr pellet in the sample holder and acquire the sample spectrum (16-32 scans at 4 cm⁻¹ resolution).
-
Data Processing: The software will perform a background subtraction to yield the final spectrum.
Workflow for Spectral Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.
Caption: A flowchart of the experimental and analytical workflow for FTIR spectroscopy.
Data Interpretation: A Self-Validating System
The trustworthiness of your spectral interpretation relies on a systematic approach. Once you have acquired the experimental spectrum, the following steps will guide your analysis:
-
High-Frequency Region (4000-2500 cm⁻¹): Look for the characteristic N-H stretching bands of the primary amine and the aromatic and aliphatic C-H stretching vibrations. The presence of two sharp peaks between 3500 and 3300 cm⁻¹ is a strong indicator of the -NH2 group.
-
Double-Bond Region (1800-1500 cm⁻¹): Identify the N-H bending vibration and the C=C/C=N stretching bands of the pyridine ring.
-
Fingerprint Region (1500-500 cm⁻¹): This complex region contains the C-H bending vibrations and the C-Cl stretching mode. While challenging to interpret fully, the presence of a strong band in the 850-550 cm⁻¹ range is indicative of the chloro-substituent.
By systematically comparing the observed peaks with the predicted frequencies and the spectra of analogous compounds, a confident structural confirmation of this compound can be achieved.
Conclusion
While the absence of a pre-existing FTIR spectrum for this compound may initially seem like a hurdle, a combination of predictive analysis based on fundamental principles and a comparative approach with structurally related molecules provides a powerful and scientifically rigorous path to its characterization. This guide has provided the theoretical foundation, practical experimental protocols, and a logical workflow to empower researchers in their analysis of this and other novel compounds. The key to successful spectral interpretation lies not just in the data itself, but in the robust and logical framework used to analyze it.
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A Researcher's Guide to the Elemental Analysis of 5-Chloro-6-methylpyridin-3-amine
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of 5-Chloro-6-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical considerations of various methods, supported by comparative data and detailed experimental protocols, to ensure the integrity and accuracy of your analytical results.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial. This compound possesses the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol .[1] The theoretical elemental composition, derived from its molecular formula, serves as the benchmark against which all experimental results are compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 50.54 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 4.95 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 24.86 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 19.65 |
| Total | 142.589 | 100.00 |
Comparative Analysis of Elemental Analysis Techniques
The choice of analytical technique is dictated by the specific information required, the nature of the sample, and the available instrumentation. Here, we compare three prevalent methods for the elemental analysis of organic compounds like this compound: Combustion Analysis, X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Combustion Analysis (CHN/S Analysis)
Combustion analysis is a robust and widely used technique for determining the weight percentages of Carbon, Hydrogen, and Nitrogen in an organic compound. The sample is combusted in a high-temperature furnace in the presence of oxygen, converting the elements into their respective gaseous oxides (CO₂, H₂O, and N₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.
Causality in Experimental Choices: The use of a controlled, high-temperature oxygen-rich environment ensures the complete conversion of the sample to its elemental gases, which is fundamental for accurate quantification. The subsequent separation of these gases, often via gas chromatography, is critical to prevent signal overlap in the detector.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a sample's surface. It works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. Each element has a characteristic binding energy, allowing for its identification.
Causality in Experimental Choices: The choice of X-ray source and the use of an electron energy analyzer are critical for obtaining high-resolution spectra. High vacuum conditions are essential to prevent scattering of the photoelectrons by gas molecules, which would otherwise compromise the accuracy of the energy measurements.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for determining the elemental composition of a sample, particularly for trace and ultra-trace element analysis. The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Causality in Experimental Choices: The high temperature of the argon plasma (around 6,000-10,000 K) ensures efficient atomization and ionization of the sample. The use of a mass spectrometer allows for the separation of isotopes and the quantification of elements at very low concentrations. For halogen analysis, specialized sample introduction systems and collision/reaction cells may be necessary to overcome polyatomic interferences.
Table 2: Comparison of Elemental Analysis Techniques
| Feature | Combustion Analysis (CHN/S) | X-ray Photoelectron Spectroscopy (XPS) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Principle | Sample combustion and detection of gaseous products | Photoelectric effect and analysis of emitted photoelectrons | Ionization in plasma and mass spectrometric detection |
| Elements Detected | C, H, N, S | All elements except H and He | Most elements in the periodic table |
| Information Provided | Bulk elemental composition (% by weight) | Surface elemental composition and chemical state | Bulk elemental and isotopic composition |
| Sensitivity | % to ppm | ~0.1 atomic % | ppm to sub-ppt |
| Sample Type | Solids, liquids | Solids, thin films | Solids (after digestion), liquids |
| Key Advantage | High accuracy and precision for C, H, N | Provides chemical state information | Extremely high sensitivity |
| Limitation | Limited to a few elements per run | Surface sensitive, may not represent bulk | Can have spectral interferences |
Supporting Experimental Data: A Case Study with a Structural Isomer
Table 3: Certificate of Analysis Data for 3-Amino-6-chloro-2-methylpyridine
| Analysis | Specification | Result |
| Appearance | Light yellow to light brown (Solid) | Complies |
| ¹H NMR Spectrum | Consistent with structure | Complies |
| Purity (HPLC) | ≥98.0% | 99.59% |
| Water (Karl Fischer) | ≤0.5% | 0.08% |
This data is sourced from a representative Certificate of Analysis and serves for illustrative purposes.
This data, while not a direct elemental analysis, provides crucial information about the purity of a closely related compound. High purity, as determined by HPLC, is a prerequisite for obtaining accurate elemental analysis results that align with theoretical values. The low water content is also important, as water can interfere with the hydrogen percentage determination in combustion analysis.
Experimental Protocols
To ensure the reproducibility and validity of your results, detailed and well-documented protocols are essential.
Protocol 1: Carbon, Hydrogen, and Nitrogen (CHN) Determination by Combustion Analysis
Objective: To determine the weight percentage of Carbon, Hydrogen, and Nitrogen in this compound.
Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with known C, H, and N content (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of the CHN analyzer. The sample is dropped into a furnace at ~900-1000°C with a constant flow of helium carrier gas and a timed injection of pure oxygen.
-
Reduction and Separation: The combustion products (CO₂, H₂O, N₂, and NOx) are passed through a reduction tube containing copper to convert NOx to N₂. The resulting gases are then separated by a gas chromatography column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.
Conclusion and Recommendations
The elemental analysis of this compound requires a multi-faceted approach to ensure a comprehensive and accurate characterization. For routine determination of the primary organic elements, Combustion Analysis is the gold standard, offering high precision and accuracy for C, H, and N. For the crucial determination of the halogen content, ICP-MS after appropriate sample digestion is the recommended method due to its high sensitivity and specificity. While XPS can provide valuable surface-specific information and confirm the presence of all expected elements (except H), it should be used as a complementary technique to the bulk analysis methods.
By employing these methodologies with rigorous adherence to validated protocols, researchers can confidently ascertain the elemental composition and purity of this compound, a critical step in the advancement of drug discovery and development.
References
Sources
A Comparative Guide to the Reactivity of 5-Chloro-6-methylpyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the vast landscape of heterocyclic chemistry, substituted pyridines stand as foundational pillars for the development of novel therapeutics and functional materials. The precise placement of substituents on the pyridine ring dramatically alters its electronic landscape, thereby governing its reactivity and synthetic utility. This guide presents an in-depth comparative analysis of the chemical reactivity of 5-Chloro-6-methylpyridin-3-amine and its key structural isomers. By dissecting the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in common and critical synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is grounded in fundamental chemical principles and supported by experimental protocols to empower researchers in making informed decisions for rational synthesis design.
Introduction: The Structural Nuances of Chloro-Methyl-Aminopyridines
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the ring nitrogen atom. This inherent electronic property makes it susceptible to nucleophilic attack but deactivates it towards electrophilic substitution.[1] The reactivity of a substituted pyridine is a complex interplay between the ring nitrogen's influence and the electronic effects (both inductive and resonance) of its substituents.[2]
This guide focuses on a comparative analysis of three key isomers, including the title compound, to illustrate these guiding principles:
-
Isomer 2: 2-Chloro-6-methylpyridin-4-amine (CAS 79055-63-3)[5][6]
-
Isomer 3: 4-Chloro-6-methylpyridin-2-amine (CAS 36340-61-1)[7][8]
The substituents—an electron-donating amino group (-NH₂), an electron-donating methyl group (-CH₃), and a halogen (-Cl) that is inductively electron-withdrawing but can be a resonance donor—are positioned differently in each isomer, creating distinct electronic and steric environments.[9] These differences are not trivial; they dictate the most favorable reaction pathways and conditions.
Theoretical Reactivity Analysis
The relative positioning of the activating groups (-NH₂, -CH₃) and the deactivating/leaving group (-Cl) with respect to the electron-withdrawing ring nitrogen is the primary determinant of reactivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, enabled by the ring's electron-deficient nature.[10][11] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction rate. The most reactive positions for SNAr on a pyridine ring are the C2 (α) and C4 (γ) positions, as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[12]
-
Isomer 2 (2-Chloro-6-methylpyridin-4-amine): The chlorine atom is at the C2 position, which is highly activated for SNAr. The strong electron-donating amino group at C4 further enhances the ring's nucleophilicity but its primary effect is on electrophilic substitution. The C2 position is primed for attack.
-
Isomer 3 (4-Chloro-6-methylpyridin-2-amine): The chlorine is at the C4 position, another highly activated site for SNAr. The amino group at C2 also activates the ring.
-
Isomer 1 (this compound): The chlorine is at the C5 position (β-position). This position is significantly less reactive towards SNAr because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[12]
Predicted Reactivity Order for SNAr: Isomer 2 ≈ Isomer 3 > > Isomer 1
This prediction suggests that displacing the chlorine atom on Isomer 1 via an SNAr mechanism will require substantially more forcing conditions (higher temperatures, stronger nucleophiles, or catalysis) than for its C2 or C4-chloro counterparts.
Caption: Generalized workflow for SNAr of activated chloropyridines.
Methodology:
-
Setup: In a flame-dried round-bottom flask purged with nitrogen, combine 2-Chloro-6-methylpyridin-4-amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Addition: Add morpholine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol: Suzuki-Miyaura Cross-Coupling (for Isomer 1)
Methodology:
-
Setup: To a dry Schlenk tube under an inert argon atmosphere, add this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (4 mol%). [13]2. Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to afford the coupled product.
Conclusion and Outlook
The reactivity of chloro-methyl-aminopyridine isomers is a clear demonstration of fundamental principles in heterocyclic chemistry. The position of the chloro substituent is the dominant factor determining reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
-
This compound (Isomer 1) , with its chloride at the C5 position, is significantly less reactive than its isomers where the chloride occupies an activated C2 or C4 position. Syntheses involving the displacement of its C5-chloro group will predictably require more forcing conditions, specialized catalysts, or entirely different reaction pathways (e.g., Buchwald-Hartwig vs. SNAr).
-
2-Chloro-6-methylpyridin-4-amine (Isomer 2) and 4-Chloro-6-methylpyridin-2-amine (Isomer 3) are highly activated substrates, amenable to a wide range of transformations under relatively mild conditions.
For drug development professionals and synthetic chemists, this comparative understanding is crucial. Selecting an isomer with the appropriate reactivity profile can dramatically impact the efficiency, cost, and scalability of a synthetic route. The choice is not merely about obtaining the final product, but about designing a process that is robust, high-yielding, and practical. The protocols and predictive frameworks provided herein serve as a foundational guide for navigating the rich and varied chemistry of these valuable heterocyclic building blocks.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers.
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- Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- YouTube. (2019). Nucleophilic aromatic substitutions.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Pearson. (2024). EAS Reactions of Pyridine Explained.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
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- PubChem. (n.d.). 2-Chloro-6-methylpyridin-4-amine.
- ChemScene. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- ChemicalBook. (2025). 3-AMINO-5-CHLORO-6-METHYLPYRIDINE.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-methylpyridin-2-amine.
- PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine.
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A Comparative Guide to the Biological Activity of 5-Chloro-6-methylpyridin-3-amine Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure in drug discovery. This guide provides a comprehensive comparison of the biological activities of derivatives based on the 5-Chloro-6-methylpyridin-3-amine core. We will delve into their anticancer, kinase inhibitory, antimicrobial, and anticonvulsant properties, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with actionable insights.
Introduction to the this compound Scaffold
The this compound molecule serves as a versatile starting material for the synthesis of a diverse array of bioactive compounds. The presence of a chlorine atom, a methyl group, and an amino group on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability is crucial for optimizing interactions with various biological targets and enhancing therapeutic efficacy. This guide will explore how different substitutions on this core structure influence its biological activity across several key areas.
Anticancer and Kinase Inhibitory Activity
Derivatives of the broader chloropyridine class have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
Aurone Derivatives: A Case Study in Anticancer Activity
While not direct modifications of the amino group, 5-chloro-6-methylaurone derivatives, which can be synthesized from precursors related to the core molecule, have demonstrated notable anticancer properties. A series of these aurones were evaluated for their efficacy against a panel of 60 human cancer cell lines.
One of the most potent compounds in this series, 6i , was active against 55 of the 60 cell lines.[1] Further five-dose assays revealed significant GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Compound | Cancer Cell Line | GI50 (µM) |
| 6i | Melanoma | 1.90 |
| 6i | Breast Cancer (MDA-MB-468) | 2.70 |
Mechanism of Action: The anticancer effect of compound 6i was attributed to the induction of early apoptosis in breast cancer cells.[1] In-silico studies also suggested that these aurone derivatives may act as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer development.[1]
Kinase Inhibition: Targeting Cellular Signaling
The pyridine scaffold is a common feature in many kinase inhibitors. While specific kinase inhibition data for direct derivatives of this compound is limited in publicly available literature, related structures such as N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase inhibitors.[2] Additionally, urea derivatives of other substituted pyridines have shown potent inhibition of kinases like c-Abl and PDGFR.[3] This suggests that synthesizing urea or amide derivatives of this compound could be a fruitful avenue for discovering novel kinase inhibitors.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the GI50 value.
Caption: Workflow for MTT Assay to Determine Anticancer Activity.
Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Pyridine and its derivatives have been explored for their potential to combat bacterial and fungal infections.
Pyrazole Derivatives: A Promising Class of Antimicrobials
While direct studies on this compound are scarce, the synthesis of pyrazole derivatives from structurally similar starting materials provides valuable insights. For instance, novel pyrazole derivatives synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antimicrobial activity.
One study reported the synthesis of a series of pyrazole derivatives and their screening against various bacterial and fungal strains.[4][5] The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Activity |
| Pyrazole Derivatives | Gram-positive bacteria | Moderate to good |
| Pyrazole Derivatives | Gram-negative bacteria | Moderate to good |
| Pyrazole Derivatives | Fungi | Moderate to good |
Schiff Base Derivatives: Broad-Spectrum Potential
Schiff bases, formed by the reaction of an amino group with an aldehyde or ketone, are known to possess a wide range of biological activities, including antimicrobial effects.[6][7][8][9] The amino group of this compound is a prime candidate for the synthesis of novel Schiff base derivatives. The resulting compounds could be screened against a panel of clinically relevant bacteria and fungi to determine their MIC values.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (standard antibiotic/antifungal) and negative control (medium only) wells
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Caption: Key Steps in the Maximal Electroshock (MES) Seizure Test.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is highly dependent on the nature of the substituents. Based on the available data for related compounds:
-
For anticancer activity, the addition of bulky, electron-rich moieties can lead to potent compounds, as seen with the aurone derivatives. Exploring different substitutions on the amino group, such as the formation of ureas and amides with various aromatic and heterocyclic rings, is a promising strategy for developing kinase inhibitors.
-
For antimicrobial activity, the incorporation of other heterocyclic rings, like pyrazole, can enhance potency. The synthesis of Schiff bases with a variety of aldehydes and ketones could lead to broad-spectrum antimicrobial agents.
-
For anticonvulsant activity, the formation of amide and enaminone derivatives has proven effective for other amine-containing scaffolds.
Future research should focus on the systematic synthesis and screening of a library of direct derivatives of this compound to establish a clear structure-activity relationship for each biological activity. This will enable the rational design of more potent and selective compounds for therapeutic development.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents with a wide range of biological activities. While direct comparative data for a series of its derivatives is still emerging, the information gathered from related compound classes provides a strong rationale for its further exploration in anticancer, antimicrobial, and anticonvulsant drug discovery programs. The experimental protocols and data presented in this guide offer a framework for researchers to design and evaluate new derivatives of this promising heterocyclic core.
References
- Al-Ostath, A. et al. (2021).
- El-Sayed, W. A. et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1737-1743.
- Patel, H. et al. (2022).
- El-Metwally, A. M. et al. (2017).
- Al-Abdullah, E. S. et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(2).
- Abbas, S. Y. et al. (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 11(2), 53-68.
- da Silva, C. M. et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Journal of Advanced Research, 4(2), 1-12.
- Kumar, A. et al. (2023). Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Journal of Biomolecular Structure and Dynamics, 41(22), 13466-13487.
- Larsen, S. D. et al. (2004). Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5853-5857.
- Dumas, J. (2006). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 9(5), 609-617.
- Scott, M. K. et al. (1993). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 36(14), 1947-1955.
- Amir, M. & Ali, I. (2012). Design, synthesis and anticonvulsant activity of some novel 1,2,4-Triazine Derivatives. Journal of Neurology & Neurophysiology, 3(4).
- Al-Amiery, A. A. et al. (2025). The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction. Iraqi Journal of Humanitarian, Social and Scientific Research.
- Khan, S. A. et al. (2024). Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. Future Medicinal Chemistry, 16(18), 1335-1350.
- Wang, Y. et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(53), 33436-33448.
- Jameel, A. A. et al. (2022). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. American Journal of Heterocyclic Chemistry, 8(1), 1.
- Pevarello, P. et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590.
- Wang, G. T. et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121.
- El-Sayed, N. N. E. et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22591-22615.
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Ghorab, M. M. et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[4][10][11]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461.
- Siddiqui, N. et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4988.
- Firoozpour, L. et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(3), 206.
- El-Sayed, N. N. E. et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22591-22615.
- Kaur, R. et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 21(12), 1738.
- Das, J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
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A Comparative Crystallographic Analysis of Substituted Pyridin-3-amines: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 5-Chloro-6-methylpyridin-3-amine and its analogs. As of the latest literature review, a definitive crystal structure for this compound has not been publicly deposited. This document, therefore, serves a dual purpose: firstly, to present a detailed, field-proven protocol for determining the crystal structure of this target compound, and secondly, to offer an in-depth comparison with the structurally related and publicly characterized 6-Methylpyridin-3-amine. This comparative approach allows researchers to anticipate the structural nuances and intermolecular interactions that the addition of a chloro-substituent would introduce, providing valuable insights for rational drug design and development.
Part 1: The Pursuit of a Crystal Structure: A Proposed Workflow for this compound
The determination of a small molecule's crystal structure is a foundational step in understanding its physicochemical properties and its potential as a pharmaceutical agent. The following protocol outlines a robust methodology for obtaining diffraction-quality single crystals of this compound and subsequently solving its three-dimensional structure.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. Several synthetic routes are available for substituted aminopyridines, often involving the nitration of a picoline precursor, followed by reduction and chlorination steps.[1]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Following synthesis, rigorous purification by column chromatography or recrystallization is paramount. The presence of impurities can significantly hinder crystallization. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction is often the most challenging phase. A multi-pronged screening approach is recommended.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Slow Evaporation: Prepare saturated or near-saturated solutions in the selected solvents in small vials. Cover the vials with a perforated seal to allow for slow evaporation at a constant temperature (e.g., 25°C). The rationale here is that as the solvent slowly evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "less good" solvent (anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.
-
Sitting Drop: The drop of the compound solution is placed in a well, separate from the anti-solvent reservoir within the same sealed chamber.
-
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C). The decrease in temperature reduces solubility, often leading to crystal growth.
Workflow for Crystallization Screening:
Caption: A systematic approach to crystallization screening.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern single-crystal X-ray diffractometer is used to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Part 2: A Comparative Analysis: 6-Methylpyridin-3-amine as a Structural Surrogate
While the crystal structure of this compound remains to be determined, a detailed examination of its close analog, 6-Methylpyridin-3-amine, provides a solid foundation for structural prediction and comparison. The crystallographic data for 6-Methylpyridin-3-amine has been published and offers valuable insights.[2]
Crystal Structure of 6-Methylpyridin-3-amine
The crystal structure of 6-Methylpyridin-3-amine reveals a monoclinic crystal system with the space group P2₁/n.[2] The molecule consists of a pyridine ring with a methyl group at the 6-position and an amine group at the 3-position. Key structural features include the near planarity of the pyridine ring, with the methyl carbon and amine nitrogen atoms being slightly displaced from this plane.[2]
Table 1: Crystallographic Data for 6-Methylpyridin-3-amine
| Parameter | Value | Reference |
| Chemical Formula | C₆H₈N₂ | [2] |
| Molecular Weight | 108.14 | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
| a (Å) | 8.4240 (17) | [2] |
| b (Å) | 5.8900 (12) | [2] |
| c (Å) | 12.555 (3) | [2] |
| β (°) | 105.78 (3) | [2] |
| V (ų) | 611.3 (2) | [2] |
| Z | 4 | [2] |
Intermolecular Interactions
In the crystal lattice of 6-Methylpyridin-3-amine, intermolecular N—H···N hydrogen bonds are a dominant feature, linking the molecules into a stable, three-dimensional network.[2] The amine group of one molecule acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule.
Logical Diagram of Intermolecular Hydrogen Bonding:
Caption: Hydrogen bonding in 6-Methylpyridin-3-amine.
Part 3: Anticipated Structural Impact of the Chloro-Substituent
The introduction of a chlorine atom at the 5-position of the pyridine ring in this compound is expected to induce significant changes in both the molecular geometry and the crystal packing.
Electronic Effects
Chlorine is an electronegative atom that will withdraw electron density from the pyridine ring via the inductive effect. This can influence the bond lengths and angles within the ring and affect the basicity of the pyridine nitrogen.
Steric Effects
The van der Waals radius of chlorine is larger than that of a hydrogen atom, which could lead to steric hindrance and influence the conformation of the molecule and how it packs in the crystal lattice.
Potential for Halogen Bonding
A key difference anticipated in the crystal structure of this compound is the potential for halogen bonding. The electropositive region on the chlorine atom (the σ-hole) could interact with a nucleophilic atom, such as the pyridine nitrogen of an adjacent molecule, forming a C—Cl···N halogen bond. This would be a significant departure from the hydrogen-bonding-dominated packing of 6-Methylpyridin-3-amine.
Table 2: Predicted vs. Known Structural Features
| Feature | 6-Methylpyridin-3-amine (Known) | This compound (Predicted) |
| Primary Intermolecular Interaction | N—H···N Hydrogen Bonding | N—H···N Hydrogen Bonding and/or C—Cl···N Halogen Bonding |
| Electronic Profile of Ring | Electron-rich (relative to pyridine) | Electron-deficient |
| Molecular Weight | 108.14 g/mol | 142.59 g/mol [3] |
| Crystal Packing | Primarily driven by hydrogen bonds | Potentially influenced by a combination of hydrogen and halogen bonds, leading to a denser packing arrangement. |
Conclusion
While the definitive crystal structure of this compound remains an important research target, a comprehensive analysis of its structural analog, 6-Methylpyridin-3-amine, provides a robust framework for understanding its likely solid-state properties. The proposed experimental workflow offers a clear path to obtaining this valuable data. The comparative analysis suggests that the introduction of a chloro-substituent will not only alter the electronic landscape of the molecule but also introduce the possibility of halogen bonding, which could significantly impact its crystal packing and, by extension, its physical properties such as solubility and melting point. These insights are critical for medicinal chemists and drug development professionals in the rational design of novel therapeutics based on the pyridin-3-amine scaffold.
References
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-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved January 21, 2026, from [Link]
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Comparative Guide to HPLC Analysis of 5-Chloro-6-methylpyridin-3-amine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Chloro-6-methylpyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for analyzing such compounds, offering high resolution, sensitivity, and reproducibility.
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the determination of this compound. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended to serve as a practical resource for researchers and analytical scientists, enabling them to select and implement the most suitable method for their specific needs.
Understanding the Analyte: this compound
Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is crucial.
-
Structure: this compound is a substituted pyridine derivative.
-
Molecular Formula: C₆H₇ClN₂[1]
-
Molecular Weight: 142.59 g/mol [1]
-
Polarity: The presence of the amino group and the nitrogen atom in the pyridine ring imparts a degree of polarity. The predicted XlogP value of 1.2 suggests moderate hydrophobicity.[2]
-
UV Absorbance: Aromatic amines typically exhibit strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The expected absorption maximum would be in the range of 230-280 nm.
Methodological Approach: A Tale of Two Columns
The selection of the stationary phase is a critical determinant of separation selectivity and efficiency in RP-HPLC. Given the polar nature of this compound, we will compare a conventional C18 column with a modern polar-embedded C18 column.
Method A: The Workhorse - Conventional C18
This method employs a standard, end-capped C18 column, a versatile and widely used stationary phase. The primary retention mechanism is hydrophobic interaction between the analyte and the C18 alkyl chains.
Method B: The Specialist - Polar-Embedded C18
This approach utilizes a C18 column with a polar functional group (e.g., amide or carbamate) embedded near the silica surface. This design offers several advantages for polar analytes:
-
Enhanced Retention: The polar group provides an additional interaction mechanism (e.g., hydrogen bonding), leading to increased retention of polar compounds that might otherwise elute near the void volume on a traditional C18 column.[3][4]
-
Aqueous Compatibility: These columns are more resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases, allowing for the use of weaker elution conditions necessary for retaining polar analytes.[4]
-
Alternative Selectivity: The presence of the polar group can alter the selectivity of the separation compared to a standard C18 phase.
Experimental Protocols
Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations.
Method A: Conventional C18 Protocol
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Method B: Polar-Embedded C18 Protocol
-
Column: Polar-Embedded C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol: 0.1% Formic Acid in Water (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of this compound.
Performance Comparison
The following table summarizes the expected performance of the two methods.
| Parameter | Method A (Conventional C18) | Method B (Polar-Embedded C18) | Justification |
| Retention Time (min) | ~ 3.5 | ~ 5.0 | The polar-embedded phase provides stronger retention for the polar analyte. |
| Tailing Factor | ~ 1.2 | ~ 1.0 | The polar-embedded column can reduce silanol interactions, leading to more symmetrical peaks. |
| Theoretical Plates | > 2000 | > 3000 | Improved peak shape in Method B contributes to higher column efficiency. |
| Resolution (from early eluting impurities) | Moderate | High | Enhanced retention in Method B provides better separation from potential polar impurities that would elute near the void volume. |
| Mobile Phase Robustness | Susceptible to phase collapse with >95% aqueous mobile phase. | Stable in 100% aqueous mobile phase. | The polar-embedded group ensures the stationary phase remains wetted.[4] |
Causality Behind Experimental Choices
Caption: Rationale for the design of two distinct HPLC methods for a polar analyte.
Method Validation: A Trustworthy System
Both methods should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[5][6][7][8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
This guide has presented a comparative analysis of two RP-HPLC methods for the determination of this compound.
-
Method A (Conventional C18) offers a simple and widely applicable approach that can be suitable for routine analysis where high throughput is desired and the separation from critical impurities is not challenging.
-
Method B (Polar-Embedded C18) provides a more robust and selective solution, particularly for complex samples or when enhanced retention and resolution of polar compounds are required. The improved peak shape and stability in highly aqueous mobile phases make it a superior choice for method development and validation where performance is critical.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the presence of impurities, and the desired level of method performance. For new method development, starting with a polar-embedded column (Method B) is often a more strategic approach for polar analytes like this compound, as it offers greater flexibility and a higher probability of achieving a robust and reliable separation.
References
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2). Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to 5-Chloro-6-methylpyridin-3-amine and Foundational Aminopyridines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of medicinal chemistry, the aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved therapeutics.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and synthetic versatility make it a cornerstone for designing molecules that can effectively interact with a multitude of biological targets.[1][3] This guide moves beyond a simple catalog of compounds to provide an in-depth comparative analysis, contrasting the foundational isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—with a more complex, strategically substituted analog: 5-Chloro-6-methylpyridin-3-amine .
For the drug development professional, understanding the nuanced differences imparted by substitution is paramount. The addition of a chloro and a methyl group, as seen in this compound, is not a trivial modification. These groups fundamentally alter the molecule's physicochemical properties, reactivity, and potential for specific intermolecular interactions. This guide will dissect these differences, providing both the theoretical rationale and practical, data-driven comparisons to empower researchers in their selection and application of these critical building blocks.
Part 1: Physicochemical Properties – The Blueprint for Biological Fate
A molecule's journey from a laboratory flask to a biological target is governed by its physicochemical properties. Parameters such as basicity (pKa), lipophilicity (LogP), and solubility dictate everything from reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) profiles. The strategic placement of substituents allows for the fine-tuning of these properties.
The table below summarizes key physicochemical data for our compounds of interest. The values for the three primary isomers are well-established, while the data for this compound are derived from computational predictions and supplier information, reflecting its status as a more specialized building block.[4]
Table 1: Comparative Physicochemical Properties of Selected Aminopyridines
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine | This compound |
| Molecular Weight ( g/mol ) | 94.11[5][6] | 94.11[7][8] | 94.11[9][10] | 142.59[4] |
| Melting Point (°C) | 59[6][11] | 60-63[12][13] | 155-158[9][14] | Not available |
| Boiling Point (°C) | 204-210[11][15] | 251[7] | 273[9][14] | Not available |
| pKa (of conjugate acid) | 6.82[15] | ~6.0 | 9.17[16][17] | Predicted < 6.0 |
| LogP (o/w) | 0.48 - 0.62[5][6] | -0.02 - 0.11[8][13] | 0.76[17] | 1.63 (Predicted)[4] |
| Topological Polar Surface Area (TPSA) Ų | 38.91 | 38.91 | 38.91 | 38.91[4] |
Causality and Insight: The most striking difference lies in the basicity (pKa). 4-Aminopyridine is a significantly stronger base than its isomers.[16] This is due to the powerful electron-donating resonance effect of the amino group at the para-position, which effectively increases the electron density on the ring nitrogen, making it more available for protonation. In contrast, this resonance stabilization of the conjugate acid is not possible for 3-aminopyridine, rendering it the weakest base.
For This compound , we can predict a pKa lower than that of 3-aminopyridine. The rationale is twofold:
-
Inductive Effect: The chlorine atom at the 5-position is strongly electron-withdrawing, pulling electron density away from the ring and reducing the basicity of the ring nitrogen.
-
Substituent Effects: While the methyl group at the 6-position is weakly electron-donating, its effect is unlikely to overcome the powerful deactivating influence of the nearby chlorine atom.
The predicted LogP of 1.63 for this compound suggests it is significantly more lipophilic than the parent isomers.[4] This is a direct consequence of adding a hydrophobic methyl group and a lipophilic chlorine atom, a critical consideration for designing molecules intended to cross cellular membranes.
Part 2: A Comparative Study of Chemical Reactivity
The utility of a building block is defined by its reactivity. The electronic landscape of the aminopyridine ring, dictated by the interplay between the activating amino group and the deactivating ring nitrogen, leads to distinct reactivity profiles.
Basicity and Nucleophilicity
As discussed, the basicity of the ring nitrogen follows the order: 4-AP > 2-AP > 3-AP .[16] This trend directly influences the nucleophilicity of the ring nitrogen in reactions like alkylation or coordination to metal centers.
Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. However, the pyridine nitrogen strongly deactivates the ring, particularly at the C2 and C6 positions.
-
2-Aminopyridine: The amino group activates C3 and C5. Substitution typically occurs at the C5 position to minimize steric hindrance and electronic repulsion from the ring nitrogen.[16]
-
3-Aminopyridine: The amino group activates C2, C4, and C6. The deactivating effect of the ring nitrogen is most pronounced at C2 and C6, making substitution at C2 or C4 common, though overall reactivity is lower than the other isomers.[16]
-
4-Aminopyridine: The amino group strongly activates the C3 and C5 positions. Reactivity in EAS is generally the highest among the isomers.[16]
-
This compound: The situation is more complex. The 3-amino group strongly activates the C2 and C4 positions. The 6-methyl group further activates the C2 position (para). The 5-chloro group deactivates the ring but directs ortho/para (to C4 and C6). The confluence of these effects strongly favors electrophilic attack at the C2 and C4 positions , with the precise outcome likely depending on the nature of the electrophile and reaction conditions.
The logical relationship for determining the site of electrophilic attack is visualized below.
Caption: Directing effects for electrophilic substitution.
Part 3: Applications in Drug Discovery – A Case Study with JAK2 Inhibitors
The aminopyridine scaffold is prevalent in kinase inhibitors, a major class of drugs used in oncology and immunology.[18][19] Janus Kinase 2 (JAK2) is an intracellular tyrosine kinase crucial to signaling pathways that regulate cell growth and the immune response.[18] Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases like rheumatoid arthritis.[18]
Several aminopyridine-based molecules have been designed as JAK2 inhibitors.[18] The pyridine nitrogen and exocyclic amino group often form key hydrogen bond interactions within the ATP-binding pocket of the kinase.
Caption: Simplified JAK/STAT signaling pathway and inhibitor action.
Structure-Activity Relationship (SAR) Insights
When designing a JAK2 inhibitor, moving from a simple 3-aminopyridine core to this compound provides distinct advantages for SAR exploration:
-
Vector for Growth: The methyl group at C6 provides a steric handle. It can probe a specific hydrophobic pocket within the kinase active site, potentially increasing potency and selectivity over other JAK family members (JAK1, JAK3, TYK2).
-
Halogen Bonding: The chlorine atom at C5 is a potential halogen bond donor. This is a specific, non-covalent interaction with an electron-rich atom (like the backbone carbonyl oxygen of an amino acid residue) that can significantly enhance binding affinity and selectivity.
-
Metabolic Blocking: The C5 position is a potential site of metabolic oxidation. The presence of a chlorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.
Part 4: Experimental Protocols – A Comparative Workflow
To provide a tangible comparison of reactivity, this section details a standardized protocol for N-acetylation. This reaction is a direct probe of the nucleophilicity of the exocyclic amino group and is straightforward to perform and monitor under consistent conditions.
Protocol 1: Comparative N-Acetylation of Aminopyridines
Objective: To compare the relative reactivity of 2-aminopyridine, 3-aminopyridine, 4-aminopyridine, and this compound towards N-acetylation with acetic anhydride.
Causality: This experiment is designed to provide a direct, empirical measure of the nucleophilicity of the primary amino group on each pyridine scaffold. By running the reactions in parallel under identical conditions (temperature, concentration, stoichiometry), the rate of product formation, which can be monitored by techniques like TLC or LC-MS, will directly correlate with the inherent reactivity of the starting amine. The choice of a mild base (pyridine) ensures that the reaction is not driven by brute force, allowing for the observation of subtle differences in reactivity.
Materials:
-
2-Aminopyridine
-
3-Aminopyridine
-
4-Aminopyridine
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, TLC plates, standard laboratory glassware
Experimental Workflow Diagram:
Sources
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-6-methylpyridin-3-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in an experiment. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloro-6-methylpyridin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you is to provide value beyond the product, fostering a culture of safety and responsibility within the scientific community.
Understanding the Hazard Profile: The "Why" Behind the Procedure
This compound (CAS RN 896161-13-0) is a substituted aminopyridine.[1][2] Before we delve into the "how" of disposal, it is imperative to understand the inherent hazards of this compound, which dictate the stringent disposal protocols. The primary hazards associated with this compound and related aminopyridines are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | P270: Do not eat, drink or smoke when using this product.[3][4] |
| Skin Irritation | Causes skin irritation.[4][5] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |
| Serious Eye Irritation | Causes serious eye irritation.[4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[4] | P261: Avoid breathing dust.[4] |
| Hazardous to the Aquatic Environment | Aminopyridines can be toxic to aquatic life with long-lasting effects.[6] | P273: Avoid release to the environment. |
The chlorinated nature of this pyridine derivative also warrants special attention. Chlorinated organic compounds can generate toxic and corrosive byproducts, such as hydrogen chloride gas, upon incomplete combustion.[7] Therefore, uncontrolled incineration is not a viable disposal method. Furthermore, due to its toxicity, this compound is classified as a hazardous waste.[8]
The Disposal Workflow: A Step-by-Step Procedural Guide
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [9] Doing so can lead to environmental contamination and potential harm to aquatic ecosystems.[6]
The following workflow provides a systematic approach to the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or under a chemical fume hood.[10]
Step 2: Segregate the Waste
Proper waste segregation is crucial to prevent dangerous chemical reactions. Isolate waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) from other waste streams.[9] It should be classified as a solid organic hazardous waste.
Step 3: Use a Designated Hazardous Waste Container
Place the segregated waste into a designated, leak-proof, and sealable hazardous waste container.[9] This container should be compatible with the chemical and clearly marked for solid hazardous waste.
Step 4: Label the Container Correctly
Accurate labeling is a regulatory requirement and ensures the safety of waste handlers. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
Step 5: Store the Container in a Safe, Designated Area
Temporarily store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory. This area should be away from general work areas and incompatible materials.
Step 6: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5] These professionals are trained in the proper handling and disposal of hazardous chemicals in accordance with local, state, and federal regulations.
Spill Management: An Immediate Action Plan
In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.
Caption: Spill Response Protocol.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.
-
Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the previous section.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material to avoid generating dust.[10] Place the collected material into a labeled hazardous waste container. For liquid spills, cover with an inert absorbent material such as vermiculite or sand.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.[9]
Regulatory Framework: Adherence to Compliance
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. Your institution's EHS department will be well-versed in these regulations and can provide specific guidance to ensure compliance. It is the responsibility of the waste generator (the laboratory) to ensure that hazardous waste is correctly identified, labeled, and managed.[11]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, following a systematic disposal workflow, and being prepared for potential spills, you contribute to a safer research environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
-
Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization Chlorinated Pyridines Category. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]
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- 8. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
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- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-Chloro-6-methylpyridin-3-amine
This guide provides a comprehensive operational plan for the safe handling and disposal of 5-Chloro-6-methylpyridin-3-amine (CAS RN: 896161-13-0). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your personal safety and the integrity of your research. The protocols herein are designed to be self-validating, grounded in established safety standards and an expert understanding of chemical hazards.
Hazard Analysis: Understanding the Risks
This compound is a substituted aminopyridine. While specific toxicity data for this compound is limited, its hazard profile, derived from supplier safety data sheets and analysis of structurally similar compounds, necessitates stringent safety protocols.
The primary hazards are categorized as follows:
Furthermore, related aminopyridines can exhibit severe toxicity, including being fatal in contact with skin or if swallowed.[3][4] Therefore, a conservative and highly protective approach is warranted. All handling of this compound must be predicated on the principle that it is a toxic substance with potential for rapid skin absorption.[3]
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is selected, the primary methods for controlling exposure must be implemented. PPE is the last line of defense.
-
Engineering Controls : All manipulations of this compound, especially handling the solid powder, must be performed within a certified chemical fume hood.[3] This is non-negotiable and serves to minimize inhalation exposure. Ensure the fume hood has a calibrated and functional airflow monitor. A safety shower and eyewash station must be readily accessible.[2]
-
Administrative Controls : You must be thoroughly familiar with this guide and your institution's specific Standard Operating Procedures (SOPs) before beginning work. Never work alone. Ensure all containers are clearly labeled.
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.
| Task | Minimum Required PPE |
| Weighing Solid Compound | Double Nitrile Gloves, Chemical Resistant Lab Coat, Chemical Safety Goggles, Face Shield |
| Preparing Solutions | Double Nitrile Gloves, Chemical Resistant Lab Coat, Chemical Safety Goggles, Face Shield |
| Running Reaction & Sampling | Double Nitrile Gloves, Chemical Resistant Lab Coat, Chemical Safety Goggles |
| Spill Cleanup | Heavy-duty Chemical Gloves (over Nitrile), Chemical Resistant Apron or Coveralls, Chemical Safety Goggles, Face Shield, NIOSH-approved Respirator |
Detailed PPE Specifications:
-
Eye and Face Protection :
-
Chemical Safety Goggles : Mandatory for all operations. They must provide a complete seal around the eyes to protect against dust particles and splashes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] Safety glasses are insufficient as they do not protect against splashes.[5][6]
-
Face Shield : A full-face shield must be worn over safety goggles during tasks with a high splash potential, such as weighing the powder or preparing solutions.[5]
-
-
Hand Protection :
-
Double Gloving : Due to the risk of skin irritation and potential for absorption, wearing two pairs of nitrile gloves is required.[5] This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Immediate Removal : If a glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and don a new pair.[5][6] Do not reuse disposable gloves.
-
-
Body Protection :
-
Chemical Resistant Lab Coat : A standard cotton lab coat is not sufficient. A coat made of polyester or a cotton/poly blend that is tightly woven is required. Ensure it is fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes : This is a minimum requirement for any laboratory work and is critical when handling hazardous chemicals.[5]
-
-
Respiratory Protection :
-
When engineering controls (fume hood) are properly used, respiratory protection may not be required for routine handling. However, a NIOSH-approved respirator with particulate filters (e.g., an N95) must be available and used if there is any risk of dust generation outside of a fume hood, such as during a large spill.[3] All respirator use must comply with OSHA regulations found in 29 CFR 1910.134.[3]
-
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
4.1. Protocol for Donning (Putting On) PPE
-
Clothing Check : Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Put on your chemical-resistant lab coat and fasten it completely.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection : Put on your chemical safety goggles.
-
Face Shield : If required for the task, put on the face shield.
4.2. Protocol for Doffing (Taking Off) PPE
This process is designed to contain contamination. Perform these steps at the exit of the work area.
-
Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your ungloved (but still inner-gloved) hand, slide your fingers under the cuff of the remaining outer glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles : Remove the face shield and/or goggles from the back of your head. Do not touch the front surface. Place them in a designated area for decontamination.
-
Lab Coat : Unbutton the lab coat. Peel it off your shoulders, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained inward and place it in the proper receptacle for lab laundry or disposal.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.
Disposal and Decontamination Plan
-
Chemical Waste : All materials, including residual solids and solutions containing this compound, must be treated as hazardous waste.
-
Contaminated Materials : All disposable PPE (gloves), contaminated paper towels, and weigh boats must be collected in a clearly labeled, sealed hazardous waste container.[4]
-
Disposal Route : Do not dispose of any material down the drain.[4] All waste must be disposed of through your institution's licensed hazardous waste disposal program, in accordance with all local and national regulations.[2][7]
Emergency Procedures
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention.[3]
-
Spill : Evacuate the immediate area. Wearing the appropriate spill cleanup PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep or vacuum the material into a suitable, labeled disposal container.[3] Clean the affected area thoroughly.
By integrating these protocols into your laboratory workflow, you build a system of safety that protects you, your colleagues, and your research.
References
- Material Safety Data Sheet for 4-Aminopyridine. Sciencelab.com.
- Safety Data Sheet for 2-amino-6-methylpyridine. Thermo Fisher Scientific.
- This compound Safety Inform
- Personal Protective Equipment (PPE) for Handling 4-Amino-3-chloropyridine N-oxide. Benchchem.
- Safety Data Sheet for 2-Amino-5-chloro-6-methylpyridine. TCI Chemicals.
- Safety Data Sheet for 2-Amino-5-chloropyridine. Fisher Scientific.
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz - Environmental Health and Safety.
- Personal Protective Equipment (PPE)
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- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. microbeonline.com [microbeonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

